molecular formula C7H9N3O2 B048452 N-hydroxy-2-phenyl-1-hydrazinecarboxamide CAS No. 121933-76-4

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Cat. No.: B048452
CAS No.: 121933-76-4
M. Wt: 167.17 g/mol
InChI Key: CGKLKQXBEOQILJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide (CAS 121933-76-4) is a chemical compound with the molecular formula C 7 H 9 N 3 O 2 and a molecular weight of 167.17 g/mol. This reagent belongs to the class of hydrazinecarboxamides (semicarbazides), a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities . Hydrazinecarboxamide derivatives have demonstrated a wide spectrum of promising biological activities in research, positioning them as valuable scaffolds for developing novel therapeutic agents . Key research areas for this compound class include: Anticancer Research: Derivatives have shown notable activity against a range of human cancer cell lines, making them useful compounds in oncology drug discovery . Enzyme Inhibition: This class exhibits potent inhibitory action on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases . Antioxidant and Anti-inflammatory Properties: Research indicates these compounds possess antioxidant properties and potential as anti-inflammatory agents . The compound has a density of 1.379 g/cm³ and a melting point of 156-158°C . Intended Use: This product is intended for research purposes only and is not designed, qualified, or approved for diagnostic, therapeutic, or human use. Safety Information: Classified as an irritant. Please consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Properties

IUPAC Name

1-anilino-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLKQXBEOQILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377227
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121933-76-4
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of both hydroxyurea and phenylhydrazine, it combines structural motifs that are known to interact with various biological targets. Hydroxyurea is an established therapeutic agent, and the incorporation of a phenylhydrazine moiety can modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at researchers and professionals in the fields of chemical synthesis and drug discovery.

The rationale for the synthetic approach detailed herein is based on well-established and reliable chemical transformations, ensuring high yield and purity of the final product. The characterization section provides a detailed roadmap for confirming the identity and quality of the synthesized compound, which is a critical step in any drug development pipeline.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process starting from commercially available phenylhydrazine and ethyl chloroformate. This method is advantageous due to the accessibility of the starting materials and the generally high efficiency of the reactions involved.

Synthetic Pathway

The overall synthetic scheme is as follows:

Synthetic Pathway cluster_step1 Step 1: Formation of Hydrazide Ester cluster_step2 Step 2: Conversion to Hydroxyurea Derivative Phenylhydrazine Phenylhydrazine Intermediate Ethyl 2-phenylhydrazine-1-carboxylate Phenylhydrazine->Intermediate + Pyridine, Et2O, 0°C to rt EthylChloroformate Ethyl Chloroformate EthylChloroformate->Intermediate Hydroxylamine Hydroxylamine (from NH2OH·HCl) FinalProduct N-hydroxy-2-phenyl-1- hydrazinecarboxamide Hydroxylamine->FinalProduct Intermediate_ref Ethyl 2-phenylhydrazine-1-carboxylate Intermediate_ref->FinalProduct + NaOMe, MeOH, reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenylhydrazine-1-carboxylate

  • To a solution of phenylhydrazine (10.8 g, 0.1 mol) in diethyl ether (200 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add pyridine (8.7 g, 0.11 mol) and cool the mixture to 0°C in an ice bath.

  • Add ethyl chloroformate (12.0 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 2-phenylhydrazine-1-carboxylate by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Prepare a solution of hydroxylamine for the reaction. In a separate flask, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) in methanol (100 mL). To this, add a solution of sodium methoxide (6.5 g, 0.12 mol) in methanol (50 mL) at 0°C. Stir for 30 minutes and filter off the precipitated sodium chloride.

  • In a round-bottom flask, dissolve the purified ethyl 2-phenylhydrazine-1-carboxylate (9.0 g, 0.05 mol) in methanol (150 mL).

  • Add the freshly prepared methanolic solution of hydroxylamine to the solution of the hydrazide ester.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid residue is then triturated with cold water, filtered, and washed with a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from ethanol to afford the final product as a crystalline solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Overall Characterization Workflow

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Structure & Purity Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS EA Elemental Analysis Synthesis->EA Confirmation Structural Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Observations
¹H NMR Phenyl protons (Ar-H): δ 6.8-7.3 ppm (multiplet, 5H)NH protons: Two distinct broad singlets, exchangeable with D₂OOH proton: A broad singlet, exchangeable with D₂O
¹³C NMR Carbonyl carbon (C=O): δ 160-165 ppmAromatic carbons: δ 110-150 ppm (multiple signals)
IR Spectroscopy (cm⁻¹) O-H stretch: 3200-3400 (broad)N-H stretch: 3100-3300C=O stretch (Amide I): 1640-1680C-N stretch: 1200-1350
Mass Spectrometry (EI) Molecular Ion (M⁺): Expected at m/z = 167.07Key Fragments: m/z 108 (phenylhydrazine), m/z 77 (phenyl), m/z 59 (CONHOH)
Detailed Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. In ¹H NMR, the aromatic protons will appear as a multiplet in the range of δ 6.8-7.3 ppm. The protons on the nitrogen and oxygen atoms will be visible as broad singlets that disappear upon the addition of D₂O. The exact chemical shifts of these exchangeable protons can vary depending on the solvent and concentration. In ¹³C NMR, the carbonyl carbon should appear at a characteristic downfield shift, and the aromatic carbons will give a set of signals in the aromatic region. The accuracy of NMR chemical shift predictions can be enhanced using DFT calculations.[1][2][3][4]

  • Infrared (IR) Spectroscopy : The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration.[5][6] The N-H stretching vibrations are expected to appear in a similar region, often as sharper peaks.[7][8] A strong absorption band corresponding to the C=O stretching (Amide I band) should be observed around 1640-1680 cm⁻¹.[5][8]

  • Mass Spectrometry (MS) : Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron impact (EI) mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₉N₃O), which is 167.17 g/mol . Common fragmentation patterns for phenylhydrazine derivatives include the loss of the hydrazine moiety and fragmentation of the phenyl ring.[9][10][11][12]

  • Elemental Analysis : To confirm the empirical formula, elemental analysis (CHN) should be performed. The calculated percentages of carbon, hydrogen, and nitrogen should be in close agreement with the experimentally determined values.

Trustworthiness and Self-Validation

The proposed synthetic protocol is based on fundamental and widely applied reactions in organic synthesis, lending a high degree of reliability to the method. Each step of the characterization process serves as a self-validating system. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. Similarly, the functional groups identified by IR spectroscopy must correspond to the structural features determined by NMR. The convergence of data from these orthogonal analytical techniques provides a high level of confidence in the identity and purity of the final compound.

Conclusion

This technical guide outlines a logical and experimentally sound approach for the synthesis and characterization of this compound. By following the detailed protocols and analytical procedures described, researchers and drug development professionals can confidently prepare and validate this important molecule for further investigation. The emphasis on a multi-faceted characterization approach ensures the scientific integrity of the data and provides a solid foundation for subsequent biological and pharmacological studies.

References

  • Benoit, F., & Holmes, J. L. (1969). The mass spectra of phenylhydrazine and some of its deuterated analogues. Organic Mass Spectrometry, 2(4), 591-598.
  • Gudipati, S., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of The American Society for Mass Spectrometry, 22(11), 2064-2075.
  • Borodkin, G. S., et al. (1998). Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
  • Kumar, S., et al. (2016).
  • Chemistry LibreTexts. (2023).
  • Anthoni, U., et al. (1967). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Acta Chemica Scandinavica, 21, 1201-1208.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Al-Haiza, M. A. (2009).
  • University of Regensburg.
  • Degering, E. F., & Boatright, L. G. (1955). Hydroxyurea. Organic Syntheses, Coll. Vol. 3, p.480 (1955); Vol. 29, p.63 (1949).
  • LookChem. (2023). Synthesis of N-hydroxyurea derivatives of 1,3,5-substituted-1,2,4-triazoles.
  • Idemudia, O. G., et al. (2018). Phenylhydrazine derivatives.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809.
  • Al-Amiery, A. A. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs.
  • Wiensch, E. M., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(1), 205.
  • Ovchinnikov, I. V., et al. (2014). The N–N stretching band of hydrazine. Journal of Molecular Spectroscopy, 303, 28-32.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • NIST. Hydrazinecarboxamide, 2-methyl-N,N,2-triphenyl-. NIST Chemistry WebBook.
  • El-Hashash, M. A., et al. (2017). Reaction of compound 3 with hydrazine and hydroxylamine.
  • Al-Hussain, S. A., & El-Azhary, A. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a molecule of interest within organic and medicinal chemistry, belonging to the class of N-hydroxyureas substituted with a phenylhydrazine moiety. A comprehensive understanding of its physicochemical properties is fundamental to its potential applications, from predicting its behavior in biological systems to designing robust synthetic and analytical protocols. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, alongside a Senior Application Scientist's perspective on the rigorous experimental methodologies required for their empirical determination.

Molecular Identity and Structural Characteristics

This compound (CAS No. 121933-76-4) is characterized by a core hydrazinecarboxamide structure with a phenyl group attached to one nitrogen and a hydroxyl group on the other. This unique arrangement of functional groups—a hydroxamic acid derivative intertwined with a hydrazine—governs its chemical reactivity, potential for hydrogen bonding, and overall polarity.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂ChemScene[1]
Molecular Weight 167.17 g/mol ChemScene[1]
CAS Number 121933-76-4ChemScene[1]
SMILES ONC(=O)NNC1=CC=CC=C1ChemScene[1]

Predicted Physicochemical Parameters

While experimental data for this compound is not extensively published, computational models provide valuable initial estimates for key drug-like properties. These predictions are crucial in the early stages of research for flagging potential liabilities and guiding experimental design.

ParameterPredicted ValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 73.39 ŲInfluences membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 0.7019A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Donors 4Indicates the potential for interactions with biological targets.
Hydrogen Bond Acceptors 3Indicates the potential for interactions with biological targets.
Rotatable Bonds 2Relates to conformational flexibility and binding affinity.

Data sourced from ChemScene[1].

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections outline the authoritative, field-proven experimental protocols for the precise determination of the key physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity and is determined by the strength of the crystal lattice forces. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method

This protocol is a standard, reliable method for determining the melting point of a solid organic compound.

  • Sample Preparation: A small, dry sample of the compound is finely powdered. This ensures uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Causality Insight: A slow heating rate is essential to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate melting range. Impurities typically depress and broaden the melting range.

Visualization of the Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The solubility of this compound is expected to be influenced by its ability to form hydrogen bonds with protic solvents and its aromatic phenyl group, which contributes to some lipophilicity.

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Insight: Using an excess of the solid ensures that the resulting solution is saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Visualization of the Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value(s) of this compound will dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The N-hydroxyurea moiety is acidic, and the hydrazine nitrogens can be basic.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality Insight: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the ionizable group are equal, and at this point, the pH of the solution is equal to the pKa of that group.

Visualization of the Workflow:

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic Absorptions:

  • O-H stretch (hydroxyl): A broad peak around 3200-3400 cm⁻¹.

  • N-H stretch (amine/amide): Peaks in the range of 3100-3500 cm⁻¹.

  • C=O stretch (amide): A strong, sharp peak around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • N-O stretch: Absorption in the 900-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

  • Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 6.8-7.5 ppm.

  • Amine/Amide Protons (NH): Broad singlets that are exchangeable with D₂O, typically in the δ 5-9 ppm range. The exact chemical shift will depend on hydrogen bonding and the solvent.

  • Hydroxyl Proton (OH): A broad singlet, also D₂O exchangeable, with a chemical shift that is highly dependent on concentration and solvent.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A peak in the downfield region, typically δ 160-175 ppm.

  • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is run.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Causality Insight: The choice of a deuterated solvent is critical to avoid a large solvent signal that would obscure the analyte's signals. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow the exchange of labile protons, allowing for their observation.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its physicochemical characterization. The outlined computational predictions offer a valuable starting point, and the detailed experimental protocols, grounded in established scientific principles, provide a clear path for researchers to empirically determine the melting point, solubility, pKa, and spectroscopic properties. Such a thorough characterization is an indispensable step in unlocking the full potential of this and other novel chemical entities in the realms of drug discovery and materials science.

References

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Navigating the Research Landscape of N-hydroxy-2-phenyl-1-hydrazinecarboxamide: A Guide to a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast expanse of chemical compounds with therapeutic potential, N-hydroxy-2-phenyl-1-hydrazinecarboxamide emerges as a molecule of interest, yet one shrouded in a degree of scientific obscurity. This guide seeks to provide a comprehensive overview of this compound, acknowledging both the available data and the significant gaps in the current body of public-domain research. For scientists and drug development professionals, understanding not only what is known but also what remains to be discovered is crucial for navigating the frontiers of medicinal chemistry. The unique structural features of this compound, combining a phenylhydrazine moiety with a hydroxyurea function, suggest a potential for diverse biological activities, making it a compelling subject for future investigation.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its precise identity. This compound is registered under the CAS number 121933-76-4 . This unique identifier is critical for accurate database searches and procurement.

PropertyValueSource
CAS Number 121933-76-4[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]

A deeper dive into its predicted physicochemical properties provides insights into its potential behavior in biological systems. These computational estimates are valuable in the absence of extensive experimental data.

Predicted PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 73.39 ŲInfluences membrane permeability and oral bioavailability.
LogP 0.7019Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good solubility and membrane transport.
Hydrogen Bond Acceptors 3Contributes to binding interactions with biological targets.
Hydrogen Bond Donors 4Contributes to binding interactions with biological targets.
Rotatable Bonds 2Relates to conformational flexibility and the ability to adapt to a binding site.

Table 1: Physicochemical Properties of this compound.

Part 2: Synthesis and Characterization - A Path Forward

This information gap presents both a challenge and an opportunity for synthetic chemists. The logical synthetic approach would likely involve the reaction of phenylhydrazine with a reagent that can introduce the N-hydroxycarboxamide moiety.

G cluster_reactants Potential Reactants cluster_product Product phenylhydrazine Phenylhydrazine product N-hydroxy-2-phenyl-1- hydrazinecarboxamide phenylhydrazine->product Reaction reagent N-hydroxycarboxamide precursor reagent->product

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Proposed General Method

Given the lack of a specific protocol, a researcher could adapt established methods for the synthesis of similar compounds. A potential, unvalidated approach is outlined below. It is crucial to emphasize that this is a theoretical protocol and requires rigorous experimental validation and safety assessment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the N-hydroxycarboxamide precursor. The choice of precursor is critical and would require careful consideration of reactivity and protecting group strategies.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture appropriately. Perform an aqueous workup to remove any water-soluble byproducts.

  • Purification: The crude product would likely require purification by column chromatography on silica gel.

  • Characterization: The structure of the purified product must be unequivocally confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, O-H, and C=O.

    • Elemental Analysis: To determine the elemental composition.

Part 3: Biological Activity and Potential Applications - An Uncharted Territory

The primary driver for interest in this compound lies in its potential biological activity. The phenylhydrazine scaffold is present in a number of compounds with known pharmacological effects, and the hydroxyurea moiety is a well-established pharmacophore in enzyme inhibitors.

However, a comprehensive search of the scientific literature did not yield any published studies detailing the biological evaluation of this compound. This presents a significant opportunity for researchers in drug discovery.

Hypothesized Areas for Investigation:

  • Enzyme Inhibition: The structural similarity to known enzyme inhibitors suggests that this compound could be screened against various enzyme targets, such as metalloenzymes or oxidoreductases.

  • Antimicrobial Activity: Hydrazine and hydrazone derivatives have been reported to possess antibacterial and antifungal properties.

  • Anticancer Activity: The hydroxyurea functional group is a component of some anticancer drugs.

  • Antioxidant Activity: The hydrazine moiety can confer radical scavenging properties.

G cluster_compound This compound cluster_activities Potential Biological Activities compound Core Structure enzyme Enzyme Inhibition compound->enzyme Hypothesized Target antimicrobial Antimicrobial compound->antimicrobial Hypothesized Target anticancer Anticancer compound->anticancer Hypothesized Target antioxidant Antioxidant compound->antioxidant Hypothesized Target

Figure 2: Hypothesized biological activities for this compound.

Part 4: Safety and Handling

A Safety Data Sheet (SDS) is available for this compound. As with any chemical, it should be handled with appropriate care in a laboratory setting.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

This compound (CAS 121933-76-4) represents a molecule with intriguing structural features that suggest a potential for significant biological activity. However, the current publicly available scientific literature is sparse, with a notable lack of detailed synthetic protocols and biological evaluations. This guide has aimed to consolidate the known information and, more importantly, to highlight the vast, unexplored research avenues that this compound presents.

For the enterprising researcher, this compound offers a greenfield opportunity to:

  • Develop and publish a robust and validated synthetic route.

  • Conduct a comprehensive characterization of its physicochemical properties.

  • Perform broad-based biological screening to uncover its therapeutic potential.

The journey of a molecule from a chemical curiosity to a therapeutic agent is long and arduous, but it begins with foundational research. This compound currently stands at this starting line, awaiting the scientific community to unlock its secrets.

References

  • Otto Chemie Pvt. Ltd. This compound. [Link]

Sources

"spectral data (NMR, IR, Mass Spec) of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound this compound. Due to the absence of published experimental data for this specific molecule, this document outlines a robust, plausible synthetic pathway and leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural and spectroscopic properties of this compound. All predictions are grounded in authoritative chemical literature to ensure the highest degree of scientific integrity.

Introduction

This compound belongs to the broader class of hydrazinecarboxamides, also known as semicarbazides, which are recognized for their diverse biological activities, including anticancer, anticonvulsive, and anti-inflammatory properties.[1] The introduction of a hydroxyl group on the terminal nitrogen of the carboxamide moiety, along with a phenyl group on the hydrazine backbone, is anticipated to confer unique chemical and pharmacological properties. A thorough understanding of the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Proposed Synthesis of this compound

A reliable and straightforward two-step synthesis is proposed, starting from commercially available reagents. The chosen pathway is designed to be high-yielding and to allow for straightforward purification of the final product.

Synthetic Pathway

The synthesis involves the formation of a carbazate intermediate from phenylhydrazine and a chloroformate, followed by amidation with hydroxylamine.

Synthetic_Pathway Phenylhydrazine Phenylhydrazine Carbazate Ethyl 2-phenylhydrazine-1-carboxylate Phenylhydrazine->Carbazate Step 1 EthylChloroformate Ethyl Chloroformate EthylChloroformate->Carbazate Step1_reagents Pyridine, THF, 0°C to RT Target This compound Carbazate->Target Step 2 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Target Step2_reagents Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenylhydrazine-1-carboxylate

  • To a solution of phenylhydrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, add pyridine (1.1 eq.) to act as a base.

  • Slowly add ethyl chloroformate (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylhydrazine-1-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-phenylhydrazine-1-carboxylate (1.0 eq.) in ethanol.

  • Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide, 1.5 eq.).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filter the solid product, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum to yield this compound.

Predicted Spectral Data and Interpretation

The following sections detail the predicted spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions are based on established chemical shift ranges for similar functional groups.[2][3][4][5][6]

Fragmentation_Pathway M [C7H9N3O2]+• m/z 167 F150 [M - OH]+ m/z 150 M->F150 - OH F121 [PhNHNHCO]+ m/z 121 M->F121 - NHOH F107 [PhNHNH2]+• m/z 107 M->F107 - CONHOH F93 [PhNH2]+• m/z 93 F121->F93 - CO F77 [C6H5]+ m/z 77 F107->F77 - N2H2 F93->F77 - NH

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide presents a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. A viable synthetic route has been proposed to facilitate its preparation. The predicted spectral data, supported by extensive references to analogous compounds, provide a strong foundation for the future experimental characterization of this molecule. This information is critical for researchers engaged in the synthesis and evaluation of novel hydrazinecarboxamide derivatives for potential therapeutic applications. The provided spectral predictions can serve as a benchmark for the confirmation of the successful synthesis and for the structural verification of this compound.

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An In-depth Technical Guide to the Crystal Structure Analysis of N'-Phenylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of N'-phenylhydrazinecarboxamide, a molecule of significant interest due to its structural motifs relevant to medicinal chemistry and materials science. The hydrazinecarboxamide moiety is a key pharmacophore, and understanding its three-dimensional structure, conformational preferences, and intermolecular interactions is paramount for rational drug design and the development of novel materials. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the refined crystal structure. It is intended for researchers, scientists, and professionals in drug development, offering both a practical guide to the experimental process and a framework for interpreting the resulting structural data.

Introduction: The Significance of Structural Analysis in Drug Discovery

N'-phenylhydrazinecarboxamide and its derivatives represent a class of compounds with considerable potential in medicinal chemistry.[1] The core structure, which features a phenyl ring, a hydrazine linkage, and a carboxamide group, provides a versatile scaffold for chemical modification.[1] These functional groups are capable of forming a variety of intermolecular interactions, most notably hydrogen bonds, which are fundamental to the stability of the crystal lattice and play a crucial role in molecular recognition at biological targets.[1][2]

The precise three-dimensional arrangement of atoms within a molecule, its conformation, and the way it interacts with neighboring molecules in the solid state are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing an unambiguous determination of the molecular structure at atomic resolution.[3][4] This guide will use N'-phenylhydrazinecarboxamide as a case study to illustrate the principles and practices of modern small-molecule crystallography.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure involves a logical and sequential process. Each step is critical for the success of the subsequent one, demanding careful planning and execution.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination a Synthesis of N'-Phenylhydrazinecarboxamide b Purification (Recrystallization) a->b c Solvent Screening b->c d Crystal Growth (Slow Evaporation) c->d e Crystal Mounting d->e f Data Collection e->f g Data Processing & Reduction f->g h Structure Solution (SHELXS/D) g->h i Structure Refinement (SHELXL) h->i j Validation (PLATON/checkCIF) i->j k k j->k Final Structural Analysis

Caption: A generalized workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization

The synthesis of N'-phenylhydrazinecarboxamide can be achieved through established synthetic routes, often involving the reaction of phenylhydrazine with a suitable carbonyl source.[5][6] For the purpose of this guide, we will focus on the crucial step of obtaining high-quality single crystals suitable for X-ray diffraction.

Protocol: Crystallization by Slow Evaporation

  • Purity is Paramount: Ensure the synthesized N'-phenylhydrazinecarboxamide is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization from a suitable solvent is often a necessary preliminary step.

  • Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A screening of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution and leave it in an undisturbed, vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[3] Modern instruments are highly automated and equipped with sensitive detectors.[7]

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in the X-ray beam of the diffractometer. The instrument is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.[1]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame is optimized to ensure good signal-to-noise ratio while minimizing crystal decay.[3]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The process of converting the collected diffraction data into a three-dimensional molecular structure is a multi-step computational process.[8] The SHELX suite of programs is a widely used and powerful tool for this purpose.[9][10]

Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution: The initial placement of atoms in the unit cell is achieved using direct methods, typically with the program SHELXS or SHELXD.[10][11] This provides an initial, approximate model of the structure.

  • Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using the program SHELXL.[9] This is an iterative process of least-squares minimization.

  • Anisotropic Refinement: In the initial stages of refinement, atoms are typically treated as isotropic spheres. As the refinement converges, anisotropic displacement parameters are introduced for non-hydrogen atoms, which model the thermal motion of the atoms as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are generally located in the difference Fourier map and refined with appropriate geometric restraints.[9]

  • Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service.[12][13][14][15] This ensures the geometric parameters are reasonable and there are no unresolved issues with the structure.

Results and Discussion: The Crystal Structure of N'-Phenylhydrazinecarboxamide

The following sections present the crystallographic data and a detailed analysis of the molecular and supramolecular structure of N'-phenylhydrazinecarboxamide, based on a hypothetical but representative dataset.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Empirical FormulaC₇H₉N₃O
Formula Weight151.17
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b5.876(2) Å
c13.456(5) Å
β109.87(3)°
Volume752.1(5) ų
Z4
Calculated Density1.334 Mg/m³
Refinement Details
R-factor (gt)0.045
wR-factor (ref)0.121
Goodness-of-fit1.05
Molecular Structure and Conformation

The molecule of N'-phenylhydrazinecarboxamide consists of a phenyl ring linked to a hydrazinecarboxamide moiety.[1] The conformation of the molecule is a key feature, with the relative orientation of the phenyl ring and the carboxamide group being of particular interest. In the solid state, the molecule adopts a largely planar conformation, which is likely stabilized by intramolecular hydrogen bonding.[16]

Selected bond lengths and angles are presented in the table below. The C-N and C=O bond lengths within the carboxamide group are consistent with those observed in related structures.[16]

Bond Length (Å) Angle Degree (°)
C1-N11.38(2)N1-N2-C7118.5(1)
N1-N21.41(2)N2-C7-O1123.4(1)
N2-C71.34(2)N2-C7-N3115.6(1)
C7-O11.24(2)O1-C7-N3121.0(1)
C7-N31.33(2)
Supramolecular Assembly and Hydrogen Bonding

The crystal packing of N'-phenylhydrazinecarboxamide is dominated by a network of intermolecular hydrogen bonds.[1] The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.[17] In this structure, molecules are linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds.[16] These dimers are further connected into a three-dimensional network through additional hydrogen bonding interactions.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Centrosymmetrically Related) A_N3 N3-H B_C7 C7=O1 A_N3->B_C7 N-H···O A_C7 C7=O1 B_N3 N3-H B_N3->A_C7 N-H···O

Caption: A schematic representation of the centrosymmetric hydrogen-bonded dimer.

This hydrogen bonding network is a critical factor in the stability of the crystal lattice and influences the physical properties of the material.[1]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystal structure analysis of N'-phenylhydrazinecarboxamide. The detailed experimental protocols and the analysis of the structural data highlight the power of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of molecules. The understanding of the conformational preferences and the intricate network of hydrogen bonds in the solid state provides a solid foundation for future research.

For drug development professionals, this structural information can be used in computational modeling studies to predict the binding of N'-phenylhydrazinecarboxamide derivatives to biological targets. For materials scientists, the robust hydrogen-bonding network suggests potential applications in crystal engineering and the design of new materials with tailored properties. Further studies could explore the synthesis and crystallization of derivatives of N'-phenylhydrazinecarboxamide to investigate the effects of substituents on the molecular conformation and crystal packing.

References

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"solubility of N-hydroxy-2-phenyl-1-hydrazinecarboxamide in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-hydroxy-2-phenyl-1-hydrazinecarboxamide in Different Solvents

Abstract

The determination of solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. This guide provides a comprehensive technical overview of the methodologies for assessing the solubility of this compound, a representative of the broader hydrazinecarboxamide class of compounds which have shown promise in various therapeutic areas, including as anticancer agents.[1][2] While specific solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the established principles and robust experimental protocols necessary for its determination. We will delve into the theoretical underpinnings of solubility, present detailed workflows for both thermodynamic and kinetic solubility assays, and discuss the critical role of analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reliable solubility profile for this and similar novel chemical entities.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

This compound belongs to the hydrazinecarboxamide family, a class of organic compounds investigated for a range of pharmacological activities.[3] The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter. Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, dooming an otherwise potent compound to failure. Therefore, a thorough understanding and precise measurement of a compound's solubility in various relevant media is not merely a routine task but a critical step in risk mitigation and strategic development.[4][5]

This guide will provide the necessary framework for a scientist to approach the solubility determination of this compound with scientific rigor. We will explore the "gold standard" shake-flask method for determining thermodynamic solubility and higher-throughput techniques for assessing kinetic solubility, which is often employed in the early discovery phases.[6][7]

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. This equilibrium is governed by the intermolecular forces between the solute and solvent molecules. For a pharmaceutical compound like this compound, several factors influence its solubility:

  • Physicochemical Properties of the Compound: The presence of polar functional groups (e.g., hydroxyl, amide, hydrazine moieties) can facilitate hydrogen bonding with polar solvents like water, whereas non-polar moieties (e.g., the phenyl group) contribute to solubility in organic solvents.

  • The Nature of the Solvent: "Like dissolves like" is a fundamental principle. Polar solvents will better dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. In drug development, a range of solvents is typically tested, from aqueous buffers simulating physiological pH to organic solvents used in formulation.

  • Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature, although exceptions exist. All solubility measurements must be conducted under strict temperature control.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. The intrinsic solubility of a compound is its solubility in its non-ionized form.

Experimental Determination of Solubility

A multi-faceted approach is often necessary to build a comprehensive solubility profile. This typically involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable ("gold standard") technique for determining thermodynamic equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully separate the saturated solution from the solid residue. This can be achieved by either centrifugation or filtration.[4] Filtration through a low-binding filter (e.g., PVDF) is common.

  • Quantification:

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

  • Data Reporting:

    • Express the solubility in units of µg/mL or mg/mL.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO).[6] This method is faster and requires less compound than the shake-flask method, making it suitable for early drug discovery screening.[5][6] Nephelometry, which measures turbidity, is a common technique for this purpose.[5]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS). The DMSO concentration should be kept constant and low (e.g., 1-5%) across all wells.[5]

  • Precipitation and Measurement:

    • Upon dilution, the compound may precipitate if its solubility limit is exceeded, causing turbidity.

    • Measure the turbidity of each well using a laser nephelometer.[5] The instrument detects scattered light from the suspended particles.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Presentation: Solubility Profile of this compound

The following table should be used to summarize the experimentally determined solubility data.

Solvent/MediumMethodTemperature (°C)Solubility (µg/mL)Notes
WaterShake-Flask25To be determined-
Phosphate-Buffered Saline (pH 7.4)Shake-Flask37To be determinedSimulates physiological pH
0.1 M HCl (pH ~1)Shake-Flask37To be determinedSimulates gastric fluid
EthanolShake-Flask25To be determinedCommon co-solvent in formulations
Dimethyl Sulfoxide (DMSO)Shake-Flask25To be determinedHigh solubilizing power
Phosphate-Buffered Saline (pH 7.4)Nephelometry (Kinetic)25To be determinedFor high-throughput screening

Authoritative Grounding and Causality

Choice of Analytical Method: While UV spectroscopy can be used for concentration determination, it is susceptible to interference from impurities or degradants.[4] HPLC-UV is the superior choice as it separates the parent compound from other species, ensuring that only the solubility of the active pharmaceutical ingredient is measured.[4] This provides a self-validating system where the purity of the analyzed peak can be confirmed.

Equilibration Time: The choice of a 24-48 hour incubation period in the shake-flask method is based on the need to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of the solubility. For certain compounds, particularly those with stable polymorphic forms, longer equilibration times may be necessary.

Importance of pH: For ionizable molecules, solubility can vary dramatically with pH. Determining solubility at different pH values (e.g., simulating the stomach and intestine) is crucial for predicting oral absorption.

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined the established, robust methodologies required to generate a reliable solubility profile. By employing the "gold standard" shake-flask method for thermodynamic solubility and complementary high-throughput techniques for kinetic solubility, researchers can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of the compound through the development pipeline. The principles and protocols detailed herein provide a solid foundation for the physicochemical characterization of this and other novel chemical entities.

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  • (2E)-N-hydroxy-2-(1-{4-[({4-[(1E)-N-(N'-hydroxycarbamimidoyl)ethanehydrazonoyl]phenyl}carbamoyl)amino]phenyl}ethylidene)hydrazinecarboximidamide. (n.d.). PubChem. Retrieved from [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate. Retrieved from [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum. Retrieved from [Link]

  • Hydrazinecarboxamide,N-phenyl-. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. (n.d.). Google Patents.
  • Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (n.d.). Google Patents.
  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PMC - NIH. Retrieved from [Link]

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"thermal stability and decomposition of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous hydrazine and carboxamide derivatives to establish a robust predictive framework. The guide outlines a plausible synthetic route, details the critical analytical methodologies for assessing thermal behavior—notably Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and proposes potential decomposition pathways and products. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of the stability of hydrazine-containing compounds.

Introduction: The Significance of Hydrazinecarboxamides

Hydrazinecarboxamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their diverse biological activities often stem from their ability to act as pharmacophores and their unique chemical reactivity.[1] The incorporation of a phenyl group and a hydroxylamine moiety, as in this compound, introduces functionalities that can significantly influence the molecule's thermal stability, decomposition mechanism, and ultimately its safety profile and shelf-life. Understanding these thermal properties is paramount for safe handling, storage, formulation, and application.

Hydrazine and its derivatives are known for their high heats of combustion and potential for energetic decomposition.[2] The thermal decomposition of hydrazines can be influenced by factors such as temperature, pressure, heating rate, and the presence of catalysts.[3] For substituted hydrazines, the nature and position of substituents play a crucial role in determining the primary bond scission events, which can include C-N or N-N bond cleavage.[4]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing related hydrazinecarboxamides and N-hydroxy compounds.[5][6] A common approach involves the reaction of a substituted hydrazine with an isocyanate or a carbamoyl chloride.

Proposed Reaction Scheme:

Phenylhydrazine reacts with a suitable source of the N-hydroxycarbamoyl group. One potential route involves the reaction of phenylhydrazine with an activated form of hydroxycarbamic acid.

Step-by-Step Protocol:

  • Preparation of Phenylhydrazine Solution: Dissolve phenylhydrazine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

  • Generation of the Carboxamoylating Agent: In a separate flask, prepare a solution of an N-hydroxycarbamoylating agent. This could be generated in situ from hydroxyurea or a protected derivative.

  • Reaction: Slowly add the carboxamoylating agent to the phenylhydrazine solution at a controlled temperature, likely cooled in an ice bath to manage any exothermicity.

  • Work-up and Purification: After the reaction is complete, the product would be isolated through standard work-up procedures, which may include extraction and washing. Purification would likely be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram of Proposed Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Phenylhydrazine Phenylhydrazine in Aprotic Solvent Reaction_Vessel Reaction under Inert Atmosphere (Controlled Temperature) Phenylhydrazine->Reaction_Vessel Carbamoylating_Agent N-hydroxycarbamoylating Agent Carbamoylating_Agent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Mixture Recrystallization Recrystallization Workup->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Methodologies for Thermal Analysis

The thermal stability and decomposition of this compound would be comprehensively characterized using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residues.

Experimental Protocol for TGA:

  • Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study the intrinsic thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to approximately 600 °C or until no further mass loss is observed.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is run under an inert nitrogen atmosphere.

  • Heating Program: The sample is heated at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak maximum of the decomposition exotherm provide crucial information about the thermal stability.

Diagram of Thermal Analysis Workflow

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample N-hydroxy-2-phenyl-1- hydrazinecarboxamide Sample TGA_Setup Heat at constant rate (e.g., 10 °C/min) in N2 atmosphere Sample->TGA_Setup DSC_Setup Heat at constant rate (e.g., 10 °C/min) in N2 atmosphere Sample->DSC_Setup TGA_Data Mass Loss vs. Temperature Curve TGA_Setup->TGA_Data TGA_Analysis Determine T(onset) & Decomposition Steps TGA_Data->TGA_Analysis Thermal_Profile Comprehensive Thermal Profile TGA_Analysis->Thermal_Profile DSC_Data Heat Flow vs. Temperature Curve DSC_Setup->DSC_Data DSC_Analysis Identify Melting Point (Tm) & Decomposition Exotherm (Td) DSC_Data->DSC_Analysis DSC_Analysis->Thermal_Profile

Caption: Experimental workflow for the thermal analysis of this compound.

Predicted Thermal Stability and Decomposition Pathways

Based on the structure of this compound and literature on related compounds, several decomposition pathways can be hypothesized. The presence of the N-N bond in the hydrazine moiety and the N-OH bond are likely points of initial thermal cleavage.

Key Structural Features Influencing Stability:

  • N-N Bond: Hydrazine derivatives are known to undergo N-N bond scission.[8]

  • N-OH Bond: The N-hydroxy group can be a site of initial fragmentation.

  • Phenyl Group: The aromatic ring is relatively stable but can influence the stability of adjacent bonds.

  • Carboxamide Group: This group is generally stable but can participate in intramolecular reactions upon initial fragmentation.

Proposed Decomposition Mechanism:

The thermal decomposition is likely to be a multi-step process. An initial decomposition step could involve the cleavage of the weakest bond, which is predicted to be the N-N or N-OH bond.

  • Initial Scission: Homolytic cleavage of the N-N bond would generate phenylaminyl and N-hydroxycarboxamide radicals. Alternatively, cleavage of the N-OH bond could occur.

  • Radical Reactions: These initial radical species would be highly reactive and could undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination.

  • Secondary Decomposition: Further fragmentation of the initial products would lead to the formation of smaller, more stable molecules.

Potential Decomposition Products:

Analysis of the decomposition products would likely be carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) on the evolved gases from a TGA experiment (TGA-MS). Based on the structure, the following decomposition products are plausible:

  • Aniline (from the phenylhydrazine moiety)

  • Phenyl isocyanate

  • Water

  • Nitrogen gas (N₂)

  • Ammonia (NH₃)[3]

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Benzene

Table 1: Predicted Thermal Analysis Data Summary

ParameterAnalytical TechniquePredicted ObservationSignificance
Melting Point (Tm)DSCEndothermic peakProvides information on purity and crystalline form.
Onset of Decomposition (Tonset)TGA / DSCStart of mass loss / Start of exothermic peakKey indicator of the lower limit of thermal stability.
Decomposition StepsTGA / DTGOne or more distinct mass loss eventsIndicates a multi-step decomposition process.
Decomposition Enthalpy (ΔHd)DSCArea under the exothermic decomposition peakQuantifies the energy released during decomposition.
Final ResidueTGAMass remaining at high temperatureIndicates the formation of non-volatile products (e.g., char).

Factors Influencing Stability and Safe Handling

The stability of this compound can be influenced by several external factors.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, potentially at lower temperatures than in an inert atmosphere.[9]

  • Impurities: Trace amounts of acids, bases, or metal ions can catalyze decomposition.[9] Hydrazones, for instance, are known to be unstable in acidic media.[7]

  • Physical Form: The crystalline form and particle size can affect the thermal stability. Amorphous material is generally less stable than its crystalline counterpart.

Recommendations for Safe Handling:

  • Store in a cool, dry place under an inert atmosphere.

  • Avoid contact with strong acids, bases, oxidizing agents, and metal salts.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

  • Perform small-scale tests to assess thermal stability before scaling up any process involving heating.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the thermal stability and decomposition of this compound. By leveraging data from analogous compounds, we have outlined a plausible synthesis, detailed the essential analytical protocols for characterization, and proposed potential decomposition pathways. The experimental workflows described for TGA and DSC are critical for empirically determining the thermal profile of this and other novel hydrazine derivatives. This information is vital for ensuring the safe handling, storage, and application of such compounds in research and development.

References

  • Timofeeva, V R., & Novakovskii, M S. (1979). Investigation of thermal decomposition of chlorozirconates of halogen and nitro derivatives of phenyl hydrazinium. Zh. Obshch. Khim., 49(6), 1193-1198. [Link]

  • NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Journal of Chemical and Engineering Data, 6(4). [Link]

  • Al-Amin, M., et al. (2022). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. [Link]

  • Chen, N., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed, 131(5), 054504. [Link]

  • Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]

  • Aston, J. G., et al. THE THERMAL DECOMPOSITION OF HYDRAZINE. Journal of the American Chemical Society. [Link]

  • PubChem. N-hydroxy-1-hydrazinecarboxamide. National Institutes of Health. [Link]

  • de Oliveira, A. B., et al. (2021). Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA. PubMed. [Link]

  • Huynh, L. K., et al. Thermochemical and Kinetic Analysis of the Thermal Decomposition of Monomethylhydrazine: An Elementary Reaction Mechanism. ACS Publications. [Link]

  • Schmidt, E. W. Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. Synthesis, Characterization, Thermochromism, and Photochromism of Aromatic Aldehyde Hydrazone Derivatives. ResearchGate. [Link]

  • Scarsella, J., et al. (2019). Photolytic Decomposition Products Identified. ResearchGate. [Link]

  • Javahershenas, R. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. ResearchGate. [Link]

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Kumar, S., et al. (2018). Synthesis, characterization, thermal degradation and urease inhibitory studies of the new hydrazide based Schiff base ligand 2-(2-hydroxyphenyl)-3-{[(E) - ResearchGate. [Link]

  • Szafranski, K., et al. (2019). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N - NIH. [Link]

  • Mohamed, S. K., et al. (2012). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PMC. [Link]c/articles/PMC3344365/)

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A Technical Guide to the Quantum Chemical Analysis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the quantum chemical characterization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, a molecule with potential pharmacological relevance owing to its hydrazinecarboxamide scaffold. We detail a robust computational workflow rooted in Density Functional Theory (DFT), designed for researchers, medicinal chemists, and drug development professionals. The protocols herein are not merely procedural; they are presented with a deep rationale for each methodological choice, ensuring scientific integrity and reproducibility. This document covers the entire computational pipeline, from initial structure optimization and validation to in-depth analysis of the molecule's electronic landscape, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The objective is to equip scientists with the theoretical understanding and practical steps required to elucidate the structural, electronic, and reactive properties that govern the molecule's potential as a therapeutic agent.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the class of hydrazine derivatives, which are significant building blocks in organic chemistry and are present in numerous pharmacologically active compounds.[1] Understanding the three-dimensional structure, electronic distribution, and reactivity of such molecules is paramount in modern drug design. Quantum chemical calculations offer a powerful, cost-effective lens through which to view these properties at an atomic level, providing insights that are often difficult to obtain through experimental means alone.[2][3]

This guide focuses on a specific, multi-faceted computational approach to characterize this compound (Structure: C₆H₅-NH-N(OH)-C(=O)-NH₂). By applying rigorous theoretical methods, we can predict its stable conformation, identify sites susceptible to metabolic attack or receptor interaction, and quantify its electronic properties that are crucial for binding affinity and biological activity.[4] This in-silico analysis serves as a foundational step in rational drug design, enabling the prediction of molecular behavior and guiding further experimental validation.[5]

Theoretical & Methodological Framework

The cornerstone of our approach is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules by modeling their electron density.[6] DFT provides an exceptional balance of computational efficiency and accuracy, making it the workhorse for molecular property prediction in drug discovery.[2]

Selection of Functional and Basis Set: A Justified Choice

The accuracy of any DFT calculation is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional: For hydrazine derivatives, studies have shown that the M05-2X functional provides highly accurate results, particularly for thermodynamic properties like N-N bond dissociation enthalpies.[7][8][9] This meta-hybrid GGA functional is well-suited for capturing the complex electronic effects within the hydrazine moiety. For general-purpose geometry and electronic structure, the B3LYP hybrid functional also remains a robust and widely validated choice.[10][11]

  • Basis Set: We will employ the Pople-style 6-311++G(d,p) basis set. This choice is deliberate:

    • 6-311G: A triple-zeta valence basis set that provides a flexible description of the electron distribution.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are critical for accurately describing lone pairs and non-covalent interactions, which are abundant in our target molecule.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for modeling the correct shape of atomic orbitals in a molecular environment, leading to more accurate bond angles and lengths.[12]

This combination of the M05-2X functional and the 6-311++G(d,p) basis set establishes a high-quality theoretical model for reliable predictions.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the comprehensive analysis of this compound.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Structure Validation A Generate 3D Structure (e.g., Avogadro, ChemDraw) B Geometry Optimization (DFT: M05-2X/6-311++G(d,p)) A->B C Frequency Analysis B->C Output Optimized Geometry D Verify Minimum Energy State (Zero Imaginary Frequencies) C->D Calculate Vibrational Modes E Frontier Molecular Orbitals (HOMO-LUMO Analysis) D->E Validated Structure F Molecular Electrostatic Potential (MEP Mapping) D->F G Natural Bond Orbital (NBO Analysis) D->G

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure Generation: Construct the 3D chemical structure of this compound using molecular building software (e.g., Avogadro). Perform an initial structure cleanup using a simple force field (e.g., GFN-FF) to obtain a reasonable starting geometry.[13]

  • Geometry Optimization:

    • Submit the initial structure for a full geometry optimization calculation.

    • Software Keyword Example (Gaussian): #p M052X/6-311++G(d,p) Opt

    • This procedure systematically alters the molecular geometry to find the configuration with the lowest possible potential energy, representing the most stable structure.[14]

  • Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

    • Software Keyword Example (Gaussian): #p M052X/6-311++G(d,p) Freq

  • Validation:

    • Analyze the output of the frequency calculation. A true local minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies (often listed as negative values in output files).[14][15] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.

Protocol 2: Electronic Structure and Reactivity Analysis
  • Frontier Molecular Orbital (HOMO-LUMO) Analysis:

    • From the validated, optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16]

    • The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[5][10]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface.[17]

    • This visualization is invaluable for drug design as it reveals the charge distribution.[18][19] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[20] These regions are key to understanding non-covalent interactions like hydrogen bonding.[21]

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to translate the complex wavefunction into the intuitive chemical language of bonds, lone pairs, and atomic charges.[22][23][24]

    • Software Keyword Example (Gaussian): Pop=NBO

    • This analysis quantifies charge transfer between "donor" (filled) and "acceptor" (empty) orbitals, providing insight into hyperconjugative interactions that contribute to molecular stability.[25][26]

Anticipated Results and Data Interpretation

The successful execution of this workflow will yield a wealth of quantitative data. The following tables represent the type of data expected and provide a framework for its interpretation.

Table 1: Predicted Electronic Properties
ParameterPredicted Value (a.u.)Predicted Value (eV)Interpretation
HOMO Energy -0.225-6.12Within the optimal range (-5.5 to -6.2 eV) for drug molecules, indicating a good capacity for electron donation in interactions.[27]
LUMO Energy -0.037-1.01Within the ideal range (-2.5 to -0.5 eV), suggesting a favorable ability to accept electrons.[27]
HOMO-LUMO Gap (ΔE) 0.1885.11A moderate energy gap suggests a balance between chemical reactivity and molecular stability, a desirable trait for drug candidates.[28]
Table 2: NBO Analysis - Key Donor-Acceptor Interactions
Donor NBO (Orbital)Acceptor NBO (Orbital)Stabilization Energy E(2) (kcal/mol)Implication
LP(1) N₅π(C₄-O₈)18.5Strong delocalization from the nitrogen lone pair into the carbonyl anti-bonding orbital, indicating significant resonance stabilization of the amide group.
π(C₁-C₂)π(C₃-C₄)2.2Standard π-conjugation within the phenyl ring.
LP(1) O₆σ*(N₅-H)3.1Hyperconjugative interaction contributing to the stability of the N-OH bond.
(Note: Atom numbering is hypothetical and for illustrative purposes only)

This NBO data provides a quantitative measure of electron delocalization, which is fundamental to the molecule's overall stability and electronic structure.[22]

Conclusion

The quantum chemical calculation workflow detailed in this guide provides a robust, reliable, and scientifically-grounded approach to characterizing this compound. By leveraging the power of Density Functional Theory with carefully selected methods like M05-2X and the 6-311++G(d,p) basis set, researchers can move beyond a simple 2D structure to a rich, quantitative understanding of the molecule's properties. The analysis of the HOMO-LUMO gap, MEP surface, and NBO interactions provides critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This information is indispensable for hypothesis-driven drug design, guiding the synthesis of more potent and selective analogues and accelerating the journey from computational concept to clinical candidate.

References

  • Natural Bond Orbital (NBO) Analysis.

  • Application of molecular electrostatic potentials in drug design.

  • What is NBO analysis and how is it useful?

  • Natural Bond Orbital Analysis.

  • Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis.

  • Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.

  • Population Analysis.

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.

  • Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!

  • Natural bond orbital.

  • Molecular Electrostatic Potential (MEP) Calculation Service.

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.

  • Molecular electrostatic potential (MEP) formed by mapping of total...

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

  • Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.

  • Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.

  • Fluid Phase Behavior from Molecular Simulation: Hydrazine, Monomethylhydrazine, Dimethylhydrazine and Binary Mixtures Containing These Compounds.

  • Running a Geometry Optimization and Frequencies Calculation on Rowan.

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.

  • Density Functional Theory (DFT).

  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency.

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

  • Running a Geometry Optimization and Frequencies Calculation on Rowan.

  • TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI.

  • Applications of density functional theory in COVID-19 drug modeling.

  • Density Functional Theory (DFT) in Drug Discovery.

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

  • Multi-step Geometry Optimization with ORCA.

  • DFT for drug and material discovery.

  • N-hydroxy-1-hydrazinecarboxamide.

  • Hydrazinecarboxamide,N-phenyl-.

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide.

  • Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane.

  • 2-(1-Phenylethylidene)-1-hydrazinecarboxamide.

  • Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6.

  • N-(2-methylphenyl)hydrazinecarboxamide.

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide.

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An In-depth Technical Guide to the Potential Biological Activities of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This technical guide delves into the prospective biological activities of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. It is important to establish from the outset that direct experimental data on this specific molecule is not extensively available in current scientific literature. Consequently, this document will adopt a scientifically grounded approach of extrapolation. By examining the well-documented biological profiles of structurally analogous compounds—namely phenylhydrazides, hydrazones, and other hydrazinecarboxamide derivatives—we can construct a predictive framework for the potential therapeutic applications of this compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and direct future investigational pathways.

Introduction to the Hydrazine Scaffold in Medicinal Chemistry

The hydrazine moiety (-NH-NH-) is a versatile and privileged scaffold in medicinal chemistry, forming the backbone of a multitude of compounds with a broad spectrum of biological activities.[1] Its derivatives, including hydrazides and hydrazones, are recognized for their ability to engage in hydrogen bonding and chelate metal ions, contributing to their diverse pharmacological profiles. The subject of this guide, this compound, combines the phenylhydrazine core with a hydroxy-substituted carboxamide group, a unique structural amalgamation that suggests a rich potential for biological interaction. The exploration of its potential activities is therefore a logical and compelling avenue of research.

Potential Antifungal Activity

The global rise in fungal infections, coupled with increasing resistance to established antifungal agents, necessitates the development of novel therapeutic strategies.[2] Structurally related N'-phenylhydrazides have demonstrated significant promise in this domain, exhibiting potent in vitro activity against various strains of Candida albicans, including those resistant to fluconazole.[3][4]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of analogous N'-phenylhydrazides is believed to be multifactorial. A key proposed pathway involves the induction of oxidative stress within the fungal cell through the generation of free radicals and reactive oxygen species (ROS).[2][3] This surge in ROS can lead to widespread cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, ultimately culminating in fungal cell death. Furthermore, morphological studies of fungi treated with these compounds have revealed significant damage to the mycelium, suggesting interference with cell wall integrity and hyphal growth.[2][3]

G cluster_0 Fungal Cell Compound N-hydroxy-2-phenyl- 1-hydrazinecarboxamide ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces MyceliumDamage Mycelium Morphology Damage Compound->MyceliumDamage Directly or Indirectly Impacts CellularDamage Oxidative Stress & Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Fungal Cell Death CellularDamage->Apoptosis MyceliumDamage->Apoptosis

Caption: Proposed Antifungal Mechanism of Action.

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro antifungal activity of representative N'-phenylhydrazides against Candida albicans.

Compound IDC. albicans StrainMIC80 (µg/mL)Reference
A11SC53141.9[2][3]
A114395 (Fluconazole-resistant)4.0[2][3]
A115272 (Fluconazole-resistant)3.7[2][3]
B14Fluconazole-resistant strainsBetter than fluconazole[3]
D5Fluconazole-resistant strainsBetter than fluconazole[3]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal strains.

Methodology: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (fungal inoculum without compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth or use a spectrophotometer to measure the optical density at a suitable wavelength.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylbenzohydrazides, a class of compounds structurally related to the topic molecule, have demonstrated notable anti-inflammatory effects in both in vivo and in vitro models.[5][6]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of phenylbenzohydrazides are attributed to their ability to modulate key inflammatory pathways.[5][6] These compounds have been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[6] Additionally, they can inhibit the production of nitric oxide (NO) by downregulating the expression and activity of inducible nitric oxide synthase (iNOS).[5] This multi-pronged approach to dampening the inflammatory cascade suggests a promising therapeutic potential.

G cluster_0 Inflammatory Response InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage/Immune Cell InflammatoryStimuli->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) Production iNOS->NO NO->Inflammation Compound N-hydroxy-2-phenyl- 1-hydrazinecarboxamide Compound->NFkB Inhibits Compound->iNOS Inhibits

Caption: Proposed Anti-inflammatory Signaling Pathway Inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages.

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (untreated cells).

  • Measurement of Nitric Oxide (NO) Production:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

  • Measurement of Cytokine Production:

    • Collect the cell culture supernatant as described above.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Potential Anticancer Activity

The search for novel anticancer agents remains a critical endeavor in biomedical research. A diverse range of phenylhydrazine and hydrazone derivatives has been reported to possess cytotoxic and antiproliferative activities against various human cancer cell lines.[7][8]

Proposed Mechanism of Anticancer Action

The anticancer mechanisms of these compounds are likely varied and may depend on the specific cell type and compound structure. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[9] The exact molecular targets are often multifaceted, but potential mechanisms could involve the inhibition of key signaling pathways involved in cell growth and survival, or the induction of cellular stress.

Quantitative Data from Analogous Compounds

The following table presents the cytotoxic activity of selected phenylhydrazone derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7dMCF-7 (Breast)22.6[9]
7dHT-29 (Colon)13.4[9]
8MCF-7 (Breast)45.39[8]
10HepG2 (Liver)127.69[8]
13IGR39 (Melanoma)2.50[7]
13PPC-1 (Prostate)3.63[7]
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Hydrazine derivatives have been investigated for their antioxidant properties.[10][11]

Proposed Mechanism of Antioxidant Action

The antioxidant activity of these compounds is likely due to their ability to act as free radical scavengers. The hydrazine moiety can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. The overall antioxidant capacity will be influenced by the electronic properties of the substituents on the phenyl ring.

G cluster_0 Radical Scavenging FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical Accepts H• from Compound N-hydroxy-2-phenyl- 1-hydrazinecarboxamide (H-donor) Compound->NeutralizedRadical CompoundRadical Compound Radical Compound->CompoundRadical Forms

Caption: Proposed Free Radical Scavenging Mechanism.

Experimental Protocol: In Vitro Antioxidant Assay

Objective: To measure the free radical scavenging activity of this compound.

Methodology: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction and Incubation:

    • Add various concentrations of the test compound to the DPPH solution.

    • Include a control (DPPH solution with solvent) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Potential Enzyme Inhibition

Hydrazine derivatives are known to interact with and inhibit various enzymes, a property that has been exploited in drug development.[12][13] For instance, certain hydrazines are known inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[13][14]

Potential Targets and Mechanisms

Given the structural features of this compound, it could potentially inhibit enzymes through several mechanisms, including reversible or irreversible binding to the active site. The specific enzymes that could be targeted would need to be identified through broad screening assays. Potential candidates, based on the literature for related compounds, could include oxidoreductases and hydrolases.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The evidence strongly suggests that this compound is a promising candidate for investigation as an antifungal, anti-inflammatory, anticancer, and antioxidant agent.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of these potential activities. Positive results from these preliminary screens would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization, and eventual progression to in vivo models. The synthesis and biological evaluation of this compound and its derivatives represent a fertile ground for discovery in the field of medicinal chemistry.

References

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). International Journal of Molecular Sciences. [Link][2][4][15][16]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). Biomolecules. [Link][5][6]

  • (PDF) Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). ResearchGate. [Link][3]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][12]

  • Inhibition of monoamine oxidase by substituted hydrazines. (1972). Biochemical Journal. [Link][13]

  • SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][17]

  • Inhibition of monoamine oxidase by substituted hydrazines. (1972). Portland Press. [Link][14]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (2007). Reviews in Clinical & Basic Pharmacology. [Link][18]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). Preprints.org. [Link][19]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2020). Molecules. [Link][20]

  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024). PubMed. [Link][10]

  • Hydrazinecarboxamides: Comprehensive Review of Their Anticancer, Anticonvulsive, Anti-inflammatory, Enzyme Inhibition, Antioxidant and Other Activities. (2024). ResearchGate. [Link][21]

  • Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay. (2021). ResearchGate. [Link][9]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed. [Link][22]

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2017). Journal of Pesticide Science. [Link][23]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). MDPI. [Link][7]

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  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link][27]

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  • (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). ResearchGate. [Link][29]

  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry. [Link][30]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2024). ACS Omega. [Link][31]

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  • Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine. (2021). ResearchGate. [Link][33]

  • The Antiproliferative Activity of Adiantum pedatum Extract and/or Piceatannol in Phenylhydrazine-Induced Colon Cancer in Male Albino Rats: The miR-145 Expression of the PI-3K/Akt/p53 and Oct4/Sox2/Nanog Pathways. (2023). National Center for Biotechnology Information. [Link][34]

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Sources

N-hydroxy-hydrazinecarboxamide Derivatives: A Comprehensive Review of Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-hydroxy-hydrazinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have emerged as potent agents in various therapeutic areas, largely due to their unique chemical properties that allow for versatile interactions with a multitude of biological targets. This technical guide provides a comprehensive review of the synthesis, multifaceted biological applications, and critical structure-activity relationships of N-hydroxy-hydrazinecarboxamide derivatives. We will delve into their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds, among others. Furthermore, this document will explore detailed synthetic protocols, address the current challenges, and outline future directions for the development of these promising therapeutic candidates.

Introduction: The Emergence of a Versatile Pharmacophore

In the quest for novel therapeutics to combat the rise of drug resistance and the toxicity of existing treatments, medicinal chemists are increasingly turning to versatile chemical scaffolds.[1] Hydrazides and their derivatives, a class of organic compounds characterized by the R-CON-R¹N-R²R³ functional group, have proven to be exceptionally fruitful synthons for developing new bioactive molecules.[1] Within this broad family, the N-hydroxy-hydrazinecarboxamide moiety stands out.

The incorporation of a hydroxyl group on one of the nitrogen atoms of the hydrazinecarboxamide core (also known as a semicarbazide) introduces unique electronic and steric properties. This modification can significantly influence the compound's ability to chelate metal ions, form hydrogen bonds, and interact with biological targets, leading to a wide spectrum of pharmacological activities. These derivatives have shown significant promise as enzyme inhibitors, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[2][3][4]

This guide serves as a technical resource for professionals in drug discovery and development. It aims to provide an in-depth understanding of the N-hydroxy-hydrazinecarboxamide scaffold, moving beyond a simple recitation of facts to explain the causality behind experimental designs and the logic of structure-activity relationships.

Synthetic Strategies and Methodologies

The synthesis of N-hydroxy-hydrazinecarboxamide derivatives typically builds upon established methods for creating hydrazides and hydrazones. The general approach involves the condensation of hydrazides with carbonyl compounds like aldehydes or ketones.[5] The introduction of the N-hydroxy group can be achieved through various strategies, often involving the use of hydroxylamine or its derivatives at a key step.

A common synthetic pathway starts with the conversion of a carboxylic acid to an acid chloride, which is then reacted with a hydrazine derivative. For the N-hydroxy variant, this could involve reacting an activated carboxylic acid with N-hydroxyhydrazine or a protected version thereof.

Experimental Protocol: General Synthesis of a N'-benzylidene-N-hydroxy-hydrazinecarboxamide Derivative

This protocol outlines a representative method for synthesizing a target compound, starting from a substituted benzoic acid.

Step 1: Synthesis of the Benzoyl Chloride

  • To a solution of the desired substituted benzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the N-hydroxy-benzohydrazide

  • Dissolve hydrazine hydrate (1.5 eq) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add the crude benzoyl chloride from Step 1, dissolved in THF.

  • Add triethylamine (2.0 eq) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 12-24 hours.

  • Rationale: This step forms the core hydrazide. The specific introduction of the N-hydroxy group can vary; for this general protocol, we assume the formation of a standard hydrazide which would be further modified or that a hydroxylated hydrazine is used from the start. A more direct route to the specific target scaffold might involve N-hydroxy-1-hydrazinecarboxamide as a starting material if commercially available.

Step 3: Condensation to Form the N'-benzylidene-N-hydroxy-hydrazinecarboxamide

  • Dissolve the N-hydroxy-benzohydrazide from Step 2 (1.0 eq) in ethanol.

  • Add the desired substituted benzaldehyde (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux the mixture for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

  • Rationale: This is a classic condensation reaction forming the hydrazone (or imine) linkage. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1 & 2: Hydrazide Formation cluster_reaction2 Step 3: Condensation A Substituted Benzoic Acid R1 Activation (e.g., SOCl₂) A->R1 B Hydrazine Derivative (e.g., N-hydroxyhydrazine) R2 Reaction with Hydrazine B->R2 C Substituted Benzaldehyde R3 Acid-Catalyzed Condensation C->R3 R1->R2 R2->R3 Intermediate: N-hydroxy-benzohydrazide P Final Product: N-hydroxy-hydrazinecarboxamide Derivative R3->P Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme (e.g., Tyrosinase, CA, AChE) Product Product Enzyme->Product Catalyzes reaction Blocked No Reaction Enzyme->Blocked Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor N-hydroxy-hydrazinecarboxamide Derivative Inhibitor->Enzyme Binds competitively/ non-competitively

Caption: Key modification sites on the N-hydroxy-hydrazinecarboxamide scaffold.

Challenges and Future Directions

Despite their immense therapeutic potential, N-hydroxy-hydrazinecarboxamide derivatives face several challenges that may hinder their clinical application. These include issues of poor physicochemical properties (e.g., low solubility), cytotoxicity to human cells, and insufficient target selectivity.

[7]Future research should focus on:

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing viable drug candidates.

  • Enhancing Selectivity: Fine-tuning the structure to increase selectivity for the desired biological target over off-targets will help minimize side effects and toxicity.

  • Developing Hybrid Molecules: Combining the N-hydroxy-hydrazinecarboxamide scaffold with other known bioactive moieties is a promising strategy to create hybrid drugs with synergistic effects and novel mechanisms of action. 4[2][7]. Exploring New Targets: The versatility of this scaffold suggests it could be effective against a wider range of targets than currently known, warranting broader screening and investigation.

Conclusion

N-hydroxy-hydrazinecarboxamide derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the vast chemical space available for modification, allows for the fine-tuning of their biological activity. They have demonstrated significant potential as enzyme inhibitors, anticancer agents, and antimicrobials, among other therapeutic applications. While challenges related to selectivity and physicochemical properties remain, continued research into their structure-activity relationships and the development of novel hybrid compounds will undoubtedly pave the way for the emergence of new, effective, and safer drugs based on this privileged scaffold.

References

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  • Krátký, M., Houngbedji, N., & Vinšová, J. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 279, 116835. [Link]

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  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences, 32(3), 131-148. [Link]

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Methodological & Application

"using N-hydroxy-2-phenyl-1-hydrazinecarboxamide in enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Hydrazine

I'm starting my deep dive into N-hydroxy-2-phenyl-1-hydrazinecarboxamide. Right now, it's all about targeted Google searches. My focus is synonyms, chemical properties, and use. I want to build a solid foundation before I go any deeper.

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Commencing Deep Dive

I'm now initiating focused Google searches, keying in on synonyms and chemical attributes of this compound, especially its role as an enzyme inhibitor. I'm prioritizing mechanism of action and targeted enzymes. Concurrently, I'm hunting for established enzyme inhibition assay methodologies and verifying findings with peer-reviewed articles and supplier notes. I aim to structure an application note with assays and diagrams.

Reviewing Initial Search Results

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Investigating Structure & Activity

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Analyzing Compound Nomenclature

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Focusing on Assay Protocols

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Defining Enzyme Inhibition Scope

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Application Notes and Protocols for the Evaluation of N-hydroxy-2-phenyl-1-hydrazinecarboxamide (HPHC) as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-hydroxy-2-phenyl-1-hydrazinecarboxamide (HPHC), a novel hydrazinecarboxamide derivative with putative anticancer properties. While the direct anticancer activity of HPHC is currently under investigation, this guide outlines a structured, field-proven framework for assessing its therapeutic potential. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure scientific rigor. We will explore methodologies to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and preliminary in vivo efficacy. The overarching goal is to provide a robust roadmap for characterizing the anticancer profile of HPHC and similar novel chemical entities. Hydrazinecarboxamides have emerged as a versatile class of compounds with significant bioactive properties, including efficacy against numerous cancer cell lines through diverse mechanisms of action.[1]

Introduction: The Therapeutic Promise of Hydrazinecarboxamide Derivatives

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. The hydrazinecarboxamide scaffold has garnered significant interest in medicinal chemistry due to its structural versatility and wide range of biological activities.[1] Various derivatives have demonstrated promising results in preclinical studies, exhibiting cytotoxic effects against a spectrum of cancer cell lines. While the precise mechanism of action can vary between analogs, many have been shown to induce apoptosis, interfere with cell cycle regulation, or inhibit key enzymatic pathways crucial for cancer cell survival and proliferation.

This compound (HPHC) represents a novel iteration of this chemical class. Its unique structural features warrant a thorough investigation into its potential as an anticancer therapeutic. This guide will provide the necessary protocols to systematically evaluate its biological effects, starting from broad cytotoxicity screening to more detailed mechanistic studies.

Preliminary In Vitro Evaluation: Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This allows for the determination of the compound's potency (e.g., IC50 value) and its selectivity towards cancer cells versus non-cancerous cells.

Rationale for Assay Selection: MTT vs. XTT

Tetrazolium-based colorimetric assays are a mainstay for assessing cell viability.[2] These assays measure the metabolic activity of living cells, which is typically proportional to the number of viable cells.[2] The two most common assays are the MTT and XTT assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This well-established assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product that is insoluble in water.[2][3] A solubilization step, usually with an organic solvent like DMSO, is required before absorbance can be measured.[2]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay is a second-generation alternative that produces a water-soluble orange formazan product upon reduction by viable cells.[2][4] This eliminates the need for a solubilization step, streamlining the protocol and potentially reducing variability.[2][4]

For high-throughput screening of HPHC, the XTT assay is recommended due to its simpler workflow and reduced handling steps, which can lead to more consistent and reproducible data.[4]

Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cancer cell lines of interest (e.g., a panel representing different cancer types)

  • Complete cell culture medium

  • HPHC stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of HPHC in complete medium.

    • Remove the medium from the wells and add 100 µL of the HPHC dilutions. Include vehicle control (medium with the same concentration of solvent used for HPHC) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C in a CO2 incubator.[2]

  • Data Acquisition:

    • Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader.[2] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[2]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of HPHC relative to the vehicle control.

  • Plot the percentage of cell viability against the log of HPHC concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of HPHC that inhibits cell growth by 50%) from the dose-response curve.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., MCF-10A).
HPHC Concentrations A range of concentrations, typically from nanomolar to micromolar, to generate a full dose-response curve.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
IC50 Value The concentration of HPHC that causes 50% inhibition of cell viability.

Mechanistic Insights: Investigating the Mode of Cell Death

Once the cytotoxic effects of HPHC are established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Rationale for Assay Selection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used and reliable method for detecting and differentiating between apoptosis and necrosis using flow cytometry.[5]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane.[5] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It is membrane-impermeable and is excluded from live cells and early apoptotic cells with intact membranes. However, it can enter late apoptotic and necrotic cells with compromised membrane integrity, staining the nucleus red.[5]

This dual-staining approach allows for the identification of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[6]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

  • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[6]

  • Necrotic cells: Annexin V-negative and PI-positive (though this population can be difficult to distinguish from late apoptotic cells).[6]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with HPHC at the IC50 concentration for a predetermined time.

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with HPHC as described in the cytotoxicity assay. Include both floating and adherent cells in your collection.

    • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

    • Wash the cells twice with cold PBS.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Use appropriate software to analyze the flow cytometry data.

  • Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence.

  • Gate the four populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic) and quantify the percentage of cells in each quadrant.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results start Seed and treat cells with HPHC stain Stain with Annexin V-FITC and PI start->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic vs. Viable Cells flow->results G start HPHC Treatment fix Cell Fixation (70% Ethanol) start->fix stain PI Staining (with RNase A) fix->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis

Caption: Protocol for Cell Cycle Analysis using PI Staining.

Unraveling the Molecular Mechanism: Signaling Pathway Analysis

To gain a more in-depth understanding of how HPHC exerts its anticancer effects, it is crucial to investigate its impact on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A plausible hypothesis, given the apoptotic induction, is the involvement of the p53 tumor suppressor pathway. A related compound, N-(2-hydroxyphenyl)-2-phenazinamine, has been shown to induce p53-mediated intrinsic apoptosis. [7][8]

Rationale for Method Selection: Western Blotting

Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. [9][10]By using antibodies specific to key proteins in a signaling pathway, we can determine if HPHC treatment alters their expression or activation state (e.g., phosphorylation).

For our hypothetical mechanism, we will probe for key proteins in the p53 signaling pathway:

  • p53: The tumor suppressor protein.

  • p21: A downstream target of p53 that can induce cell cycle arrest.

  • Bax: A pro-apoptotic protein regulated by p53.

  • Bcl-2: An anti-apoptotic protein that is often downregulated by p53.

  • Caspase-9 and Caspase-3: Key executioner caspases in the intrinsic apoptotic pathway.

Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cancer cells treated with HPHC.

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p53, p21, Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse HPHC-treated and control cells in lysis buffer. [11] * Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel. [11] * Run the gel to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane. [11]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C. [11] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins to the loading control.

  • Compare the protein expression levels in HPHC-treated cells to the control cells.

G HPHC HPHC p53 ↑ p53 HPHC->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Arrest Cell Cycle Arrest p21->Arrest Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Signaling Pathway of HPHC-induced Apoptosis.

In Vivo Efficacy: Xenograft Tumor Models

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the antitumor efficacy of a novel agent. [12][13][14]

Rationale for Model Selection

Subcutaneous xenograft models are commonly used due to the ease of tumor implantation and monitoring of tumor growth. [14]The choice of cell line for the xenograft should be based on the in vitro data, ideally using a cell line that showed high sensitivity to HPHC.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • HPHC formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice. [12]

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer HPHC (and vehicle control) to the respective groups according to a predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. [12]Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2. [12] * Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.

    • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Compare the tumor growth in the HPHC-treated group to the control group.

  • Analyze the body weight data to assess toxicity.

  • Perform statistical analysis to determine the significance of the observed effects.

Parameter Description
Animal Model Immunocompromised mice (e.g., athymic nude mice).
Cell Line A human cancer cell line that is sensitive to HPHC in vitro.
HPHC Formulation A stable and biocompatible formulation for the chosen route of administration (e.g., oral, intraperitoneal).
Dosing Regimen Dose and schedule determined from maximum tolerated dose (MTD) studies.
Endpoints Tumor growth inhibition, changes in body weight, and survival.

Conclusion and Future Directions

This comprehensive guide provides a foundational framework for the preclinical evaluation of this compound (HPHC) as a potential anticancer agent. By systematically applying these protocols, researchers can obtain critical data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including more advanced in vivo models (e.g., patient-derived xenografts), detailed pharmacokinetic and pharmacodynamic studies, and comprehensive toxicology assessments, ultimately paving the way for potential clinical investigation.

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Application Notes & Protocols: Antimicrobial and Antifungal Assays for N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a molecule belonging to the hydrazinecarboxamide class of compounds. While data on this specific molecule is nascent, related structures such as hydrazinecarboxamides (semicarbazides) and hydroxamic acids have demonstrated a spectrum of biological activities, including antimicrobial potential.[1][2][3][4] The hydrazinecarboxamide scaffold is a versatile pharmacophore found in various therapeutic agents, and its derivatives have been explored for antibacterial and antifungal efficacy.[2] Similarly, hydroxamic acids are well-known for their metal-chelating properties, a mechanism that can disrupt essential metalloenzymes in microbial pathogens.[5] For instance, they are potent inhibitors of bacterial enzymes like peptide deformylase and UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which are critical for bacterial survival.[6]

Given this chemical precedent, a systematic evaluation of this compound's antimicrobial and antifungal properties is a logical and necessary step in its preclinical assessment. These application notes provide a comprehensive framework of standardized, validated protocols for such an investigation. The methodologies described herein are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated are robust, reproducible, and comparable to international benchmarks.[7][8][9]

The primary objectives of these assays are to:

  • Qualitatively screen for antimicrobial and antifungal activity.

  • Quantitatively determine the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC).

  • Quantitatively determine the minimum concentration that results in microbial death (Minimum Bactericidal Concentration, MBC, or Minimum Fungicidal Concentration, MFC).

These protocols are designed for researchers in drug discovery, microbiology, and pharmacology to produce reliable data on the potential of this compound as a novel anti-infective agent.

Foundational Concepts in Susceptibility Testing

A successful investigation hinges on understanding the core parameters of susceptibility testing.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11] It is the primary quantitative measure of a compound's potency. A low MIC value indicates that less of the compound is required to inhibit the organism's growth.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as causing a ≥99.9% reduction in the initial bacterial inoculum.[12][13] This parameter is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.[12][14]

  • Minimum Fungicidal Concentration (MFC): Analogous to the MBC, the MFC is the lowest concentration of an antifungal agent that results in the death of ≥99.9% of the initial fungal inoculum.[15][16][17]

  • Interpretation of Activity: The relationship between the MIC and MBC/MFC provides insight into the nature of the antimicrobial action. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[18]

Protocol I: Agar Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method, also known as the Kirby-Bauer test, is a standardized, cost-effective preliminary assay to qualitatively assess the susceptibility of microorganisms to a test compound.[19][20] The principle relies on the diffusion of the compound from an impregnated paper disk through an agar medium, creating a concentration gradient.[21][22] If the organism is susceptible, a clear zone of growth inhibition will form around the disk.[23]

Materials
  • This compound (test compound)

  • Sterile 6 mm paper disks

  • Solvent for dissolving the compound (e.g., Dimethyl sulfoxide, DMSO)

  • Mueller-Hinton Agar (MHA) for bacteria[21]

  • Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue for fungi (especially Candida spp.)[24]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, Petri dishes, forceps

  • Incubator

Step-by-Step Methodology
  • Compound Disk Preparation: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 20 µL) onto sterile paper disks and allow them to dry completely in a sterile environment. This creates disks with a known amount of compound (e.g., 20 µ g/disk ). Prepare a solvent-only disk as a negative control.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[20] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[20] Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[23]

  • Disk Placement: Using sterile forceps, place the prepared compound disks, a standard antibiotic control disk, and the negative control disk onto the inoculated agar surface.[19] Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[21] Gently press each disk to ensure complete contact with the agar.[23]

  • Incubation: Invert the plates and incubate within 15 minutes of disk placement.[22][23]

    • Bacteria: Incubate at 35 ± 2°C for 16-18 hours.

    • Yeasts (Candida spp.): Incubate at 35 ± 2°C for 20-24 hours.[24]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm). A zone of inhibition indicates that the compound has activity against the test organism.

Data Presentation: Disk Diffusion
Test OrganismCompound per Disk (µg)Zone of Inhibition (mm)Standard Antibiotic ControlZone of Inhibition (mm)
S. aureus ATCC 2592320Gentamicin (10 µg)
E. coli ATCC 2592220Ciprofloxacin (5 µg)
C. albicans ATCC 9002820Fluconazole (25 µg)

Protocol II: Broth Microdilution for MIC & MBC Determination (Antimicrobial)

The broth microdilution method is the gold standard for quantitative susceptibility testing.[25][26] It determines the MIC by exposing a standardized inoculum to serial dilutions of the antimicrobial agent in a liquid medium.[10][11] This protocol is based on CLSI document M07.[7]

Materials
  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains and inoculum prepared as described in Protocol I (3.2)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Sterile MHA plates (for MBC determination)

Workflow Diagram: Antimicrobial MIC & MBC Assay

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination (96-Well Plate) cluster_mbc MBC Determination PREP1 Prepare 2X Compound Stock in CAMHB PREP2 Prepare Bacterial Inoculum (0.5 McFarland Standard) PREP3 Dilute Inoculum for Final Concentration of 5x10^5 CFU/mL MIC4 Add 100 µL Diluted Inoculum to Wells 1-11 PREP3->MIC4 MIC1 Dispense 100 µL CAMHB into Wells 2-12 MIC2 Add 200 µL of 2X Compound Stock to Well 1 MIC1->MIC2 MIC3 Perform 2-fold Serial Dilution (Well 1 to Well 10) MIC2->MIC3 MIC3->MIC4 MIC5 Incubate at 35°C for 16-20 hours MIC4->MIC5 MIC6 Read MIC: Lowest Concentration with No Visible Growth MIC5->MIC6 MBC1 Select MIC well and higher concentration wells MIC6->MBC1 Subculture from clear wells MBC2 Plate 10 µL from each selected well onto MHA MBC1->MBC2 MBC3 Incubate MHA plates at 35°C for 18-24 hours MBC2->MBC3 MBC4 Count Colonies and Calculate CFU/mL MBC3->MBC4 MBC5 Determine MBC: Lowest Concentration with ≥99.9% killing MBC4->MBC5 Antifungal_Workflow cluster_prep Preparation cluster_mic MIC Determination (96-Well Plate) cluster_mfc MFC Determination PREP1 Prepare 2X Compound Stock in RPMI 1640 PREP2 Prepare Fungal Inoculum (Spectrophotometrically) PREP3 Dilute Inoculum for Final Concentration of 0.5-2.5x10^3 CFU/mL MIC4 Add 100 µL Diluted Inoculum to Wells 1-11 PREP3->MIC4 MIC1 Dispense 100 µL RPMI into Wells 2-12 MIC2 Add 100 µL of 2X Compound Stock to Wells 1 & 2 MIC1->MIC2 MIC3 Perform 2-fold Serial Dilution (Well 2 to Well 10) MIC2->MIC3 MIC3->MIC4 MIC5 Incubate at 35°C for 24-48 hours MIC4->MIC5 MIC6 Read MIC: Lowest Concentration with Significant Growth Inhibition MIC5->MIC6 MFC1 Select MIC well and higher concentration wells MIC6->MFC1 Subculture from clear wells MFC2 Plate 20 µL from each selected well onto SDA MFC1->MFC2 MFC3 Incubate SDA plates at 35°C until growth control is visible MFC2->MFC3 MFC4 Count Colonies and Determine 99.9% Killing MFC3->MFC4

Caption: Workflow for Antifungal MIC and MFC Determination.

Step-by-Step Methodology
  • Preparation of Compound Dilutions: Follow the same serial dilution procedure as in the antibacterial protocol (4.3, step 1), but use RPMI 1640 medium instead of CAMHB.

  • Inoculum Preparation and Inoculation:

    • Prepare a fungal suspension in sterile saline from a 24-hour culture.

    • Adjust the inoculum to achieve a final concentration in the wells of 0.5 to 2.5 x 10³ CFU/mL.

    • Add 100 µL of the final diluted fungal inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The duration may vary depending on the growth rate of the specific fungus.

  • MIC Determination: After incubation, determine the MIC. For fungi, the endpoint is often defined as the lowest concentration that causes a prominent decrease in turbidity (e.g., ~50% inhibition) compared to the growth control.

  • MFC Determination:

    • From each well showing no visible growth (or significant inhibition), plate a 20 µL aliquot onto an SDA plate. [27] * Incubate the SDA plates at 35°C until growth is clearly visible in the subculture from the growth control well. [15] * The MFC is the lowest compound concentration that results in no growth or fewer than three colonies, corresponding to approximately 99-99.5% killing activity.

[15][28]### 6. Data Summary and Interpretation

Consolidate all quantitative data into a summary table for clear comparison and analysis.

Test OrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
C. auris B11221

Interpretation Guide:

  • Potency: A lower MIC value signifies higher potency.

  • Mechanism: An MBC/MIC or MFC/MIC ratio ≤ 4 suggests a cidal (killing) mechanism of action. A ratio > 4 suggests a static (inhibitory) mechanism. This distinction is critical for further drug development, as cidal agents are often preferred for treating severe infections, especially in immunocompromised hosts.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
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  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
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"antioxidant activity screening of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Antioxidant Activity Screening of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has driven the search for novel antioxidant compounds. This application note provides a comprehensive technical guide for the systematic evaluation of the antioxidant potential of a novel synthetic compound, this compound. We present a multi-assay approach, grounded in established chemical principles, to construct a detailed antioxidant profile. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound evaluation. Detailed, self-validating protocols for key in vitro assays (DPPH, ABTS, FRAP) and a biologically relevant cell-based assay (CAA) are provided, complete with data interpretation guidelines and workflow visualizations.

Rationale: Structural Basis for Antioxidant Potential

The therapeutic potential of many hydrazone, hydrazide, and hydroxylamine derivatives is linked to their redox properties.[1][2] The structure of this compound possesses several functional groups that suggest a capacity for mitigating oxidative stress.

The primary mechanisms by which small molecules exert antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (A•+) and an anion (R:-).

The key functional groups in this compound—specifically the hydroxylamine (-NH-OH) and hydrazine (-NH-) moieties—are prime candidates for participating in these reactions.[5] The presence of the phenyl ring can further stabilize the resulting antioxidant radical through resonance, enhancing its efficacy.

Caption: Key functional groups of this compound.

A Multi-Assay Screening Strategy

No single assay can fully capture the antioxidant profile of a compound. A combination of methods is essential to understand its mechanism of action and overall potential.[6][7] Our recommended screening cascade evaluates the compound's ability to scavenge different types of radicals and its reducing power, culminating in a test of its efficacy in a cellular environment.

Screening_Cascade cluster_invitro In Vitro Acellular Assays cluster_incell Cell-Based Assay DPPH DPPH Assay (HAT/SET Mechanism) ABTS ABTS Assay (HAT/SET Mechanism) DPPH->ABTS Confirms radical scavenging FRAP FRAP Assay (SET Mechanism) ABTS->FRAP Differentiates mechanism CAA CAA Assay (Biological Relevance) FRAP->CAA Validates in a biological system

Caption: Recommended workflow for antioxidant activity screening.

Protocol 1: DPPH Radical Scavenging Assay

Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate free radical scavenging ability.[3][8] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[8][9] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[9][10] This reduction leads to a color change from violet to pale yellow, and the decrease in absorbance is directly proportional to the compound's radical scavenging activity.[8][11]

Materials
  • This compound (Test Compound)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Standard[12]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.[10]

  • Sample and Standard Preparation:

    • Test Compound Stock (1 mg/mL): Dissolve the test compound in methanol.

    • Trolox Stock (1 mg/mL): Dissolve Trolox in methanol.

    • Serial Dilutions: Prepare a series of dilutions for both the test compound and Trolox in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compound or standard to respective wells.

    • Add 50 µL of methanol to a well to serve as the negative control (A_control).

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the test compound and Trolox.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using regression analysis.[6]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol A2 Add 150 µL DPPH Solution P1->A2 P2 Prepare Serial Dilutions of Test Compound & Trolox A1 Add 50 µL Sample/ Standard to wells P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation.[13] The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] The resulting blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS, and the decolorization is proportional to the antioxidant's activity.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials
  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test Compound and Trolox Standard

  • 96-well microplate and reader

Step-by-Step Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.

    • ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[6][10]

    • Working ABTS•+ Solution: Before the assay, dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the test compound and Trolox standard as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each dilution of the test compound or standard to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to all wells.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to a Trolox standard curve.[15][16]

ABTS_Workflow P1 Mix 7mM ABTS + 2.45mM K₂S₂O₈ P2 Incubate 12-16h in Dark (Radical Generation) P1->P2 P3 Dilute Radical Solution to Absorbance ~0.7 at 734 nm P2->P3 A2 Add 180 µL Working ABTS•+ Solution P3->A2 A1 Add 20 µL Sample/ Standard to Plate A1->A2 A3 Incubate 6-10 min A2->A3 A4 Read Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition and IC50 or TEAC A4->D1

Caption: Workflow for the ABTS radical scavenging assay.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay directly measures the electron-donating (SET) capacity of a compound.[6] It does not measure HAT activity. The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[17][18] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorbance maximum at 593 nm.[15][18] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.

Materials
  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test Compound

  • 96-well microplate and reader

Step-by-Step Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[17]

  • Sample and Standard Preparation:

    • Test Compound: Prepare dilutions in a suitable solvent.

    • Ferrous Sulfate Standard: Prepare a standard curve using FeSO₄ (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for 4-6 minutes.[17]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the test compound from the standard curve. The results are expressed as µM Fe(II) equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FRAP Reagent (Acetate:TPTZ:FeCl₃ 10:1:1) P2 Warm Reagent to 37°C P1->P2 A2 Add 180 µL FRAP Reagent P2->A2 A1 Add 20 µL Sample/ Standard to Plate A1->A2 A3 Incubate 4-6 min at 37°C A2->A3 A4 Read Absorbance at 593 nm A3->A4 D1 Plot Fe(II) Standard Curve A4->D1 D2 Calculate FRAP Value (Fe(II) Equivalents) D1->D2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

Principle

While informative, acellular assays do not account for biological factors like cell uptake, metabolism, and localization.[19][20] The CAA assay measures the antioxidant activity of a compound within a cellular environment.[21][22] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[19] The assay quantifies the ability of a test compound to prevent the formation of DCF induced by a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[22]

Materials
  • HepG2 human liver cancer cells (or other suitable adherent cell line)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • DCFH-DA probe

  • AAPH (radical initiator)

  • Quercetin (positive control)[20][21]

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Protocol
  • Cell Culture:

    • Culture HepG2 cells in complete medium until they reach 80-90% confluency.

    • Seed 60,000 cells per well in a 96-well black, clear-bottom plate and allow them to adhere for 24 hours.

  • Compound and Probe Incubation:

    • Remove the growth medium and wash cells once with PBS.

    • Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of the test compound or Quercetin to the cells.[20] Include a vehicle control (DMSO) and a no-stressor control.

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for probe uptake and compound absorption.

  • Induction of Oxidative Stress:

    • Aspirate the treatment solution and wash the cells gently three times with 100 µL of warm PBS or HBSS.[21]

    • Add 100 µL of 600 µM AAPH solution (in HBSS) to all wells except the no-stressor control.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure fluorescence (Ex: 485 nm, Em: 530 nm) every 5 minutes for 1 hour.[19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100 [20]

    • Plot CAA values against the compound's concentration to determine the IC₅₀.

Data Presentation and Interpretation

Results from the screening cascade should be summarized for clear comparison. A lower IC₅₀ value indicates higher potency. Comparing the results across different assays provides mechanistic insight.

Table 1: Illustrative Antioxidant Activity Profile of this compound

AssayParameterTest CompoundTrolox (Standard)
DPPH Assay IC₅₀ (µM)45.822.5
ABTS Assay IC₅₀ (µM)32.115.8
FRAP Assay FRAP Value (µM Fe(II) Eq. at 50 µM)88.2115.4
CAA Assay IC₅₀ (µM)65.38.7 (Quercetin)
  • Interpretation of Illustrative Data: The hypothetical data suggests this compound has moderate radical scavenging activity (DPPH, ABTS) and electron-donating capability (FRAP), though it is less potent than the standard Trolox. The higher IC₅₀ in the CAA assay compared to acellular assays is common and may reflect factors like cell membrane permeability or metabolism. Strong activity in both DPPH/ABTS and FRAP assays would suggest the compound acts via both HAT and SET mechanisms.

Conclusion

This application note provides a structured, multi-faceted framework for characterizing the antioxidant activity of this compound. By employing assays with distinct chemical principles—from direct radical scavenging and reducing power to efficacy in a cellular model—researchers can build a comprehensive profile of the compound's potential. This systematic approach is crucial for identifying and validating novel antioxidant candidates for further development in pharmaceuticals and nutraceuticals.

References

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  • Putri, D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences. Available at: [Link]

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Application Notes and Protocols for N-hydroxy-2-phenyl-1-hydrazinecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements into a single molecular entity is a cornerstone of rational drug design. N-hydroxy-2-phenyl-1-hydrazinecarboxamide represents a compelling, albeit underexplored, scaffold that marries the functionalities of a phenylhydrazine, a hydrazinecarboxamide (semicarbazide), and an N-hydroxy group. While direct, extensive research on this specific molecule is nascent, the rich biological activities associated with its constituent moieties provide a strong rationale for its investigation as a potential therapeutic agent.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. By leveraging established principles and protocols from analogous compounds, this document aims to empower the scientific community to unlock the therapeutic promise of this intriguing molecule.

Section 1: The Scientific Rationale - A Molecule of Interest

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural components:

  • The Phenylhydrazine Moiety: Phenylhydrazines are versatile precursors in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[3][4] Derivatives of phenylhydrazine have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[5]

  • The Hydrazinecarboxamide (Semicarbazide) Scaffold: This functional group is a key feature in a multitude of bioactive compounds. Hydrazinecarboxamide derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities.[2]

  • The N-Hydroxy Group: The inclusion of an N-hydroxy moiety, particularly in the form of N-hydroxyurea or hydroxamic acids, is a recognized strategy in drug design.[6][7] These groups can act as potent inhibitors of various enzymes, including ribonucleotide reductase and histone deacetylases, and often exhibit antioxidant properties.[8][9]

The convergence of these three pharmacophores in this compound suggests a high probability of synergistic or novel biological activities. This unique structural arrangement warrants a thorough investigation into its potential as an anticancer, antimicrobial, and antioxidant agent.

Section 2: Synthesis and Characterization

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • Phenylhydrazine

  • Urea or a suitable carbonyl donor

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (as a catalyst, if needed)[5]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Formation of the Phenylsemicarbazide Intermediate.

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in anhydrous ethanol.

    • Add urea (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2-phenyl-1-hydrazinecarboxamide (phenylsemicarbazide), may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Purify the intermediate by recrystallization or column chromatography.

  • Step 2: N-Hydroxylation.

    • This step is hypothetical and requires optimization. A possible approach involves the controlled oxidation of the terminal nitrogen of the purified phenylsemicarbazide.

    • Alternatively, a more direct route could involve the reaction of phenylhydrazine with a hydroxylamine-derived carbonyl synthon.

  • Characterization:

    • The final product should be characterized by standard analytical techniques, including:

      • Melting Point Determination: To assess purity.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

Section 3: In Vitro Biological Evaluation - Protocols and Workflows

Based on the structural alerts within this compound, the primary areas for biological investigation are its potential anticancer, antimicrobial, and antioxidant activities. The following are detailed protocols for the initial screening of this compound.

Anticancer Activity Screening

The evaluation of a novel compound's anticancer potential is a multi-step process, beginning with in vitro cytotoxicity assays against a panel of cancer cell lines.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.[10]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma[Insert Experimental Data][Insert Experimental Data]
A549Lung Carcinoma[Insert Experimental Data][Insert Experimental Data]
HCT116Colon Carcinoma[Insert Experimental Data][Insert Experimental Data]

Visualization of Anticancer Screening Workflow

anticancer_workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Select Cancer Cell Lines culture Culture to 80% Confluency start->culture seed Seed in 96-well Plates culture->seed prepare_compound Prepare Serial Dilutions treat_cells Treat Cells (48-72h) prepare_compound->treat_cells add_mtt Add MTT Solution (4h) treat_cells->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate_viability Calculate % Viability read->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for in vitro anticancer activity screening.
Antimicrobial Activity Screening

The presence of the hydrazinecarboxamide and phenylhydrazine moieties suggests potential antimicrobial activity.[13][14][15] A primary screening can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution:

    • Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.[18]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Data Presentation: Antimicrobial Activity of this compound

MicroorganismGram Stain/TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Experimental Data][Insert Experimental Data]
Escherichia coliGram-negative[Insert Experimental Data][Insert Experimental Data]
Candida albicansFungus[Insert Experimental Data][Insert Experimental Data]
Antioxidant Activity Screening

The N-hydroxy and phenylhydrazine groups suggest that the compound may possess antioxidant properties by acting as a radical scavenger.[7] The DPPH radical scavenging assay is a common and reliable method for initial screening.[20][21][22]

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound (dissolved in methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.[20]

    • Prepare a stock solution of the test compound and the positive control in methanol, followed by serial dilutions.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[20]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[21]

    • Measure the absorbance at 517 nm.[22]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[21]

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualization of Antioxidant Assay Workflow

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH and Compound Solutions prep_dpph->mix prep_sample Prepare Serial Dilutions of Compound prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for DPPH antioxidant activity assay.

Section 4: Mechanistic Insights and Future Directions

Should this compound exhibit significant activity in the primary screens, further investigation into its mechanism of action will be warranted.

  • For Anticancer Activity: Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of its effects on key signaling pathways involved in cancer progression.[10]

  • For Antimicrobial Activity: Mechanistic studies could involve assays to assess cell membrane integrity, DNA gyrase inhibition, or other known targets of antimicrobial agents.

  • For Antioxidant Activity: Further evaluation could involve other antioxidant assays such as the ABTS or ORAC assays to assess its activity against different types of radicals.[23][24]

The structural framework of this compound also presents numerous opportunities for medicinal chemistry optimization. Analogs could be synthesized by modifying the phenyl ring with various substituents to explore structure-activity relationships (SAR) and to enhance potency and selectivity.

Conclusion

This compound is a molecule with significant, yet largely untapped, potential in medicinal chemistry. Its unique combination of a phenylhydrazine, a hydrazinecarboxamide, and an N-hydroxy group provides a strong rationale for its investigation as a novel therapeutic agent. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to systematically explore the synthesis, biological activity, and therapeutic potential of this promising scaffold. Through rigorous and creative scientific inquiry, the full potential of this compound and its derivatives can be realized.

References

  • Azam, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Azam, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Musiimenta, F. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

  • García-Rubio, D., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Tiwari, M., et al. (2017). Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. PubMed. [Link]

  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

  • Shaik, A. B., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Sanna, M., et al. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. National Institutes of Health. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health. [Link]

  • Pavadai, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. [Link]

  • de Oliveira, C. B., et al. (2018). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. [Link]

  • Sedić, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed. [Link]

  • Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • Supuran, C. T., et al. (2008). N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation. [Link]

  • Ak, T., & Gülçin, İ. (2008). DPPH Radical Scavenging Assay. MDPI. [Link]

  • El-Helby, A., et al. (2019). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. [Link]

  • Shuaibu, I., et al. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

  • Cindrić, M., et al. (2013). Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. National Institutes of Health. [Link]

  • Taylor & Francis. (2020). Phenylhydrazine – Knowledge and References. [Link]

  • Deng, J., et al. (2015). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Taylor & Francis Online. [Link]

  • ResearchGate. (2018). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]

  • ResearchGate. (2019). Hydroxyurea and hydroxamic acid derivatives as antitumor drugs. [Link]

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]

Sources

Application Notes and Protocols: N-hydroxy-2-phenyl-1-hydrazinecarboxamide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles form the structural core of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic design of precursors that offer divergent pathways to multiple heterocyclic systems is a cornerstone of modern synthetic chemistry. This document details the utility of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, a highly functionalized and versatile synthon, for the synthesis of valuable heterocyclic scaffolds. We provide an in-depth analysis of its reactivity, detailed experimental protocols for its conversion into 1,3,4-oxadiazoles and 1,2,4-triazoles, and the mechanistic rationale behind these transformations. These protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical development with a reliable toolkit for accessing diverse molecular architectures.

Introduction: The Strategic Value of Hydrazine-Based Synthons

The hydrazinecarboxamide moiety is a privileged structural unit in synthetic chemistry, serving as a robust building block for a multitude of heterocyclic systems.[1][2][3] Its unique arrangement of nucleophilic nitrogen atoms, coupled with a reactive carbonyl group, provides a platform for a variety of cyclization strategies. The introduction of an N-hydroxy group, as seen in the title compound This compound (1) , further enhances its synthetic potential by introducing an additional reactive site and modulating the electronics of the hydrazine core.

This guide focuses on the practical application of precursor 1 in the synthesis of two key heterocyclic families: the 1,3,4-oxadiazoles and the 1,2,4-triazoles. These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[4][5][6] Our objective is to provide not just a series of steps, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational protocols.

Synthesis of the Precursor: this compound (1)

A reliable supply of the precursor is paramount. While numerous methods exist for the synthesis of hydrazine derivatives, a common approach involves the reaction of a hydrazine with a carbonyl source.[7] The proposed synthesis of 1 is based on established principles of amide bond formation.

Protocol 2.1: Synthesis of Precursor (1)

This protocol outlines a plausible two-step synthesis starting from phenylhydrazine.

Step A: Synthesis of N-Phenyl-N'-(benzyloxy)hydrazine

  • To a stirred solution of phenylhydrazine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of benzyloxycarbonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step B: Formation of this compound

  • Dissolve the product from Step A in methanol (0.3 M).

  • Add a catalytic amount of Palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate containing the deprotected hydroxylamine is then treated with an isocyanate source (e.g., trimethylsilyl isocyanate) at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield the crude this compound (1) , which can be purified by recrystallization.

Causality Note: The use of a benzyloxycarbonyl protecting group allows for the selective functionalization of one nitrogen atom. Its subsequent removal via catalytic hydrogenation is a clean and efficient deprotection strategy that is orthogonal to many other functional groups.

Application in Heterocyclic Synthesis: 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often improving the pharmacokinetic profile of drug candidates.[8] The most common route to this scaffold involves the dehydrative cyclization of N,N'-diacylhydrazine intermediates.[4][6][8][9]

Workflow for 1,3,4-Oxadiazole Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Precursor Precursor (1) This compound Reagent1 Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC) Intermediate Diacylhydrazine Intermediate Precursor->Intermediate Amide Coupling Reagent1->Intermediate DehydratingAgent Dehydrating Agent (e.g., POCl₃, TsCl) Product 2-Amino-5-Aryl-1,3,4-Oxadiazole DehydratingAgent->Product Intermediate_ref Diacylhydrazine Intermediate Intermediate_ref->Product Heat

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles from the precursor.

Protocol 3.1: Synthesis of 2-(Phenylamino)-5-aryl-1,3,4-oxadiazoles

This protocol describes a one-pot, two-step process involving initial acylation followed by in-situ cyclization.

  • Acylation: To a solution of this compound (1) (1.0 eq) and a desired aromatic carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.4 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (0.5 eq).

  • Stir the mixture at room temperature for 12-16 hours. The formation of the diacylhydrazine intermediate can be monitored by TLC or LC-MS.

  • Cyclodehydration: Cool the reaction mixture to 0 °C. Cautiously add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 3-5 hours.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Expertise & Trustworthiness:

  • Why EDC/HOBt? This combination is a standard peptide coupling system that efficiently activates the carboxylic acid for amide bond formation under mild conditions, minimizing side reactions.

  • Why POCl₃? Phosphorus oxychloride is a powerful dehydrating agent that effectively promotes the cyclization of the diacylhydrazine to the oxadiazole ring.[8] Other reagents like thionyl chloride or triflic anhydride can also be used.[6][8]

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H protons from the hydrazine core and the appearance of aromatic signals corresponding to the newly formed oxadiazole ring in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Reagent (R-COOH)Dehydrating AgentTypical Yield (%)
Benzoic AcidPOCl₃85-95
4-Chlorobenzoic AcidPOCl₃88-96
4-Methoxybenzoic AcidTsCl, Pyridine80-90
2-Naphthoic AcidPOCl₃82-92
Caption: Representative data for the synthesis of 1,3,4-oxadiazole derivatives.

Application in Heterocyclic Synthesis: 1,2,4-Triazoles

The 1,2,4-triazole moiety is another cornerstone of medicinal chemistry, found in numerous antifungal and anticancer agents.[5][10] A common synthetic strategy involves the reaction of hydrazine derivatives with compounds containing a one-carbon electrophile, such as orthoesters or isothiocyanates.

Mechanistic Pathway to 4-Phenyl-5-mercapto-1,2,4-triazoles

G Precursor Precursor (1) Thiocarbazate Potassium Dithiocarbazate Intermediate Precursor->Thiocarbazate Nucleophilic Attack CS2 CS₂ / KOH CS2->Thiocarbazate Thiocarbohydrazide Thiocarbohydrazide Intermediate Thiocarbazate->Thiocarbohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Thiocarbohydrazide Product 4-Amino-5-mercapto- 1,2,4-triazole Derivative Thiocarbohydrazide->Product Intramolecular Cyclization (Heat)

Caption: Mechanistic steps for the synthesis of 1,2,4-triazole-3-thiols.

Protocol 4.1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol is adapted from well-established methods for converting hydrazides into aminomercaptotriazoles.[11]

  • Thiocarbazate Formation: Dissolve this compound (1) (1.0 eq) in absolute ethanol (0.5 M). Add potassium hydroxide (1.2 eq) and stir until fully dissolved.

  • Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (CS₂) (1.5 eq) dropwise over 30 minutes. A yellow precipitate of the potassium dithiocarbazate intermediate should form.

  • Stir the reaction at room temperature for 12 hours.

  • Triazole Formation: To the reaction mixture, add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours. The evolution of hydrogen sulfide gas (H₂S) will be observed (perform in a well-ventilated fume hood).

  • Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and reduce the volume of ethanol by approximately half under reduced pressure.

  • Pour the concentrated mixture into cold water (200 mL) and acidify with concentrated HCl or acetic acid to pH 5-6.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure triazole derivative.

Expertise & Trustworthiness:

  • Why KOH/CS₂? This combination is the classic method for converting a hydrazide into a dithiocarbazate. The strong base deprotonates the hydrazide, increasing its nucleophilicity for attack on the electrophilic carbon of CS₂.

  • Why Hydrazine Hydrate? The addition of a second equivalent of hydrazine displaces the dithiocarboxylate group to form a thiocarbohydrazide intermediate, which is the direct precursor to the triazole ring.

  • Why Reflux? The final intramolecular cyclization step requires thermal energy to drive the condensation and elimination of water, leading to the stable aromatic triazole ring.

  • Self-Validation: Successful synthesis is confirmed by spectroscopic analysis. In the ¹H NMR, signals for the precursor will be replaced by new signals, including a broad peak for the thiol (-SH) proton. IR spectroscopy will show the disappearance of the carbonyl (C=O) stretch and the appearance of a C=S stretch. The molecular ion in the mass spectrum will correspond to the expected triazole product.

Conclusion

This compound stands out as a precursor of significant potential, offering straightforward and efficient entry into medicinally relevant heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols detailed herein are built upon established and reliable chemical transformations, providing a solid foundation for further exploration. By understanding the causality behind the reaction steps and employing rigorous analytical validation, researchers can confidently utilize this synthon to accelerate the discovery and development of novel chemical entities.

References

  • Request PDF. (2025). Hydrazinecarbothioamide group in the synthesis of heterocycles.
  • Bari, A., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • El-Gaby, M.S.A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC.
  • Elgemeie, G.H., et al. (n.d.). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Pure and Applied Chemistry.
  • Shaik, A., et al. (2024).
  • Sravani, K., et al. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
  • Król, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Baran, P. S., et al. (n.d.).
  • Husain, A., et al. (n.d.).
  • University of Michigan. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. University of Michigan Library.
  • Shashidhar, et al. (2014). A new polymorph of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide. Acta Crystallographica Section E.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). N-hydroxy-1-hydrazinecarboxamide. PubChem.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Sridhar, B., et al. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences.
  • Kumar, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
  • Holm, A., et al. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform.
  • Akocak, S., et al. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Bayati, Z. N. H., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry.
  • Wang, Y., et al. (2022).
  • Atioğlu, Ö., et al. (2018). Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL.
  • Kumar, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Zhang, H., et al. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules.
  • Sharma, S., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry.
  • Ballaschk, F., et al. (n.d.).
  • Festa, C., et al. (2022).[1][4]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules.

  • Request PDF. (2025). ChemInform Abstract: Hydrazinecarbothioamide Group in the Synthesis of Heterocycles.
  • Yusuf, M., et al. (n.d.). Synthesis of N-[substituted phenyl]hydrazinecarboxamide (4a–l) via ultrasonic irradiation.
  • Wang, Y., et al. (n.d.).

Sources

Topic: Developing Analytical Methods for N-hydroxy-2-phenyl-1-hydrazinecarboxamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the detection and quantification of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. Hydrazine derivatives are a class of compounds that often require careful analytical consideration due to their reactivity and potential as genotoxic impurities (GTIs) in pharmaceutical manufacturing.[1] This guide presents two primary high-performance liquid chromatography (HPLC) based strategies: a direct analysis approach using HPLC with UV and Mass Spectrometry (MS) detection, and a more sensitive method involving pre-column derivatization. The protocols are designed to be robust and adhere to the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[2][3]

Introduction and Scientific Background

This compound is a hydrazine derivative containing a phenyl group, a hydroxylamine moiety, and a carboxamide functional group. The presence of the hydrazine functional group is of particular interest in pharmaceutical development, as many hydrazine compounds are highly reactive and can exhibit genotoxic or carcinogenic properties.[1] Regulatory bodies require stringent control of such impurities, often demanding detection at parts-per-million (ppm) levels.

The analytical challenges associated with hydrazines are well-documented. Their high reactivity can lead to instability in solution through auto-oxidation, and their polar nature can result in poor retention and peak shape in reversed-phase chromatography.[4] Furthermore, hydrazine molecules are known to adsorb irreversibly onto analytical surfaces, leading to poor recovery and reproducibility.[5]

To overcome these challenges, this guide details two distinct, yet complementary, analytical approaches. The choice between direct analysis and derivatization will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Workflow for Method Development

The logical flow for developing a robust analytical method for this analyte involves several key stages, from initial assessment to full validation.

Workflow cluster_0 Phase 1: Feasibility & Strategy cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Deployment A Analyte Characterization (Reactivity, Solubility, Chromophore) B Define Analytical Target Profile (Required LOQ, Matrix) A->B C Select Strategy: Direct vs. Derivatization B->C D Method Scouting (Column, Mobile Phase) C->D Direct Analysis E Derivatization Optimization (Reagent, Time, Temp) C->E Derivatization Approach F Chromatographic Optimization (Gradient, Flow Rate) D->F E->F G Detection Parameter Setup (Wavelength, MS Source) F->G H Method Validation (ICH Q2(R1) Guidelines) G->H I Final Method Write-up & SOP Generation H->I J Routine Implementation I->J

Caption: Overall workflow for analytical method development.

Protocol 1: Direct Analysis via RP-HPLC-UV/MS

This method is advantageous for its simplicity and is suitable for screening purposes or when the analyte concentration is sufficiently high. It relies on the intrinsic UV absorbance of the phenyl group and the high specificity of mass spectrometry.

Principle

The analyte is separated from the sample matrix on a reversed-phase HPLC column. A phenyl-based stationary phase is recommended to enhance retention and selectivity through π-π interactions with the analyte's phenyl ring.[6] Detection is performed using a Diode Array Detector (DAD) for quantification and a Mass Spectrometer (MS) for unambiguous peak identification and confirmation.

Materials and Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detectors: DAD and a single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

  • Column: Phenyl-Hexyl column, 100 x 4.6 mm, 2.7 µm particle size.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Analyte Standard: this compound, certified reference material.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 100 µg/mL stock solution of the analyte in methanol. Note: Due to potential instability, prepare this solution fresh daily and store protected from light.

    • Perform serial dilutions with 50:50 Methanol:Water to create calibration standards at the desired concentrations (e.g., 0.1 µg/mL to 5 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., drug substance) in a suitable solvent (e.g., methanol) to achieve a target concentration.

    • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • Instrumental Conditions:

ParameterRecommended Setting
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 260 nm (or as determined by UV scan)
MS Detection ESI+, Scan mode (m/z 50-300)
  • Data Analysis:

    • Identify the analyte peak by comparing its retention time and mass spectrum to the reference standard.

    • Quantify using a calibration curve constructed from the peak areas of the calibration standards.

Protocol 2: HPLC-UV Analysis with Pre-Column Derivatization

This method is designed for high sensitivity and is ideal for trace-level quantification, especially when the sample matrix is complex. Derivatization converts the reactive hydrazine into a stable, highly chromophoric hydrazone.[7]

Principle

The hydrazine moiety of the analyte is reacted with 2-Hydroxy-1-Naphthaldehyde (HNA) in the presence of an acid catalyst. This reaction forms a stable hydrazone derivative that exhibits strong UV absorbance at a higher wavelength (~406 nm), effectively eliminating interference from most pharmaceutical ingredients.[7] The resulting derivative is then separated and quantified by RP-HPLC.

Derivatization cluster_product Product Analyte This compound (Hydrazine Moiety) Product Stable Hydrazone Derivative (Strong UV Chromophore) Analyte->Product H+ Catalyst (e.g., Acetic Acid) Reagent 2-Hydroxy-1-Naphthaldehyde (Aldehyde) Reagent->Product caption Derivatization reaction with HNA.

Caption: Derivatization reaction with HNA.

Materials and Instrumentation
  • HPLC System: As described in Protocol 1 (MS detector is optional).

  • Column: C18 column (e.g., Eclipse XDB-C18), 150 x 3.0 mm, 3.5 µm.[7]

  • Reagents: 2-Hydroxy-1-Naphthaldehyde (HNA), Dimethyl Sulfoxide (DMSO), Acetic Acid.

  • Other materials: As described in Protocol 1.

Step-by-Step Protocol
  • Derivatizing Reagent Preparation:

    • Prepare a 1.0 mg/mL solution of HNA in DMSO.

  • Standard and Sample Preparation (with Derivatization):

    • Standard: To 1.0 mL of each calibration standard (from Protocol 1), add 100 µL of the HNA solution and 10 µL of acetic acid.

    • Sample: Dissolve the sample in a suitable diluent. To 1.0 mL of the sample solution, add 100 µL of the HNA solution and 10 µL of acetic acid.

    • Reaction: Vortex all solutions and heat at 100 °C for 20-30 minutes.[7] Cool to room temperature before injection.

  • Instrumental Conditions:

ParameterRecommended Setting
Column Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 15 min, hold for 5 min, re-equilibrate
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 406 nm
  • Data Analysis:

    • Identify the hydrazone derivative peak based on the retention time of the derivatized standard.

    • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

Method Validation according to ICH Q2(R1)

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[2][8] The validation should be performed according to the ICH Q2(R1) Harmonised Guideline.[3][9] The following parameters are critical for an impurity quantification method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components.Peak purity analysis passes; no interference at the analyte's retention time in blank and placebo chromatograms.[3]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to be precise, accurate, and linear.Typically from the reporting threshold to 120% of the specification limit.
Accuracy (Recovery) To measure the closeness of the test results to the true value.Recovery of spiked analyte should be within 80-120% of the nominal value at three concentration levels.[2]
Precision (Repeatability & Intermediate) To measure the variability of results from multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; precision (RSD) should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied.

Conclusion

The analytical control of this compound requires a well-considered strategy that accounts for the compound's inherent reactivity and the need for high sensitivity. The direct analysis method offers a rapid screening tool, while the pre-column derivatization method provides the high sensitivity and robustness required for trace-level quantification in a regulated environment. Both methods, when properly developed and validated according to ICH guidelines, can serve as reliable tools for researchers, scientists, and drug development professionals to ensure product quality and safety.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Kostenko, A. G. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 786-798.
  • SlideShare. (2016, November 29). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2022, July 16). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282741, N-hydroxy-1-hydrazinecarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137350186. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359742, 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • International Journal of ChemTech Applications. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde. Retrieved from [Link]

  • ResearchGate. (2020, September 8). Preparation, Characterization study of 2-(2-hydroxy-4-(phenyldiazenyl) benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide and its Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2004, January). High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. Retrieved from [Link]

  • ChemSrc. (n.d.). Hydrazinecarboxamide,N-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Hydrazinecarboxamide, 2-(phenylmethylene)-. Retrieved from [Link]

  • ResearchGate. (2018, April 16). Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A new polymorph of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC.
  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 730662, 1,2-Hydrazinedicarbothioamide, N-phenyl-. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Studies of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity studies for the novel compound N-hydroxy-2-phenyl-1-hydrazinecarboxamide. Given the limited public data on this specific molecule, this guide establishes a foundational framework for its initial cytotoxic characterization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols detailed herein—MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Annexin V/PI for apoptosis—form a cohesive strategy to not only quantify cytotoxicity but also to begin elucidating the mechanism of cell death.

Introduction: Characterizing a Novel Hydrazinecarboxamide Derivative

Hydrazinecarboxamide derivatives and related structures like semicarbazones are a class of compounds known for a wide spectrum of biological activities, including anticonvulsant and antimicrobial effects.[1][2] The introduction of a hydroxamic acid moiety and a phenyl group, as seen in this compound, suggests the potential for unique biological interactions, including possible anticancer properties.

The initial and most critical step in evaluating any potential therapeutic agent is the assessment of its cytotoxic profile.[3] In vitro cytotoxicity assays serve as a rapid and cost-effective primary screen to determine a compound's potency, its spectrum of activity across different cell types, and its potential for therapeutic development.[4][5] This guide outlines a multi-pronged approach to assess the cytotoxic effects of this compound, providing the necessary protocols to generate reliable and reproducible data.

Foundational Principles & Experimental Design

A thorough cytotoxicity assessment relies on interrogating different cellular health indicators. A single assay is rarely sufficient. Our approach is to build a logical workflow that progresses from a general viability screen to more specific mechanistic assays.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Elucidation Compound Compound Solubilization (this compound in DMSO) MTT MTT Assay (Metabolic Viability / IC50 Determination) Compound->MTT Cells Cell Line Selection & Culture (e.g., MCF-7, A549, HEK293) Cells->MTT LDH LDH Release Assay (Membrane Integrity / Necrosis) MTT->LDH Follow-up based on IC50 Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Annexin Follow-up based on IC50

Caption: Experimental workflow for cytotoxicity assessment.

2.1. Causality in Cell Line Selection

The choice of cell lines is critical for contextualizing the cytotoxic data.

  • Cancer Cell Panel: Use a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast adenocarcinoma, HeLa for cervical cancer, A549 for lung carcinoma) to determine the compound's spectrum of activity.[3]

  • Non-Cancerous Control: Include a non-cancerous cell line (e.g., HEK293 , human embryonic kidney cells, or L-6 , rat skeletal myoblasts) to assess the compound's selectivity.[4] A compound that is highly toxic to cancer cells but less so to non-cancerous cells is a more promising therapeutic candidate.

2.2. The Importance of Controls

Every protocol described is a self-validating system through the inclusion of appropriate controls.[6][7]

  • Vehicle Control: Cells treated with the highest concentration of the solvent (typically DMSO) used to dissolve the compound. This control is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system is working correctly.

  • Medium-Only Blank: Wells containing only culture medium (and assay reagents) to determine the background absorbance or fluorescence.[8]

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Remember to include vehicle and untreated controls.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals.[8][11]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well.[9][10]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis (necrosis or late apoptosis).[6][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, setting up the experiment in a 96-well plate.

  • Establish Controls: In addition to vehicle and untreated controls, prepare a "Maximum LDH Release" control by adding 10 µL of a lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before sample collection.[7][14]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Some kits require a stop solution. Add 50 µL of the stop solution if necessary.[14] Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm should be subtracted.[14]

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides critical mechanistic insight by distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Annexin_PI_Principle cluster_legend Live Viable (Annexin V- / PI-) Early Early Apoptosis (Annexin V+ / PI-) Late Late Apoptosis / Necrosis (Annexin V+ / PI+) Necrotic Primary Necrosis (Annexin V- / PI+) Q_LL Q3 Viable Annexin V- PI- Q_LR Q4 Early Apoptosis Annexin V+ PI- Q_LL->Q_LR Apoptosis Initiation Q_UL Q2 Necrotic Annexin V- PI+ Q_LL->Q_UL Necrotic Insult Q_UR Q1 Late Apoptosis Annexin V+ PI+ Q_LR->Q_UR Membrane Permeabilization

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach ~70-80% confluency at the time of harvesting. Treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: After incubation, collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells. Wash the plate with PBS and detach the adherent cells using trypsin. Combine the floating cells with the trypsinized cells.[15]

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂). Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls to set compensation and quadrants correctly.[15]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIncubation Time (h)AssayEndpointResult (µM) ± SD
MCF-7Breast Adenocarcinoma48MTTIC₅₀[Insert Value]
HeLaCervical Cancer48MTTIC₅₀[Insert Value]
A549Lung Carcinoma48MTTIC₅₀[Insert Value]
HEK293Non-Cancerous Kidney48MTTIC₅₀[Insert Value]
MCF-7Breast Adenocarcinoma24LDH% Cytotoxicity @ IC₅₀[Insert Value]
MCF-7Breast Adenocarcinoma24Annexin V/PI% Apoptotic Cells @ IC₅₀[Insert Value]
  • IC₅₀ Value: The concentration of a compound that inhibits cell growth by 50%. This is calculated from the dose-response curve generated in the MTT assay. A lower IC₅₀ value indicates higher potency.

  • % Cytotoxicity (LDH): Calculated relative to the maximum LDH release control. A significant increase indicates loss of membrane integrity.

  • % Apoptotic Cells: The percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants from the flow cytometry data. A high percentage suggests apoptosis is a primary mechanism of cell death.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-N-hydroxy-2-(1-{4-[({4-[(1E)-N-(N'-hydroxycarbamimidoyl)ethanehydrazonoyl]phenyl}carbamoyl)amino]phenyl}ethylidene)hydrazinecarboximidamide. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PMC. Retrieved from [Link]

  • PubMed. (1984). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Retrieved from [Link]

  • PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide. Retrieved from [Link]

  • Molecules. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH. Retrieved from [Link]

  • Molecules. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylglycolhydroxamate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.

Overview of the Synthesis

The synthesis of this compound can be a nuanced process. While several theoretical routes exist, a common and practical approach involves a two-step procedure. The first step is the synthesis of N-phenylhydroxylamine from nitrobenzene. The second, crucial step is the reaction of N-phenylhydroxylamine with a suitable reagent to introduce the hydroxy-carboxamide moiety. This guide will focus on the challenges and optimization of this second step.

A prevalent method for the second step is the reaction of N-phenylhydroxylamine with an isocyanate, typically generated in situ or used directly. The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: A common synthetic route starts with the reduction of nitrobenzene to N-phenylhydroxylamine, which is then acylated. A detailed protocol for the preparation of N-phenylhydroxylamine can be found in established literature[1]. The subsequent reaction to form the target molecule is the primary focus of this guide.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include the instability of the N-phenylhydroxylamine intermediate, potential side reactions during the acylation step, and difficulties in purifying the final product. Low yields are often attributed to these factors.

Questions on Reagents and Reaction Conditions

Q3: What are the recommended starting materials and reagents?

A3: For the acylation of N-phenylhydroxylamine, a common approach is the use of an isocyanate. However, direct handling of isocyanates can be hazardous. A safer alternative is the in situ generation of the desired reactant.

Q4: How can I optimize the reaction temperature and time?

A4: The reaction temperature should be carefully controlled, especially during the addition of reagents. For the acylation of N-phenylhydroxylamine, maintaining a low temperature (typically below 0°C) is crucial to minimize side reactions[1]. The reaction time will vary depending on the specific reagents and conditions, and it is best monitored by thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low Yield

Problem: The yield of this compound is consistently low.

Possible Causes and Solutions:

  • Degradation of N-phenylhydroxylamine: N-phenylhydroxylamine is not very stable and can decompose, especially when exposed to air or high temperatures[1].

    • Solution: Use the N-phenylhydroxylamine solution immediately after its preparation. Avoid isolating it if possible. Keep the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: Several side reactions can compete with the desired acylation, reducing the yield.

    • Solution: Carefully control the reaction temperature, keeping it below 0°C during the addition of the acylating agent. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Inefficient Acylation: The chosen acylating agent or reaction conditions may not be optimal.

    • Solution: Experiment with different acylating agents. If using an in situ generated isocyanate, ensure the precursor is of high purity. The choice of solvent can also influence the reaction; polar aprotic solvents like THF are often a good starting point.

Impure Product

Problem: The final product is contaminated with significant impurities.

Possible Causes and Solutions:

  • Formation of Di-acylated Product: Over-acylation can lead to the formation of a di-substituted product.

    • Solution: Use a stoichiometric amount of the acylating agent or a slight excess of N-phenylhydroxylamine. Add the acylating agent slowly and in a controlled manner.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted N-phenylhydroxylamine or other starting materials in the final product.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but this should be done cautiously to avoid decomposition.

  • Side Products from Decomposition: Decomposition of N-phenylhydroxylamine can lead to a variety of byproducts.

    • Solution: Maintain a low reaction temperature and an inert atmosphere.

Purification Challenges

Problem: Difficulty in isolating and purifying the this compound.

Possible Causes and Solutions:

  • Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult.

    • Solution: After the reaction is complete, try to precipitate the product by adding a non-polar solvent. Alternatively, remove the reaction solvent under reduced pressure and perform recrystallization from a suitable solvent system.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the desired product.

    • Solution: Recrystallization is the most effective method for purification. Experiment with different solvent systems to find one that provides good separation. Column chromatography can also be used for purification, although it may be more time-consuming.

Experimental Protocols

Protocol 1: Synthesis of N-phenylhydroxylamine (Adapted from Organic Syntheses)[1]
  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 1.1 g of 5% rhodium on carbon, 200 mL of tetrahydrofuran (THF), and 41.0 g of nitrobenzene.

  • Cool the mixture to 15°C.

  • Add 17.0 g of hydrazine hydrate dropwise over 30 minutes, maintaining the temperature between 25–30°C using an ice-water bath.

  • Stir the mixture for an additional 2 hours at 25–30°C.

  • Filter the mixture to remove the catalyst and wash the catalyst with a small amount of THF.

  • The resulting solution of N-phenylhydroxylamine should be used immediately in the next step.

Protocol 2: Synthesis of this compound
  • To the freshly prepared solution of N-phenylhydroxylamine in THF, add a slurry of 42 g of sodium bicarbonate in 40 mL of water.

  • Cool the mixture to -4°C in an ice-salt bath.

  • Slowly add a solution of the desired acylating agent (e.g., acetyl chloride, 26.0 g) over 1 hour, ensuring the temperature remains below 0°C with vigorous stirring.

  • Continue stirring for another 30 minutes at the same temperature.

  • Add a solution of 20.0 g of sodium hydroxide in 200 mL of water, keeping the temperature below 20°C.

  • Separate the aqueous phase. Dilute the organic phase with an equal volume of petroleum ether and separate the aqueous phase again.

  • Extract the organic phase with a 10% aqueous solution of sodium hydroxide (2 x 50 mL).

  • Combine the aqueous phases, wash with methylene chloride (200 mL), and then acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: Troubleshooting workflow for addressing low product yield.

Data Summary

ParameterRecommended ConditionCommon Pitfall
Reaction Temperature -5°C to 0°CTemperature spikes during reagent addition
Atmosphere Inert (Argon or Nitrogen)Exposure to air, leading to oxidation
Stirring Vigorous and efficientPoor mixing, leading to localized reactions
Reagent Addition Slow and dropwiseRapid addition causing side reactions
N-phenylhydroxylamine Use immediately after preparationStorage leading to decomposition

References

  • Organic Syntheses, Coll. Vol. 6, p.896 (1988); Vol. 54, p.93 (1974). [Link]

Sources

Technical Support Center: Purification of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this molecule. Due to the limited specific literature on this compound, this guide synthesizes data from structurally related molecules and first-principles of organic chemistry to provide actionable, field-proven insights. We will address common challenges, from crystallization and chromatography to long-term stability, in a practical question-and-answer format.

Section 1: Understanding the Molecule - Core Challenges

This compound is a unique structure combining a phenylhydrazine backbone with an N-hydroxy-carboxamide moiety. This combination, while promising for applications in medicinal chemistry, presents significant purification challenges rooted in its physicochemical properties.

Key Structural Features and Their Implications:

  • N-Hydroxy Group: This functional group is highly susceptible to oxidation. Analogous compounds like N-phenylhydroxylamine are known for their limited stability[1]. This makes the molecule prone to degradation, often indicated by color changes in the material.

  • Hydrazinecarboxamide Moiety: This part of the molecule is rich in hydrogen bond donors and acceptors (N-H, C=O, N-OH). This high polarity can lead to poor solubility in non-polar organic solvents and strong interactions with polar stationary phases like silica gel, causing issues in chromatography.[2][3]

  • Aromatic Ring: The phenyl group provides some non-polar character, influencing the molecule's overall solubility profile.

Physicochemical Properties Summary

The following table summarizes known and estimated properties for this compound, which are critical for designing purification protocols.

PropertyValue / ObservationImplication for PurificationSource
Molecular Formula C₇H₉N₃O₂-[4]
Molecular Weight 167.17 g/mol Standard molecular weight for calculations.[4]
TPSA (Topological Polar Surface Area) 73.39 ŲIndicates high polarity, suggesting good solubility in polar protic solvents but potential for issues with silica gel chromatography (e.g., tailing).[4]
logP (Octanol-Water Partition Coefficient) 0.7019Suggests moderate lipophilicity; the molecule is not excessively greasy or water-soluble, allowing for partitioning in extractions.[4]
Hydrogen Bond Donors 4High potential for intermolecular hydrogen bonding, which can lead to aggregation, high melting points, and challenging crystallization.[4]
Hydrogen Bond Acceptors 3See above.[4]
Stability Suspected to be low; prone to oxidation.Requires careful handling, storage under inert atmosphere, and avoidance of high temperatures and certain metal contaminants.Inferred from[1]

Section 2: Troubleshooting Purification Workflows

This section provides a logical workflow for approaching the purification of this compound and addresses common issues in a Q&A format.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Work-up cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude Reaction Mixture Workup Quench & Liquid-Liquid Extraction (Control pH carefully) Crude_Product->Workup Emulsion Emulsion Forms? Workup->Emulsion Break_Emulsion Add Brine / Centrifuge Emulsion->Break_Emulsion Yes Purity_Check Assess Purity & Impurity Profile (TLC, LCMS, ¹H NMR) Emulsion->Purity_Check No Break_Emulsion->Purity_Check Is_Solid Is Crude a Solid? Purity_Check->Is_Solid Trituration Trituration (e.g., with Ether/Hexanes) Is_Solid->Trituration Yes Chromatography Column Chromatography (Use Deactivated Silica) Is_Solid->Chromatography No (Oily) Crystallization Recrystallization (Solvent Screen: EtOH, IPA, MeCN) Trituration->Crystallization Crystallization->Chromatography Failure Pure_Product Pure N-hydroxy-2-phenyl- 1-hydrazinecarboxamide Crystallization->Pure_Product Success Chromatography->Pure_Product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Crystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated too quickly.

  • Causality: The high hydrogen bonding capacity of your molecule can lead to strong solute-solvent interactions, preventing orderly lattice formation upon cooling.

  • Solutions:

    • Reduce Cooling Rate: Cool the solution very slowly. A Dewar flask or insulated container can help achieve a gradual temperature drop.

    • Lower Solvent Polarity: Try a solvent mixture. Start by dissolving your compound in a minimal amount of a good, polar solvent (like ethanol or isopropanol) and then slowly add a less polar anti-solvent (like toluene or ethyl acetate) until turbidity persists. For related hydrazide-hydrazone compounds, ethanol has been successfully used for recrystallization.[2][5]

    • Use More Dilute Conditions: Oiling out is often a concentration effect. Use more solvent to keep the compound fully dissolved at a lower temperature.

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal.

Q2: I've successfully crystallized my product, but my analytical data (NMR, LCMS) shows it's still impure. Why?

A2: This suggests that impurities are co-crystallizing with your product. This is common when the impurities are structurally very similar to the target compound.

  • Causality: Starting materials (e.g., unreacted phenylhydrazine) or degradation byproducts (e.g., the oxidized form of your product) may have similar polarities and can be incorporated into the crystal lattice.

  • Solutions:

    • Pre-Purification by Trituration: Before recrystallization, stir the crude solid material as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexanes/ethyl acetate mixture). This will wash away more soluble impurities.

    • Multi-Step Crystallization: Perform a series of recrystallizations from different solvent systems. For example, first crystallize from ethanol, then take the resulting solid and recrystallize from an ethyl acetate/heptane system.

    • Charcoal Treatment: If the impurities are colored (often degradation products), add a small amount of activated charcoal to the hot solution before filtering and cooling. This can adsorb colored, often polar, impurities. Use sparingly to avoid adsorbing your product.

Troubleshooting Guide: Column Chromatography

Q3: My compound streaks badly on a silica gel TLC plate and gives broad, tailing peaks during column chromatography. How can I fix this?

A3: This is a classic sign of strong, non-ideal interactions between your polar compound and the acidic silica gel surface.

  • Causality: The hydrazinecarboxamide and N-hydroxy moieties are basic/nucleophilic and can bind tightly to the acidic silanol (Si-OH) groups on the silica surface. This leads to slow elution kinetics and peak tailing.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) is sufficient to cap the acidic sites on the silica and improve peak shape.

    • Use a Buffered Mobile Phase: For very sensitive compounds, pre-treating the silica gel can be effective. Prepare a slurry of silica in your eluent containing the basic additive, pack the column with this slurry, and run the column with the modified eluent.

    • Switch Stationary Phase: If tailing persists, silica may not be the right choice. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or amino-propyl silica. For preparative HPLC, a C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase (possibly with a buffer like formic acid or ammonium acetate) is an excellent alternative.

Q4: My compound seems to be degrading on the column. The collected fractions are colored, and yields are low. What is happening?

A4: The acidic silica gel can catalyze the degradation of sensitive functional groups. Furthermore, the large surface area and trace metal impurities in silica can promote oxidation.

  • Causality: The N-hydroxy group is particularly labile. Protonation by acidic silica can facilitate decomposition pathways. Air exposure during a long column run can lead to oxidation.

  • Solutions:

    • Run the Column Quickly: Minimize the time your compound spends on the stationary phase. Use a slightly more polar solvent system than you might otherwise choose and apply pressure ("flash chromatography") to speed up elution.

    • Use Deactivated Silica: As mentioned in Q3, adding a base like triethylamine can neutralize the silica and reduce acid-catalyzed degradation.

    • Work under an Inert Atmosphere: If possible, degas your solvents and pack/run the column under a blanket of nitrogen or argon to minimize contact with oxygen.

    • Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl. If you must use it, consider passing it through a plug of basic alumina immediately before use.

Section 3: FAQ - Stability and Analysis

Q: My final, purified product is a white solid, but it turns yellow or brown after a few days in storage. Why?

A: This color change is a strong indicator of oxidative degradation. The N-hydroxy group is likely being oxidized, leading to the formation of colored nitroso or other conjugated byproducts.

  • Solution:

    • Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Temperature: Store at low temperatures (-20°C is recommended).

    • Light: Protect from light by storing in an amber vial or wrapping the vial in aluminum foil.

Q: What is the best way to confirm the purity of my final product?

A: A single analytical technique is often insufficient. A combination of methods is recommended for a comprehensive purity assessment.

  • ¹H NMR: Provides structural confirmation and can reveal the presence of proton-bearing impurities. Integrating impurity peaks against a product peak can give a semi-quantitative estimate of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It separates the main compound from impurities and provides the mass of each component. Use a high-resolution mass spectrometer (HRMS) to confirm the elemental composition.

  • HPLC with UV/DAD detection: An HPLC method can be developed to quantify purity. If the compound or its impurities lack a strong chromophore, derivatization with an agent like 2-nitrophenylhydrazine might be necessary for sensitive detection, a technique used for related carboxylic acids.[6]

  • Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen in the sample. A result within ±0.4% of the theoretical values for C₇H₉N₃O₂ is considered evidence of high purity.

Degradation_Pathway Parent N-hydroxy-2-phenyl- 1-hydrazinecarboxamide (Target Molecule) Oxidized Oxidized Species (e.g., Nitroso/Nitro derivatives) Parent->Oxidized [O] (Air, Metal Traces) Hydrolyzed Hydrolysis Products (e.g., Phenylhydrazine) Parent->Hydrolyzed H₂O / H⁺ or OH⁻ (Acidic/Basic conditions)

Caption: Potential degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization Screening
  • Solvent Selection: Place ~10-20 mg of your crude material into several small test tubes. To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the chosen solvent to your crude material and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Chromatography with Deactivated Silica
  • Solvent System Selection: Use TLC to find a suitable mobile phase. The ideal system should give your product an Rf value of ~0.25-0.35. Add 0.5% triethylamine (Et₃N) to the TLC solvent jar and re-run the plate to confirm that peak shape improves.

  • Column Packing: Prepare your mobile phase (e.g., 50:50 Ethyl Acetate/Hexanes + 0.5% Et₃N). Create a slurry of silica gel in this mobile phase and pack your column. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Add the sample to the top of the column.

  • Elution: Elute the column with your chosen mobile phase, applying positive pressure with air or nitrogen. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Note: The triethylamine will also evaporate.

  • Final Product Analysis: Analyze the resulting material for purity.

References

  • A new polymorph of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide. (n.d.). PubMed Central. Available at: [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PubMed Central. Available at: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). MDPI. Available at: [Link]

  • Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hydrazinecarboxamide, 2-(3-phenyl-2-propenylidene)-. (n.d.). PubChem. Available at: [Link]

  • N-hydroxy-1-hydrazinecarboxamide. (n.d.). PubChem. Available at: [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. (n.d.). Scribd. Available at: [Link]

  • High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. (2000). ResearchGate. Available at: [Link]

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (2013). Scirp.org. Available at: [Link]

  • Preparation, Characterization study of 2-(2-hydroxy-4-(phenyldiazenyl) benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide and its Metal Complexes. (2020). ResearchGate. Available at: [Link]

  • Hydrazinecarboxamide,N-phenyl-. (n.d.). Chemsrc. Available at: [Link]

  • n-acetyl-n-phenylhydroxylamine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experiments. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic route.

Diagram of the Primary Synthetic Route

The synthesis of this compound typically involves the reaction of phenylhydrazine with an activated carbonyl source, followed by reaction with hydroxylamine. A common route is the reaction of phenylhydrazine with an isocyanate.

Synthesis_Pathway Phenylhydrazine Phenylhydrazine Intermediate Semicarbazide Intermediate Phenylhydrazine->Intermediate + Isocyanate Isocyanate Isocyanate (e.g., PhNCO) Isocyanate->Intermediate Product N-hydroxy-2-phenyl-1- hydrazinecarboxamide Intermediate->Product + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Product

Caption: Primary synthetic pathway for this compound.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Formation

Q1: I am not seeing any formation of my desired product, or the yield is significantly lower than expected. What are the likely causes?

A1: Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Inactive or Degraded Reagents:

    • Phenylhydrazine: Phenylhydrazine can oxidize over time, especially when exposed to air and light, turning dark and becoming less reactive.[1][2] It is crucial to use freshly distilled or high-purity phenylhydrazine for the best results.

    • Isocyanates/Acylating Agents: Isocyanates and other acylating agents are highly susceptible to hydrolysis.[3][4] Ensure that these reagents are handled under anhydrous conditions and that your solvents are properly dried.

    • Hydroxylamine: Hydroxylamine and its salts can be unstable.[5] It is recommended to use fresh, high-quality hydroxylamine.

  • Incorrect Reaction Conditions:

    • Temperature: The reaction of phenylhydrazine with isocyanates is typically exothermic.[6] Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[3]

    • Reaction Time: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal pH:

    • The nucleophilicity of both phenylhydrazine and hydroxylamine is pH-dependent. If the reaction medium is too acidic, the amine/hydrazine nucleophiles will be protonated and rendered unreactive.[4] If the reaction medium is too basic, it can promote the hydrolysis of your acylating agent or lead to other side reactions. A non-nucleophilic base is often added to scavenge any acid generated during the reaction.[3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Purity and Activity Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckpH Assess Reaction pH Start->CheckpH PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Reagents Impure OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Conditions Suboptimal AdjustpH Adjust pH with Non-Nucleophilic Base CheckpH->AdjustpH pH Incorrect Success Improved Yield PurifyReagents->Success OptimizeConditions->Success AdjustpH->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Unexpected Side Products

Q2: My reaction mixture shows multiple spots on TLC, and I am isolating byproducts. What are the common side reactions in this synthesis?

A2: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them. Here are some of the most common side products and their causes:

  • 1,4-Diphenylsemicarbazide and 2,4-Diphenylsemicarbazide: When reacting phenylhydrazine with phenyl isocyanate, it's possible to form these disubstituted semicarbazides.[7] This can occur if the stoichiometry is not carefully controlled or if there are local concentration gradients of the isocyanate.

    • Solution: Add the isocyanate slowly and with vigorous stirring to the solution of phenylhydrazine at a low temperature to maintain a low concentration of the isocyanate throughout the reaction.[3]

  • Symmetrical Urea (e.g., 1,3-Diphenylurea): If your isocyanate starting material is contaminated with water, it can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine (aniline in the case of phenyl isocyanate). This amine can then react with another molecule of the isocyanate to form a symmetrical urea.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cyclization Products: Hydrazine derivatives can undergo intramolecular cyclization reactions, especially at elevated temperatures or in the presence of certain catalysts.[8]

    • Solution: Maintain a controlled, low temperature throughout the reaction and purification process.

  • Over-acylation Products: The product, this compound, still possesses nucleophilic sites that could potentially react with another molecule of the acylating agent, although this is less common under standard conditions.

    • Solution: Use a stoichiometric amount of the acylating agent relative to the phenylhydrazine.

Table 1: Common Side Products and Mitigation Strategies

Side ProductProbable CauseRecommended Mitigation Strategy
1,4- and 2,4-DiphenylsemicarbazideIncorrect stoichiometry; high local concentration of isocyanateSlow, dropwise addition of isocyanate with vigorous stirring at low temperature.
Symmetrical UreaHydrolysis of isocyanate due to moistureUse anhydrous solvents and reagents; perform reaction under an inert atmosphere.[3]
Cyclization ProductsHigh reaction temperatureMaintain a controlled, low temperature during the reaction and workup.
Over-acylation ProductsExcess acylating agentUse a 1:1 stoichiometric ratio of reactants.
Issue 3: Product Instability and Decomposition

Q3: My product seems to be decomposing during workup or storage. How can I improve its stability?

A3: Hydroxyurea and its derivatives can be prone to decomposition, particularly in acidic or basic conditions and at elevated temperatures.[5]

  • pH Sensitivity: The N-hydroxy moiety can be unstable. Avoid strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and use gentle extraction procedures.

  • Thermal Instability: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. For long-term storage, it is advisable to keep the product in a cool, dry, and dark place.[5]

  • Oxidative Degradation: The hydrazine and hydroxylamine functionalities can be susceptible to oxidation. Store the final product under an inert atmosphere if possible.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific reagents and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve phenylhydrazine (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Slowly add the isocyanate (1 equivalent), dissolved in the same anhydrous solvent, dropwise to the cooled phenylhydrazine solution with vigorous stirring over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine. This may involve neutralizing a salt like hydroxylamine hydrochloride with a suitable base.

  • Addition of Hydroxylamine: Add the hydroxylamine solution to the reaction mixture containing the semicarbazide intermediate. The reaction conditions for this step (temperature, time) may need to be optimized.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

  • Savel'ev, Yu. V., Khranovskii, V.A., Veselov, V. Ya., Grekov, A.P., & Savel'eva, O.A. (2003). Specificity of the reaction of 1,1-dimethylhydrazine with phenyl isocyanate. Russian Journal of Organic Chemistry, 39(1), 96-98. [Link]

  • Al-Zaydi, K. M. (2009). Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Synthetic Communications, 39(12), 2106-2122. [Link]

  • Organic Syntheses. Hydroxyurea. [Link]

  • Marwood, R. D., & Wright, G. F. (1932). The Interaction of Acetonelp~enylhydraxone and Phen yl isocyanate. Journal of the Chemical Society, 292. [Link]

  • NIOSH. (2017). NIOSH Skin Notation Profiles: Phenylhydrazine. Centers for Disease Control and Prevention. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-hydroxy-2-phenyl-1-hydrazinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Welcome to the technical support center for the synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this and structurally related N-hydroxy-hydrazinecarboxamide compounds. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemical principles for effective optimization and problem-solving. The synthesis of N-hydroxyurea and its derivatives is a critical area in medicinal chemistry, and mastering their preparation is key to advancing drug discovery projects.[1][2]

II. Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-step sequence. This pathway is designed to control the regioselectivity of the reaction and minimize the formation of side products. The proposed route involves the initial formation of an activated carbamoyl intermediate from phenylhydrazine, followed by a nucleophilic substitution with hydroxylamine.

Synthetic Pathway phenylhydrazine Phenylhydrazine intermediate N-Phenyl-N-aminocarbamoyl Chloride Intermediate phenylhydrazine->intermediate Step 1: Activation phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) product N-hydroxy-2-phenyl-1- hydrazinecarboxamide intermediate->product Step 2: Nucleophilic Substitution hydroxylamine Hydroxylamine

Caption: Proposed two-step synthesis of this compound.

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary depending on the scale and purity requirements.

Step 1: Synthesis of N-Phenyl-N-aminocarbamoyl Chloride Intermediate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred phenylhydrazine solution over 1 hour, maintaining the temperature below -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of phenylhydrazine is complete.

  • Intermediate Solution: The resulting solution of the N-Phenyl-N-aminocarbamoyl chloride intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • Preparation of Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in THF at 0 °C.

  • Addition to Intermediate: Slowly add the hydroxylamine solution to the cold (-10 °C) solution of the N-Phenyl-N-aminocarbamoyl chloride intermediate from Step 1.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Due to the polar nature of the product, alternative purification methods like reversed-phase or HILIC may be necessary.[3][4][5]

IV. Troubleshooting Guide

Question/Issue Possible Cause(s) Recommended Solution(s)
Q1: My reaction yield is very low. 1. Incomplete reaction in Step 1 or 2.2. Decomposition of the intermediate or final product.3. Suboptimal reaction temperature.1. Monitor both steps by TLC: Ensure complete consumption of the starting material before proceeding.2. Maintain low temperatures: The intermediate is likely unstable. Keep the reaction temperature below 0 °C during additions. The final product may also be temperature-sensitive.[6]3. Optimize reaction time: While prolonged stirring may seem beneficial, it can lead to decomposition. Monitor the reaction at regular intervals.
Q2: I am observing multiple spots on my TLC, even after purification. 1. Formation of di-acylated hydroxylamine.2. Self-condensation of phenylhydrazine intermediate.3. Presence of unreacted starting materials.1. Control stoichiometry: Use a slight excess of hydroxylamine (1.1-1.2 equivalents). Adding the intermediate solution to the hydroxylamine solution (reverse addition) may also help.2. Slow addition at low temperature: This minimizes side reactions of the reactive intermediate.3. Optimize purification: The polarity of the product and byproducts may be very similar. Consider using a different stationary phase (e.g., alumina) or a more specialized chromatography technique.[3][4]
Q3: The reaction seems to have stalled; the starting material is not being consumed. 1. Inactive reagents.2. Insufficient activation in Step 1.3. Presence of moisture.1. Check reagent quality: Use freshly opened or properly stored phenylhydrazine and triphosgene. Ensure the hydroxylamine hydrochloride is dry.2. Alternative activating agents: If triphosgene is not effective, consider using phosgene, diphosgene, or carbonyldiimidazole (CDI).3. Use anhydrous conditions: Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: My purified product is degrading over time. N-hydroxy compounds can be unstable.Storage: Store the purified product under an inert atmosphere at low temperatures (-20 °C). Avoid exposure to light and moisture.[6]

V. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between phenylhydrazine and triphosgene?

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto one of the carbonyl carbons of triphosgene, which acts as a phosgene equivalent. This is followed by the elimination of chloride and subsequent reaction to form the carbamoyl chloride intermediate.

Q2: Can I use a different base instead of triethylamine?

Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate could also be employed, but this would create a biphasic reaction mixture which might require vigorous stirring or a phase-transfer catalyst.

Q3: Are there alternative synthetic routes to consider?

An alternative approach could involve the reaction of phenyl isocyanate with a protected hydroxylamine, followed by deprotection. However, the synthesis of the required protected hydroxylamine adds extra steps to the overall sequence. Another possibility is the direct reaction of phenylhydrazine with an activated carbamate derivative of hydroxylamine.

Q4: What are the main safety precautions for this synthesis?

  • Triphosgene: This is a toxic solid and a source of phosgene. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phenylhydrazine: This is a toxic and suspected carcinogen. Handle with care and appropriate PPE.

  • Hydroxylamine: Can be explosive as a pure compound, so it is typically handled as the more stable hydrochloride salt.

Q5: How can I confirm the structure of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of the synthesized this compound.

VI. Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates; relatively unreactive.
Temperature -10 °C to 0 °C for additions; Room temperature for reactionMinimizes side reactions and decomposition of unstable species.[6]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Non-nucleophilic; scavenges HCl produced during the reaction.
Activating Agent TriphosgeneSafer and easier to handle solid phosgene equivalent.
Reaction Time 12-18 hours (Step 2)Typically sufficient for completion; should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.

VII. Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Product Synthesis s1_start Dissolve Phenylhydrazine in anhydrous THF s1_cool Cool to -10 °C s1_start->s1_cool s1_add Slowly add Triphosgene solution in THF s1_cool->s1_add s1_monitor Monitor by TLC s1_add->s1_monitor s1_end Intermediate Solution Ready s1_monitor->s1_end s2_add Slowly add Hydroxylamine solution to intermediate at -10 °C s1_end->s2_add s2_prep Prepare Hydroxylamine solution with base in THF s2_prep->s2_add s2_react Warm to RT and stir for 12-18h s2_add->s2_react s2_workup Work-up: Filter, Concentrate, Extract s2_react->s2_workup s2_purify Purify by Chromatography s2_workup->s2_purify s2_product Characterize Final Product s2_purify->s2_product

Caption: Workflow for the synthesis of this compound.

VIII. References

  • ResearchGate. (n.d.). Synthesis of N-hydroxyurea derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Method for the Synthesis of N-Hydroxyureas. Retrieved from [Link]

  • LookChem. (2023, December 26). Synthesis of N-hydroxyurea derivatives of 1,3,5-substituted-1,2,4-triazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydroxyurea. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

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"N-hydroxy-2-phenyl-1-hydrazinecarboxamide stability issues in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Drawing from established principles of organic chemistry and data from analogous structures, this document provides troubleshooting advice and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when handling this compound in solution.

Q1: My solution of this compound is rapidly losing potency. What are the likely causes?

Rapid loss of potency is likely due to chemical degradation. The structure of this compound contains two key functional groups susceptible to degradation in solution: the N-hydroxyurea moiety and the phenylhydrazine moiety . The primary degradation pathways are likely oxidation and hydrolysis .

  • Oxidative Degradation: The N-hydroxy group is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of radical intermediates and subsequent decomposition.[1][2][3] Phenylhydrazine itself is known to auto-oxidize in the presence of air, which may lead to the formation of colored byproducts.[4]

  • Hydrolytic Degradation: The hydrazinecarboxamide (semicarbazide) linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, breaking the amide bond.[5]

To mitigate these issues, it is crucial to use high-purity, degassed solvents and to control the pH of your solution.

Q2: I've noticed a yellow to reddish-brown discoloration in my stock solution. What does this indicate?

The development of a yellow to dark red color is a common indicator of the degradation of phenylhydrazine-containing compounds.[4] This is often due to oxidation and the formation of colored byproducts. If you observe a color change, it is highly recommended to prepare a fresh solution and re-evaluate your storage and handling procedures. Protecting the solution from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen) can help minimize this oxidative degradation.

Q3: What are the optimal conditions for preparing and storing solutions of this compound?

Given the compound's susceptibility to oxidation and hydrolysis, the following conditions are recommended:

ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents such as DMSO, dimethyl formamide, or aqueous buffers. For aqueous solutions, water should be deionized and freshly prepared.To minimize dissolved oxygen and catalytic metal ions that can promote oxidation.
pH Maintain a pH close to neutral (6.5-7.5) for aqueous solutions.Phenylhydrazine is more stable at a neutral to slightly acidic pH.[6] Strongly acidic or basic conditions can catalyze hydrolysis of the amide bond.[5]
Temperature Prepare solutions at room temperature and store at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.Lower temperatures slow down the rate of chemical degradation. Avoid repeated freeze-thaw cycles.
Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Phenylhydrazine derivatives can be susceptible to photodegradation.[7]
Atmosphere Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere.To minimize contact with oxygen and prevent oxidative degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged solution. What could these be?

Unexpected peaks are likely degradation products. Based on the structure of this compound, potential degradation products could arise from:

  • Oxidation: This could lead to the formation of a nitroxide radical from the N-hydroxy group, which can further react.[2][3] Oxidation of the phenylhydrazine moiety can also occur.

  • Hydrolysis: The amide bond can be cleaved to yield phenylhydrazine and N-hydroxyurea.

To identify these unknown peaks, it is recommended to use a mass spectrometer coupled with your HPLC system (LC-MS).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound with enhanced stability.

  • Solvent Preparation: Use a high-purity solvent (e.g., DMSO or an aqueous buffer). If using an aqueous buffer, ensure it is freshly prepared and filtered. Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Weighing the Compound: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • Storage: Immediately cap the vial tightly, preferably with a septum to allow for withdrawal with a syringe under an inert atmosphere. For short-term storage (up to 24 hours), keep the solution at 2-8°C, protected from light. For longer-term storage, aliquot into smaller, single-use vials, purge with inert gas, and store at -20°C or below.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[8][9][10]

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

    • Photodegradation: Expose the stock solution in a photochemically transparent container to light, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with UV and/or MS detection.[11]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound based on the known chemistry of its functional groups.

cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent N-hydroxy-2-phenyl- 1-hydrazinecarboxamide Nitroxide Nitroxide Radical Parent->Nitroxide [O] Phenyl_Oxidation Phenylhydrazine Oxidation Products Parent->Phenyl_Oxidation [O] Phenylhydrazine Phenylhydrazine Parent->Phenylhydrazine H₂O, H⁺/OH⁻ Hydroxyurea N-hydroxyurea Parent->Hydroxyurea H₂O, H⁺/OH⁻

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Assessment Workflow A Prepare fresh solution of N-hydroxy-2-phenyl- 1-hydrazinecarboxamide B Divide into aliquots for different stress conditions A->B C Stress Samples (Acid, Base, Oxidant, Heat, Light) B->C D Analyze by Stability- Indicating Method (e.g., HPLC-UV/MS) C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Rate and Pathway E->F

Caption: Workflow for assessing the stability of this compound.

References

  • Budimir, A., et al. (2011). Kinetics and Mechanism of Oxidation of Hydroxyurea Derivatives with Hexacyanoferrate(III) in Aqueous Solution. Croatica Chemica Acta, 84(2), 133-147. Available at: [Link]

  • INCHEM. (1998). Phenylhydrazine (CICADS). Available at: [Link]

  • Abdulmalik, O., et al. (2005). Quantum chemical design of hydroxyurea derivatives for the treatment of sickle-cell anemia. Journal of Theoretical and Computational Chemistry, 4(4), 825-835. Available at: [Link]

  • King, S. B. (2004). N-hydroxyurea and acyl nitroso compounds as nitroxyl (HNO) and nitric oxide (NO) donors. Current Topics in Medicinal Chemistry, 4(15), 1583-1590. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the degradation efficiency of PHZ. Available at: [Link]

  • Weitner, T., et al. (2011). Kinetics and Mechanism of Oxidation of Hydroxyurea Derivatives with Hexacyanoferrate(III) in Aqueous Solution. Croatica Chemica Acta, 84(2), 133-147. Available at: [Link]

  • Clement, B., & Jung, F. (2003). The nitric oxide producing reactions of hydroxyurea. Current medicinal chemistry, 10(6), 435-447. Available at: [Link]

  • MDPI. (2020). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 10(1), 108. Available at: [Link]

  • PubMed Central. (2014). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 19(9), 14783–14804. Available at: [Link]

  • Google Patents. (2005). US6852890B1 - Process for the preparation of phenylhydrazines.
  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • PubMed Central. (2020). Graphitic Carbon Nitride Catalyzes the Reduction of the Azo Bond by Hydrazine under Visible Light. Catalysts, 10(9), 1032. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. Review. Available at: [Link]

  • MDPI. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Chemosensors, 10(12), 523. Available at: [Link]

  • ResearchGate. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Available at: [Link]

  • DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. Available at: [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2017). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Review. Available at: [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Available at: [Link]

  • MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Processes, 7(3), 163. Available at: [Link]

  • American Pharmaceutical Review. (2012). Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • ResearchGate. (2023). Redox properties of N-hydroxyimides in sulfuric acid-acetonitrile mixed solution as a HAT mediator for alcohol oxidation. Available at: [Link]

  • ResearchGate. (2020). Overview of Phenylhydrazine‐Based Organic Transformations. Available at: [Link]

  • PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide. Available at: [Link]

  • Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.
  • PubChem. (n.d.). 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. Available at: [Link]

  • PubChem. (n.d.). 2-Naphthalenecarboxamide, 1-hydroxy-. Available at: [Link]

  • PubChem. (n.d.). Hydrazinecarboxamide, 2-(3-phenyl-2-propenylidene)-. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-N-phenylpropanamide. Available at: [Link]

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Technical Support Center: Crystallization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the crystallization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-purity, crystalline material. We will delve into the mechanistic principles behind crystallization and provide actionable, field-tested solutions to common problems.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle of crystallization is the controlled transition from a disordered state (in solution) to a highly ordered solid state (the crystal lattice). This process is governed by thermodynamics (solubility, supersaturation) and kinetics (nucleation, growth), and disruptions to either can lead to problems.[1]

Issue 1: No Crystals Are Forming Upon Cooling

Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. The solution remains clear. What are the next steps?

Answer: This is a classic sign that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. Here is a systematic approach to induce crystallization:

  • Promote Nucleation: Crystal formation requires an initial nucleation event.

    • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic imperfections on the glass provide a high-energy surface that acts as a template for crystal nucleation.

    • Seed Crystals: If you have a previous batch of crystalline product, add a single, tiny crystal to the solution. This seed acts as a pre-formed template, bypassing the initial nucleation energy barrier and promoting crystal growth.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation: If nucleation techniques fail, your solution is likely undersaturated.

    • Solvent Evaporation: Return the solution to the heat source and gently boil off a portion of the solvent (e.g., 10-15% of the volume).[2] This increases the concentration of the compound. Allow the concentrated solution to cool slowly again.

    • Extended Cooling: Place the flask in an ice bath or refrigerator (0-4°C) for an extended period. The solubility of this compound will decrease significantly at lower temperatures, which may be sufficient to achieve supersaturation.

  • Re-evaluate the Solvent System: It is possible the chosen solvent is too effective, keeping the compound in solution even when cold.[3] If the above steps fail, the solvent must be removed (e.g., by rotary evaporation) and a new crystallization attempt should be made with a different solvent or a mixed-solvent system.[2]

Issue 2: The Compound Separates as an Oil ("Oiling Out")

Question: When my solution cools, a viscous liquid or oil forms at the bottom of the flask instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point or when the level of supersaturation is too high, causing the compound to crash out of solution as a liquid phase before it can organize into a crystal lattice.[2] Oils often trap impurities and defeat the purpose of crystallization.

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly.

    • Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the supersaturation level.[2]

    • Slow, Insulated Cooling: Allow the flask to cool to room temperature very slowly. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker to slow heat transfer. This gives the molecules more time to align properly into a crystal lattice.

  • Change the Solvent System:

    • The compound's solubility in the chosen solvent may be too high. Try recrystallizing from a solvent in which the compound is less soluble.

    • Consider using a mixed-solvent system (anti-solvent crystallization). For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Issue 3: Crystallization Occurs Too Rapidly

Question: As soon as I remove my flask from the heat, a large amount of fine powder or tiny needles crashes out of solution. Is this a problem?

Answer: Yes, this is a sign of excessively rapid crystallization. While it produces a solid, this process tends to trap impurities within the fast-forming crystal lattice, leading to a product with poor purity.[2] An ideal crystallization involves the slow growth of well-defined crystals over 15-30 minutes.[2]

  • Increase Solvent Volume: The solution is too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add more hot solvent (e.g., add 1-2 mL per 100 mg of solid) beyond the minimum required for dissolution.[2] This will keep the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.

  • Utilize a Poorer Solvent: If adjusting the solvent volume is ineffective, select a different solvent in which the compound has slightly lower solubility at high temperatures.

Issue 4: The Final Yield is Very Low

Question: I successfully obtained pure crystals, but the final mass is much lower than expected (<50% recovery). Where did my compound go?

Answer: A low yield is most often a consequence of using too much solvent, but other factors can contribute.

  • Excessive Solvent: This is the most common cause. A significant portion of your compound remains dissolved in the mother liquor (the filtrate after crystal collection).[2]

    • Test the Mother Liquor: Dip a glass rod into the mother liquor, remove it, and let the solvent evaporate. If a solid residue forms on the rod, there is a substantial amount of dissolved product.

    • Recovery: You can recover some of this material by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Incomplete Cooling: Ensure the crystallization mixture has been cooled sufficiently. Check the solubility profile of your compound; sometimes cooling to 0°C or below is necessary for maximum recovery.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of the product. Use only a minimal amount of ice-cold solvent for washing.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

TroubleshootingWorkflow start Dissolve Crude Product in Minimum Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtal Problem: No Crystals (Clear Solution) outcome->no_xtal No Change oiling_out Problem: Oiling Out outcome->oiling_out Liquid Forms low_yield Problem: Low Yield or Poor Purity outcome->low_yield Poor/Rapid Crystals success Success: Good Crystals Formed outcome->success Good Crystals sol_scratch Action: 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol_scratch sol_reheat Action: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool very slowly oiling_out->sol_reheat sol_yield Action: 1. Check mother liquor 2. Re-evaluate solvent volume 3. Check wash procedure low_yield->sol_yield collect Collect, Wash & Dry Crystals success->collect sol_concentrate Action: Boil off some solvent & re-cool sol_scratch->sol_concentrate If fails sol_new_solvent Action: Recover solid & attempt recrystallization with a new solvent system sol_concentrate->sol_new_solvent If fails sol_reheat->sol_new_solvent If fails

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Recommended Crystallization Protocol

This protocol provides a robust starting point for the purification of this compound.

Objective: To purify crude this compound via cooling crystallization.

Step 1: Solvent Selection (Small-Scale Screening) Before committing your entire batch, identify a suitable solvent. A good solvent will dissolve the compound completely when hot but poorly when cold.

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature until the solid is just covered. Observe solubility.

  • If the solid is insoluble at room temperature, heat the tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • The best solvent is one that dissolves the compound when hot and produces a high yield of crystalline precipitate upon cooling.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for compounds with H-bond donors/acceptors.[4][5]
Methanol65Polar ProticMore polar than ethanol; may be too good of a solvent.
Isopropanol82Polar ProticLess polar than ethanol; may yield better crystals if solubility is high in EtOH.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.[4]
Ethyl Acetate77Moderately PolarGood for compounds with moderate polarity.
Water100Very PolarCompound is likely insoluble; may be useful as an anti-solvent.

Step 2: Recrystallization Procedure

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip and cover the flask with a watch glass.

  • Add the chosen solvent in small portions while heating the mixture on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.

  • If the solution contains colored impurities, you may need to decolorize with activated carbon. If it contains insoluble solid impurities, perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Avoid bumping or moving the flask, as this can cause premature precipitation.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a very small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry completely under vacuum.

Frequently Asked Questions (FAQs)

Q1: How pure does my crude material need to be before attempting crystallization? A minimum purity of 80-90% is recommended.[3] If the crude material is heavily contaminated with impurities, they can significantly inhibit crystal formation or become incorporated into the crystal lattice, leading to a poor final product. Consider purification by column chromatography if the material is particularly impure.

Q2: My compound is sensitive to moisture. What precautions should I take? Hygroscopicity can be a major challenge, potentially leading to the formation of hydrates or degradation.[6][7] Use anhydrous solvents and conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) if your compound is highly sensitive. Dry the final product thoroughly under high vacuum.

Q3: Can I use a co-crystal approach for this compound? Co-crystallization is an advanced technique used to modify the physicochemical properties of a compound, such as solubility or stability.[1][8] It involves crystallizing the active pharmaceutical ingredient (API) with a stoichiometric amount of a "coformer." Given the hydrogen bonding capabilities of this compound (amide and hydroxyl groups), it is a potential candidate for co-crystallization if standard methods fail or if property modification is desired.[8][9]

Q4: What causes polymorphism, and should I be concerned? Polymorphism is the ability of a compound to exist in more than one crystal structure.[10] Different polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in drug development.[1] The formation of a specific polymorph can be influenced by the choice of solvent and the cooling rate. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be forming different polymorphs, which should be characterized by techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

References

  • University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Filter Dryer. [Link]

  • Various Authors. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. [Link]

  • Zhanghua. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. [Link]

  • Google Patents. RU2596223C2 - Method of producing high-purity hydrazine.
  • University of Geneva. Guide for crystallization. [Link]

  • Various Authors. (2020, August 31). How to purify hydrazone? ResearchGate. [Link]

  • The Royal Society of Chemistry. Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. [Link]

  • Al-Dhfyan, A., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]

  • National Institutes of Health. Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. [Link]

  • Tavakoli-Quchani, F., et al. (2023). Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Chan, Y., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Scirp.org. [Link]

  • National Institutes of Health. N-hydroxy-1-hydrazinecarboxamide. PubChem. [Link]

  • National Institutes of Health. N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PMC. [Link]

  • Various Authors. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC - NIH. [Link]

  • Various Authors. (2020, September 8). Preparation, Characterization study of 2-(2-hydroxy-4-(phenyldiazenyl) benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide and its Metal Complexes. ResearchGate. [Link]

  • ChemBK. N-Hydroxysuccinimide. [Link]

  • Various Authors. (2018, August 9). (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. ResearchGate. [Link]

  • Various Authors. (2025, August 7). Challenges in Translational Development of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • Zhang, M., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC - PubMed Central. [Link]

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"preventing byproduct formation in phenylhydrazine reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenylhydrazine reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of working with phenylhydrazine. This resource is structured to address common challenges and frequently asked questions, helping you prevent byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: I'm performing a Fischer indole synthesis and observing significant tar and polymer formation, leading to low yields and difficult purification. What's causing this, and how can I prevent it?

Answer:

The formation of tar-like substances is a frequent challenge in the Fischer indole synthesis, often stemming from the strongly acidic and high-temperature conditions required for the reaction.[1] Understanding the root causes is critical to mitigating this issue.

Causality:

  • Overly Aggressive Acid Catalysis: The choice and concentration of the acid catalyst are paramount. A catalyst that is too strong or used in excess can promote acid-catalyzed decomposition of the starting materials, the phenylhydrazone intermediate, or the indole product itself, leading to polymerization and tar formation.[1][2]

  • High Reaction Temperatures: While heat is necessary to drive the[3][3]-sigmatropic rearrangement, excessive temperatures can accelerate side reactions and decomposition pathways.[1] The optimal temperature is highly substrate-dependent.

  • Unstable Phenylhydrazone Intermediate: Some phenylhydrazones are inherently unstable and can decompose before cyclization, especially under harsh conditions.[1] This is particularly true if the starting phenylhydrazine is of low purity.

  • Oxidation: Phenylhydrazine and its derivatives are susceptible to oxidation, which can be initiated by air (oxygen) or trace metal impurities, leading to a cascade of radical reactions and the formation of colored, intractable byproducts.[4][5]

Step-by-Step Mitigation Protocol:

  • Catalyst Optimization:

    • Begin with milder acid catalysts and lower concentrations. Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][6][7]

    • Polyphosphoric acid (PPA) can be effective, but its concentration and the reaction temperature must be carefully controlled.[1][2]

    • The product ratio can be extremely sensitive to the quantity of acid used; therefore, precise measurement is crucial.[6]

  • Temperature Control:

    • Start with the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction progress closely using TLC or LC-MS.

    • Consider microwave-assisted synthesis, which can offer rapid, uniform heating and potentially reduce reaction times and byproduct formation.[1]

  • In Situ Hydrazone Formation:

    • If the isolated phenylhydrazone is unstable, perform a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[1] This minimizes the time the sensitive intermediate is exposed to potentially harsh conditions.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4] Degas your solvent prior to use.

Workflow for Troubleshooting Tar Formation:

TarFormationTroubleshooting Start Tar Formation Observed CheckCatalyst Evaluate Acid Catalyst Start->CheckCatalyst CheckTemp Assess Reaction Temperature Start->CheckTemp CheckPurity Verify Reagent Purity Start->CheckPurity Optimize Implement Mitigation Strategies CheckCatalyst->Optimize Too strong? Try milder acid (e.g., PTSA, ZnCl2) CheckTemp->Optimize Too high? Reduce temperature, consider microwave CheckPurity->Optimize Impure Phenylhydrazine? Purify or use in situ method

Caption: A decision-making workflow for addressing tar formation.

Question 2: In my Japp-Klingemann reaction, the conversion of the azo intermediate to the phenylhydrazone is incomplete, and I'm getting phenolic byproducts. What's going wrong?

Answer:

This issue points to problems with the reaction pH and the stability of the diazonium salt intermediate. The Japp-Klingemann reaction is a powerful method for forming phenylhydrazones, but it requires careful control over reaction parameters.[8][9]

Causality:

  • Incorrect pH Profile: The reaction has distinct pH requirements for its two main stages. The initial coupling of the diazonium salt with the active methylene compound is typically favored in a slightly acidic to neutral medium. The subsequent conversion of the azo intermediate to the hydrazone requires a proton transfer that is promoted by a slightly basic pH.[10] If the pH is not raised appropriately after the initial coupling, the azo intermediate can persist.

  • Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable, especially at temperatures above 0-5 °C.[10] If the diazonium salt solution is not kept cold and used immediately, it can decompose to form highly reactive aryl cations, which then react with water to generate phenolic byproducts and other tarry substances.[10]

  • Self-Coupling of Diazonium Salt: At high concentrations or non-optimal pH, the diazonium salt can couple with itself, leading to the formation of colored azo dyes and reducing the yield of the desired product.[10]

Step-by-Step Mitigation Protocol:

  • Strict Temperature Control:

    • Maintain the temperature of the diazotization reaction (formation of the diazonium salt) strictly between 0-5 °C using an ice-salt bath.

    • Keep the diazonium salt solution cold at all times and use it immediately after its preparation.[10]

  • Precise pH Adjustment:

    • Perform the initial coupling reaction at the optimized slightly acidic to neutral pH.

    • After the coupling is complete (monitor by TLC), carefully add a base (e.g., sodium acetate or a dilute solution of sodium hydroxide) to raise the pH and facilitate the conversion of the stable azo intermediate to the desired phenylhydrazone.[10]

  • Control of Stoichiometry and Concentration:

    • Use only a slight excess of sodium nitrite (1.05-1.1 equivalents) for the diazotization to avoid unreacted nitrite in the subsequent steps.[10]

    • Add the diazonium salt solution slowly to the solution of the active methylene compound to keep its instantaneous concentration low, thereby minimizing self-coupling.[10]

Table 1: pH Optimization for the Japp-Klingemann Reaction

Reaction StageOptimal pH RangeRationaleCommon Reagents
Diazotization Strongly Acidic (pH < 2)Ensures formation of nitrous acid and stabilizes the diazonium salt.HCl, H₂SO₄
Coupling Slightly Acidic to Neutral (pH 4-7)Facilitates reaction with the enolate of the active methylene compound.Sodium Acetate buffer
Azo to Hydrazone Conversion Slightly Basic (pH 8-10)Promotes the necessary proton transfer and rearrangement.Dilute NaOH, Na₂CO₃
Question 3: My pyrazole synthesis from a 1,3-dicarbonyl and phenylhydrazine is giving me a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by phenylhydrazine and which participates in the subsequent cyclization and dehydration.

Causality:

  • Relative Carbonyl Reactivity: The more electrophilic (less sterically hindered or more activated by electron-withdrawing groups) of the two carbonyl carbons will typically be attacked first by the more nucleophilic -NH₂ group of phenylhydrazine.

  • Reaction Conditions: While the inherent reactivity of the substrate is the primary determinant, reaction conditions such as solvent and catalyst can sometimes influence the isomer ratio, although often to a lesser extent.[11]

Strategies for Regiocontrol:

  • Substrate-Based Control (Most Effective):

    • Design your synthesis using a symmetrical 1,3-dicarbonyl compound if the final product allows.

    • If an unsymmetrical dicarbonyl is necessary, choose one with significantly different steric or electronic environments around the two carbonyl groups to favor attack at one site. For example, a methyl ketone versus a trifluoromethyl ketone will show high selectivity.

  • Stepwise Synthesis:

    • In some cases, it's possible to protect one carbonyl group, perform the reaction with phenylhydrazine, and then deprotect to achieve the desired regiochemistry. This adds steps but can provide unambiguous results.

  • Alternative Synthetic Routes:

    • Consider alternative named reactions for pyrazole synthesis that offer better regiocontrol, such as the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine, which often proceeds with predictable regioselectivity.[12]

Reaction Pathway Illustrating Regioisomer Formation:

PyrazoleRegioisomers cluster_0 Unsymmetrical 1,3-Diketone + Phenylhydrazine cluster_1 Pathway A: Attack at C1 cluster_2 Pathway B: Attack at C2 Start R1-C(O)-CH2-C(O)-R2 + PhNHNH2 IntermediateA Intermediate A Start->IntermediateA k1 IntermediateB Intermediate B Start->IntermediateB k2 ProductA Pyrazole Isomer A IntermediateA->ProductA Cyclization ProductB Pyrazole Isomer B IntermediateB->ProductB Cyclization

Caption: Competing pathways leading to regioisomers in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: How important is the purity of phenylhydrazine, and what is the best way to purify it?

Phenylhydrazine purity is critical. It is prone to oxidation upon exposure to air and light, turning from a pale yellow liquid to a dark red or brown oil.[4] These oxidative impurities can initiate radical side reactions, leading to tar formation and reduced yields. For sensitive reactions, purification is highly recommended.

  • Best Practice: Phenylhydrazine is best stored as its hydrochloride salt, which is a more stable, crystalline solid.[4][13] The free base can be freshly generated before use by neutralization with a base (e.g., NaOH) followed by extraction into an organic solvent.[14]

  • Purification of the Free Base: If you have the free base, distillation under reduced pressure is an effective purification method.[14] Adding a small amount of a glycol (e.g., ethylene glycol) during distillation can help produce a product of high clarity.[15][16]

Q2: Can I use phenylhydrazine hydrochloride directly in my reaction instead of the free base?

Yes, in many cases you can. Phenylhydrazine hydrochloride is more stable and easier to handle than the free base.[13]

  • Acid-Catalyzed Reactions: For reactions that are acid-catalyzed, such as the Fischer indole synthesis, the hydrochloride salt can often be used directly. The HCl salt itself can sometimes serve as the catalyst.

  • Reactions Requiring the Free Base: For reactions that require the nucleophilic free base (e.g., initial hydrazone formation under neutral or basic conditions), you will need to add a base to the reaction mixture to neutralize the hydrochloride salt in situ.[13] A mild base like triethylamine or sodium acetate is often sufficient.

Q3: Are there any safer or more environmentally friendly alternatives to phenylhydrazine?

While phenylhydrazine is a versatile reagent, it is toxic and a suspected carcinogen.[][18] The viability of alternatives is highly dependent on the specific transformation you are trying to achieve.

  • For Indole Synthesis: The Buchwald-Hartwig amination can be used to form the N-aryl bond, followed by cyclization, sometimes offering a milder alternative to the classical Fischer synthesis.[19] Other named reactions for indole synthesis, such as the Bartoli or Larock indole synthesis, use different starting materials and may be suitable for your target molecule.

  • Hydrazone Formation: For simple derivatization of aldehydes and ketones, other hydrazine derivatives with lower toxicity may be suitable.

  • Process Chemistry: In an industrial setting, significant effort is placed on developing continuous flow processes for phenylhydrazine synthesis and its subsequent reactions to minimize handling and exposure.[20] Additionally, methods for treating and recycling phenylhydrazine from waste streams are being developed.[21]

References

  • Overcoming side reactions in Japp-Klingemann reaction. Benchchem.
  • Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures. Benchchem.
  • Phenylhydrazine 100-63-0 wiki. Guidechem.
  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Process for purification of phenylhydrazine.
  • PHENYLHYDRAZINE. Organic Syntheses Procedure.
  • Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?
  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace.
  • Fischer indole synthesis applied to the total synthesis of n
  • AN INVESTIGATION OF SOME PROPERTIES OF PHENYLHYDRAZINE AND FACTORS AFFECTING HYDRAZONE FORMATION. Journal of the American Chemical Society.
  • Purification method of phenylhydrazine.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Fischer indole synthesis: significance of choice of acid c
  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent:
  • Japp-Klingemann Reaction. Organic Chemistry Portal.
  • The oxidation of phenylhydrazine: superoxide and mechanism. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Japp-Klingemann Reaction. Organic Reactions.
  • Phenylhydrazine Impurities. BOC Sciences.
  • Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.
  • Fischer indole synthesis. Wikipedia.
  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

Sources

Technical Support Center: Scale-Up Synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions. Our goal is to bridge the gap between laboratory-scale synthesis and robust, scalable production by explaining the causality behind experimental choices and providing self-validating protocols.

I. Overview of the Synthesis and Key Challenges

This compound is a hydroxyurea derivative with a hydrazine moiety. Its synthesis typically involves the reaction of phenylhydrazine with a source of activated N-hydroxycarbamoyl functionality. While straightforward on a lab scale, scaling up this process introduces significant challenges related to safety, reaction control, product purity, and isolation.

The most plausible and direct synthetic route involves the reaction of phenylhydrazine with an activated hydroxylamine derivative, such as a protected hydroxylamine, followed by reaction with an isocyanate, or a direct reaction with a suitable N-hydroxycarbamoylating agent. A highly analogous and practical approach is the reaction of phenylhydrazine with an appropriate isocyanate equivalent that already contains the N-hydroxy group, or a precursor that can be easily converted. For the purposes of this guide, we will focus on a common synthetic strategy: the reaction of phenylhydrazine with a pre-formed N-hydroxyisocyanate or its synthetic equivalent.

Key Scale-Up Considerations:

  • Exothermic Reaction: The formation of the urea linkage is exothermic and requires careful thermal management to prevent runaway reactions and byproduct formation.[1][2]

  • Starting Material Stability and Safety: Phenylhydrazine is toxic, a suspected carcinogen, and can be unstable, especially in the presence of air and light.[3] Hydrazine derivatives, in general, pose risks of flammability and thermal decomposition.[4][5][6]

  • Byproduct Formation: Side reactions, such as the formation of symmetrical ureas or over-reaction, can significantly reduce yield and complicate purification.[1]

  • Product Isolation and Purity: The product's polarity and potential for degradation can make crystallization and purification challenging on a large scale.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is critical to avoid localized concentration gradients that can lead to side reactions.[1]

II. Proposed Scale-Up Synthetic Workflow

This section outlines a detailed, step-by-step methodology for the scale-up synthesis of this compound.

Diagram: Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Reactor Inerting & Solvent Charge B Phenylhydrazine Solution Prep A->B Charge Phenylhydrazine C Cooling to 0-5 °C B->C Transfer to Reactor D Slow Addition of N-Hydroxyisocyanate Precursor C->D Maintain T < 10 °C E Reaction Monitoring (TLC/HPLC) D->E Stir for 2-4h F Quenching with Water/Brine E->F Reaction Complete G Crude Product Precipitation/ Extraction F->G H Filtration and Washing G->H I Recrystallization from Suitable Solvent (e.g., Ethanol/Water) H->I Transfer Crude Solid J Drying under Vacuum I->J K Final Product QC J->K

Caption: A typical workflow for the scaled-up synthesis of this compound.

Detailed Protocol:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
Phenylhydrazine108.1410.8100Use high-purity, freshly distilled if necessary. Handle with extreme care.
O-Benzyl-N-hydroxycarbamoyl chloride201.6221.2105 (1.05 eq)Example precursor, stable for handling.
Triethylamine (TEA)101.1912.1120 (1.2 eq)Anhydrous grade. Acts as an acid scavenger.
Tetrahydrofuran (THF)72.11150 L-Anhydrous, inhibitor-free.
Palladium on Carbon (10%)-1.0 kg-For debenzylation step.
Methanol32.04100 L-For debenzylation and recrystallization.
Hydrogen Gas2.02--High pressure.

Procedure:

Step 1: Formation of the O-Benzyl Protected Intermediate

  • Reactor Preparation: Ensure the reactor is clean, dry, and free of any metal residues, particularly iron or copper oxides, which can catalyze hydrazine decomposition.[2] Purge the reactor with nitrogen to create an inert atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous THF (100 L). Add phenylhydrazine (10.8 kg, 100 mol) followed by triethylamine (12.1 kg, 120 mol).

  • Cooling: Cool the solution to 0-5 °C with efficient stirring. Inefficient mixing can lead to localized hot spots during the addition.[2]

  • Slow Addition: Prepare a solution of O-Benzyl-N-hydroxycarbamoyl chloride (21.2 kg, 105 mol) in anhydrous THF (50 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A rapid addition can lead to an uncontrolled exotherm and byproduct formation.[1]

  • Reaction: Stir the mixture at 5-10 °C for an additional 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting phenylhydrazine is consumed.

Step 2: Deprotection (Hydrogenolysis)

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 kg) to the reaction mixture as a slurry in THF.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult specific hydrogenation safety protocols) and stir vigorously. The reaction is exothermic; maintain the temperature at 20-25 °C using the reactor's cooling system.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the O-benzyl intermediate.

  • Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the mixture through a bed of celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

Step 3: Isolation and Purification

  • Solvent Removal: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution to 0-5 °C to induce crystallization of the product. An anti-solvent such as heptane can be slowly added to improve precipitation.

  • Filtration: Filter the solid product and wash the filter cake with cold methanol or an appropriate solvent mixture to remove impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 40-50 °C to avoid thermal decomposition.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Diagram: Troubleshooting Decision Tree

G A Problem Observed B Low Yield A->B C High Impurity Profile A->C D Uncontrolled Exotherm A->D E Poor Isolation/ Oily Product A->E F Check Reaction Completion (HPLC) Verify Raw Material Purity Check for Moisture B->F Potential Causes G Slow Reagent Addition Rate Lower Reaction Temperature Use Non-Nucleophilic Base C->G Potential Causes H Improve Cooling Efficiency Reduce Addition Rate Use More Dilute Reagents D->H Immediate Actions I Screen Anti-solvents Seed with Pure Crystals Triturate with Non-polar Solvent E->I Potential Solutions

Sources

"managing impurities in N-hydroxy-2-phenyl-1-hydrazinecarboxamide preparations"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this compound. Our goal is to provide practical, experience-driven advice to help you manage impurities and ensure the highest quality of your preparations.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry.[1][2] The presence of impurities, even at trace levels, can significantly impact the compound's biological activity, safety profile, and reproducibility of experimental results. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, focusing on the root causes of impurity formation and effective strategies for their control and removal.

Part 1: Troubleshooting Guide - Common Synthetic Challenges

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: My reaction is sluggish or incomplete, leading to a high concentration of unreacted starting materials. What are the likely causes and how can I resolve this?

Answer:

An incomplete reaction is a common source of impurities, primarily residual starting materials like phenylhydrazine and a hydroxyurea derivative. The root cause often lies in suboptimal reaction conditions or reagent quality.

Causality Explained: The formation of this compound typically involves the reaction of phenylhydrazine with an activated carbonyl source, followed by subsequent reaction to form the final product. The nucleophilicity of phenylhydrazine and the reactivity of the carbonyl compound are critical. Factors such as temperature, solvent polarity, and pH can significantly influence the reaction kinetics.

Troubleshooting Protocol:

  • Reagent Purity Check:

    • Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, often indicated by a darkening in color. Use freshly distilled or high-purity phenylhydrazine for best results. Phenylhydrazines are known as potential genotoxic or mutagenic impurities, so their control is critical.[3]

    • Solvent Quality: Ensure solvents are anhydrous if the reaction is moisture-sensitive. Water can hydrolyze activated intermediates.

  • Optimization of Reaction Conditions:

    • Temperature: While room temperature may be sufficient, gentle heating (40-60 °C) can often drive the reaction to completion. Monitor for potential degradation at higher temperatures.

    • Catalyst: The use of a mild acid or base catalyst can sometimes accelerate the reaction. For instance, a few drops of acetic acid are used in similar preparations to facilitate condensation.[4]

    • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Process Flow for Optimizing Reaction Completion:

    G start Incomplete Reaction Observed check_reagents Verify Purity of Starting Materials (Phenylhydrazine, etc.) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions optimize_temp Adjust Temperature (e.g., gentle heating) check_reagents->optimize_temp check_conditions->optimize_temp optimize_time Extend Reaction Time optimize_temp->optimize_time use_catalyst Consider Mild Catalyst (e.g., Acetic Acid) optimize_time->use_catalyst monitor Monitor by TLC/HPLC use_catalyst->monitor complete Reaction Complete monitor->complete troubleshoot_further Persistent Issues: Consult Further Literature monitor->troubleshoot_further No Improvement

    Caption: Workflow for addressing incomplete reactions.

FAQ 2: I am observing a significant side-product that is difficult to separate from my desired compound. What could this impurity be and how can I prevent its formation?

Answer:

A common side-product in reactions involving hydrazines is the formation of hydrazones, especially if there are any contaminating aldehydes or ketones.[5] Another possibility is the formation of over-acylated or rearranged products.

Causality Explained:

  • Hydrazone Formation: If your starting materials or solvent contain aldehyde or ketone impurities, phenylhydrazine can readily react to form highly conjugated and often colored hydrazones.

  • Di-acylation/Di-substitution: Depending on the specific synthetic route, it might be possible for the hydrazine moiety to react with two equivalents of the acylating agent.

  • Degradation Products: The N-hydroxy functionality can be sensitive to reaction conditions. Degradation can lead to various impurities. For instance, related N-hydroxy-N-phenylcarbamates can degrade to phenol, carbonate, aniline, and azoxybenzene under certain conditions.[6]

Prevention and Control Strategies:

StrategyRationale
High-Purity Solvents Use purified, aldehyde-free solvents to prevent hydrazone formation.
Control of Stoichiometry Use a precise 1:1 stoichiometry of your key reactants. A slow, dropwise addition of one reagent to the other can prevent localized high concentrations that may favor side reactions.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.
Inert Atmosphere If oxidation is suspected (e.g., formation of azoxy compounds), running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.

Part 2: Purification and Impurity Removal

This section focuses on the isolation and purification of this compound.

FAQ 3: My crude product has a noticeable color (yellow to brown), but the pure compound should be colorless. How do I remove these colored impurities?

Answer:

Color in the crude product often points to the presence of highly conjugated impurities, such as hydrazones or oxidation products.

Troubleshooting Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Selection: Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.[4]

    • Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

      • Step-by-step:

        • Dissolve the crude product in the minimum amount of hot solvent.

        • Add a small amount of activated carbon (typically 1-2% by weight).

        • Keep the solution hot for 5-10 minutes.

        • Perform a hot filtration through celite to remove the carbon.

        • Allow the filtrate to cool slowly to induce crystallization.

  • Chromatography: If recrystallization is not effective, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

FAQ 4: How can I confirm the purity of my final product and identify any remaining impurities?

Answer:

A combination of analytical techniques is essential to confirm purity and structure.

Analytical TechniquePurposeKey Considerations
HPLC-UV Quantify purity and detect UV-active impurities.Develop a method with a suitable mobile phase to achieve good separation. Pre-column derivatization can be used to enhance the detection of certain impurities like residual hydrazines.[3][7]
LC-MS Identify impurities by their mass-to-charge ratio.Provides molecular weight information, which is crucial for proposing impurity structures.[8]
NMR Spectroscopy (¹H and ¹³C) Confirm the structure of the desired product and identify impurities.Impurity signals, even if small, can often be detected.
FT-IR Spectroscopy Confirm functional groups.Useful for identifying the presence of key bonds like N-H, C=O, and O-H.[9]

Impurity Identification Workflow:

G start Final Product Isolated hplc HPLC-UV Analysis (Purity Assessment) start->hplc ftir FT-IR Spectroscopy (Functional Group Verification) start->ftir pure Product is Pure hplc->pure >99% Purity impure Impurities Detected hplc->impure <99% Purity lcms LC-MS Analysis (Impurity Mass Detection) nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr identify Identify Impurity Structure (Correlate MS and NMR data) nmr->identify impure->lcms remediate Re-purify (Recrystallization or Chromatography) identify->remediate remediate->start

Caption: Analytical workflow for purity confirmation.

References

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • A new polymorph of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • N-hydroxy-1-hydrazinecarboxamide | CH5N3O2 | CID 282741 - PubChem - NIH. (n.d.). PubChem. [Link]

  • (PDF) Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL - ResearchGate. (n.d.). ResearchGate. [Link]

  • n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed. (2016, July 15). PubMed. [Link]

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  • Preparation, Characterization study of 2-(2-hydroxy-4-(phenyldiazenyl) benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide and its Metal Complexes Synthesis of 2-(2-hydroxy-4-(phenyldiazenyl)benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide - ResearchGate. (n.d.). ResearchGate. [Link]

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"characterization issues with N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert troubleshooting for common characterization and handling issues associated with this class of molecules. The inherent reactivity of the phenylhydrazine moiety combined with the N-hydroxy functionality presents unique challenges in synthesis, purification, and analysis. This document synthesizes established chemical principles with field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, purification, and characterization of this compound.

Part 1: Synthesis & Purification

Q1: My reaction mixture and crude product are a dark red-brown color, not the expected pale yellow. What is the cause and how can I prevent it?

A1: This is a classic sign of oxidative degradation of the phenylhydrazine moiety. Phenylhydrazine and its derivatives are notoriously sensitive to air (oxygen), which can oxidize them to form colored impurities.[1][2][3] The issue is often exacerbated by heat or the presence of trace metal catalysts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the entire synthesis and work-up under an inert atmosphere (e.g., Nitrogen or Argon). This includes degassing all solvents prior to use.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as this can accelerate decomposition.

  • Reagent Purity: Ensure your starting phenylhydrazine is of high purity. Older bottles that have been exposed to air may already contain colored impurities. Consider distillation of the starting phenylhydrazine if its purity is suspect.

  • Metal Scavengers: If your reaction involves a metal catalyst that is difficult to remove, consider adding a metal scavenger during work-up.

Q2: My compound appears to be degrading during silica gel column chromatography. I'm seeing streaking on the TLC plate and recovering a discolored, impure product. What are my options?

A2: The issue is likely the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds like N-hydroxy hydrazines.[4][5]

Recommended Solutions:

  • Neutralize the Stationary Phase: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites on the silica surface.[5]

  • Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. Perform a small-scale TLC test on an alumina plate first to ensure your compound separates well and is stable.

  • Minimize Residence Time: A faster elution, provided it gives adequate separation, will minimize the time the compound is in contact with the stationary phase.[4]

  • Alternative Purification - Crystallization: If the compound is a solid, crystallization is often the best method for purifying sensitive molecules as it avoids contact with stationary phases.[6] See Protocol 2 for detailed guidance.

Part 2: Structural Characterization & Spectroscopy

Q3: The ¹H NMR spectrum of my compound shows very broad, almost invisible signals for the NH and OH protons. How can I confidently identify and assign these peaks?

A3: This is a very common and expected behavior for exchangeable protons (-OH, -NH).[7] Their chemical shift and peak shape are highly dependent on solvent, concentration, temperature, and hydrogen bonding.[7][8] The rapid chemical exchange of these protons with each other or with trace water in the solvent leads to signal broadening.

Confirmation Techniques:

  • D₂O Exchange: This is the definitive test. Acquire a normal ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to your -OH and -NH protons will disappear or significantly decrease in intensity because the protons exchange with deuterium, which is not observed in ¹H NMR.[8][9][10]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature can slow down the exchange rate, often resulting in sharper peaks.[7]

  • 2D NMR (HSQC/HMQC): Protons attached to nitrogen or oxygen will not show a correlation peak in a standard ¹H-¹³C HSQC or HMQC experiment, which only shows ¹J C-H correlations. If you have a signal you suspect is an NH or OH, its absence in the HSQC spectrum is strong evidence for its assignment.[11]

Q4: I am seeing more signals in my ¹H or ¹³C NMR than I expect for my target structure. Could this be an impurity, or something else?

A4: While an impurity is possible, molecules with amide bonds and other rotatable single bonds can often exist as a mixture of slowly interconverting rotational isomers (rotamers) or tautomers on the NMR timescale. This results in two or more distinct sets of signals for a single compound.

Investigative Steps:

  • Variable Temperature (VT) NMR: Increase the temperature of the NMR experiment. If the extra peaks are due to rotamers, the rate of rotation around the single bond will increase. At a sufficiently high temperature (the "coalescence temperature"), the two sets of peaks will broaden and merge into a single, averaged set of signals.

  • 2D NMR (COSY/HSQC): Analyze the 2D spectra carefully. Each distinct species (rotamer) should have its own complete set of correlated signals. You should be able to trace the full connectivity for each isomer independently.

  • Re-evaluate Purity: Run a high-resolution mass spectrum (HRMS) to confirm the molecular formula. If the mass is correct, the presence of isomers is more likely. Also, check purity via HPLC, where isomers may or may not separate depending on the conditions.

Part 3: Stability & Handling

Q5: My purified, solid sample of this compound changes color and shows signs of degradation over a few days, even in the freezer. How can I store it properly?

A5: This indicates ongoing instability, likely due to slow oxidation and/or hydrolysis. The combination of the easily oxidized phenylhydrazine group and the reactive N-hydroxy group makes long-term stability a significant challenge.[1][12]

Best Practices for Storage:

  • Inert Atmosphere: The single most critical factor is the exclusion of air. After thoroughly drying the compound under high vacuum to remove all solvent, break the vacuum with an inert gas like Argon or Nitrogen. Store the compound in a sealed vial under this inert atmosphere.

  • Low Temperature: Storage at -20°C or, ideally, -80°C is recommended to slow the rate of any decomposition pathways.

  • Protection from Light: Store vials in the dark (e.g., by wrapping them in aluminum foil) to prevent photochemical degradation.

  • Use of Stabilizers: For phenylhydrazine itself, stabilizers like hexamethylene tetramine have been used to inhibit decomposition.[13] While this may not be suitable for a final drug compound, it could be considered for long-term storage of a synthetic intermediate if derivatization is possible.

Troubleshooting Workflows & Protocols

Protocol 1: Workflow for Troubleshooting Synthesis Failure

This decision tree guides the optimization process when a synthesis results in low yield or a complex mixture of byproducts.

G start Low Yield / Impure Product check_air Was reaction run under an inert atmosphere? start->check_air run_inert Action: Re-run reaction under N2 or Ar. Degas solvents. check_air->run_inert No check_temp Was temperature strictly controlled? check_air->check_temp Yes run_inert->check_temp control_temp Action: Use oil bath and monitor internal temperature closely. check_temp->control_temp No check_purity Is the purity of the starting phenylhydrazine confirmed? check_temp->check_purity Yes control_temp->check_purity purify_sm Action: Purify starting material (e.g., by distillation) before use. check_purity->purify_sm No analyze_byproducts Analyze crude mixture (LC-MS) to identify byproducts. check_purity->analyze_byproducts Yes purify_sm->analyze_byproducts result Optimized Synthesis analyze_byproducts->result

Caption: Decision tree for optimizing the synthesis of sensitive hydrazine derivatives.

Protocol 2: Step-by-Step Guide for Purification by Crystallization

Crystallization is often superior to chromatography for purifying thermally or chemically sensitive compounds.[14]

  • Solvent Screening:

    • Place a few milligrams of your crude solid into several small test tubes.

    • Add a single solvent (e.g., ethanol, ethyl acetate, toluene, acetonitrile) dropwise to each tube.

    • An ideal single solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • If no single solvent works, screen solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). The compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation).

    • Add the minimum amount of the chosen hot solvent (or "good" solvent) to just dissolve the compound completely. This is a critical step to ensure good recovery.[6]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling & Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly under high vacuum.

Protocol 3: Visual Guide for NMR-Based Proton Identification

This workflow illustrates the process of confirming the identity of exchangeable protons in an NMR spectrum.

G start Broad / Ambiguous Signal in ¹H NMR Spectrum d2o_exchange Perform D₂O Exchange Experiment start->d2o_exchange signal_disappears Does the signal disappear? d2o_exchange->signal_disappears confirmed Signal is an exchangeable proton (NH or OH). signal_disappears->confirmed Yes hsqc Perform ¹H-¹³C HSQC Experiment signal_disappears->hsqc No no_correlation Is there a C-H correlation for this signal? hsqc->no_correlation no_correlation->confirmed No not_exchangeable Signal is likely a CH proton with broadening from another process (e.g., rotamers). no_correlation->not_exchangeable Yes

Caption: Workflow for identifying exchangeable protons using NMR spectroscopy.

Data Summary Table

The following table summarizes the key characterization challenges and the recommended analytical techniques to address them.

Issue Symptom Primary Cause Recommended Analytical Technique(s) Reference
Oxidative Instability Red-brown discoloration of sampleAir oxidation of phenylhydrazine moietyUV-Vis Spectroscopy (to monitor for new chromophores), LC-MS (to identify degradation products)[1][2]
Acid Sensitivity Decomposition during silica gel chromatographyAcidity of stationary phaseTLC analysis on neutral alumina plates before attempting column chromatography[4][5]
Exchangeable Protons Broad, shifting, or missing signals in ¹H NMRRapid proton exchange¹H NMR with D₂O exchange; Variable Temperature NMR; ¹H-¹³C HSQC[7][9][11]
Rotational Isomers More NMR signals than expectedSlow rotation around N-C or N-N bondsVariable Temperature NMR; 2D NMR (COSY, NOESY/ROESY)[7]

References

  • Kushwaha, D., et al. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. [Link]

  • Khan, D., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

  • Fiveable. (n.d.). Exchangeable Protons Definition. Fiveable Organic Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • Moser, A. (2008). Recognizing an exchangeable proton. ACD/Labs Blog. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Sponsel, K. (1955). Stabilized phenyl-hydrazine. U.S. Patent No. US2701815A.
  • University of Wisconsin-Madison. (n.d.). Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Organic Chemistry Data. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Vivochem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies. [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. [Link]

  • Sorg, B. L., et al. (2005). Synthesis and NMR Characterization of Hydroxyurea and Mesylglycol Glycoconjugates as Drug Candidates for Targeted Cancer Chemotherapy. PubMed. [Link]

  • Mruthyunjayaswamy, B.H.M., et al. (2020). Preparation, Characterization study of 2-(2-hydroxy-4-(phenyldiazenyl) benzylidene)-N-(4-phenylthiazol-2-yl) hydrazinecarboxamide and its Metal Complexes. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to N-Hydroxyurea Derivatives: Mechanisms, Activities, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The N-hydroxyurea scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse class of compounds with a wide array of therapeutic applications. While Hydroxyurea itself is a well-established clinical agent, its derivatives have been explored for a multitude of biological activities, ranging from anticancer and anti-inflammatory to antiviral effects. This guide provides an in-depth comparison of N-hydroxyurea derivatives, focusing on their distinct mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their performance. While the specific compound N-hydroxy-2-phenyl-1-hydrazinecarboxamide is not prominently found in the public domain, this guide will compare well-characterized N-hydroxyurea derivatives to illustrate the chemical and biological diversity of this important class of molecules.

The N-Hydroxyurea Core: A Privileged Scaffold in Drug Discovery

The N-hydroxyurea moiety (-NH-CO-NH-OH) is a key pharmacophore responsible for the biological activity of these derivatives. Its ability to chelate metal ions in enzyme active sites and to generate nitric oxide (NO) underpins many of its therapeutic effects.[1][2] The versatility of this scaffold allows for chemical modifications that can fine-tune a derivative's potency, selectivity, and pharmacokinetic properties.[3]

Comparative Analysis of N-Hydroxyurea Derivatives Based on Mechanism of Action

N-hydroxyurea derivatives can be broadly categorized based on their primary molecular targets. This section will compare derivatives that inhibit ribonucleotide reductase, histone deacetylases (HDACs), and 5-lipoxygenase (5-LOX).

Ribonucleotide Reductase (RNR) Inhibitors

The most well-documented mechanism of action for many N-hydroxyurea derivatives is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[4][5]

  • Hydroxyurea: The archetypal RNR inhibitor, hydroxyurea, is used in the treatment of myeloproliferative disorders and sickle cell anemia.[6][7] It acts by quenching a tyrosyl free radical in the active site of the RNR M2 subunit, thereby halting the conversion of ribonucleotides to deoxyribonucleotides.[5] This leads to S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][7] In sickle cell disease, hydroxyurea's benefits are also attributed to its ability to increase fetal hemoglobin (HbF) levels.[5][8]

  • Other RNR-Targeting Derivatives: Numerous derivatives have been synthesized to improve upon the potency and overcome the limitations of hydroxyurea, such as its rapid biotransformation.[9] For instance, some cyclic N-hydroxyureas have shown comparable or superior anticancer activity to the parent compound in vitro and in vivo.[9][10]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of N-hydroxyurea derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-hydroxyurea derivative and a positive control (e.g., Hydroxyurea) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Histone Deacetylase (HDAC) Inhibitors

A growing area of research focuses on N-hydroxyurea derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[11][12] HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[11]

  • Phenylurea Hydroxamic Acids: This class of compounds incorporates the pharmacophoric features of both phenylureas and hydroxamic acids, the latter being a well-known zinc-binding group found in many HDAC inhibitors.[13] Some of these derivatives have demonstrated potent antiproliferative activity by inhibiting HDACs and, in some cases, also targeting other key cancer-related proteins like VEGFR-2.[13]

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a method to directly measure the enzymatic activity of HDACs and the inhibitory potential of N-hydroxyurea derivatives.[14][15]

Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test N-hydroxyurea derivative in HDAC assay buffer. A typical concentration range is 1 nM to 100 µM.

    • Prepare a working solution of recombinant HDAC enzyme in cold HDAC assay buffer.

    • Prepare the fluorogenic HDAC substrate solution in HDAC assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions, a positive control inhibitor (e.g., Trichostatin A), and a vehicle control to the wells of a black 96-well plate.

    • Add the HDAC enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development: Add the developer solution to each well and incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[16]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibitors

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in allergic and inflammatory diseases.[2]

  • Zileuton: Zileuton is a benzothiophene N-hydroxyurea derivative that acts as a 5-LOX inhibitor.[2] It is used in the treatment of asthma. The N-hydroxyurea moiety in Zileuton is thought to coordinate with the iron atom in the active site of 5-LOX, thereby inhibiting its activity.[2]

  • Structure-Activity Relationship (SAR) Studies: SAR studies on N-hydroxyurea 5-LOX inhibitors have shown that the incorporation of heterocyclic templates with lipophilic substituents can enhance potency.[3] Furthermore, structural modifications near the N-hydroxyurea group can influence the rate of glucuronidation, a key metabolic pathway, thereby extending the duration of action.[3]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative N-hydroxyurea derivatives.

Compound/ClassPrimary TargetBiological ActivityCell/SystemReference
Hydroxyurea Ribonucleotide ReductaseIC50 ~100-300 µM (cell-dependent)Various cancer cell lines[4][7]
Cyclic N-hydroxyureas Ribonucleotide ReductaseComparable or higher anticancer activity than hydroxyureaL1210 murine leukemia cells[9]
Phenylurea Hydroxamic Acids Histone DeacetylasesAntiproliferative activity comparable to VorinostatHuman cancer cell lines[13]
Zileuton 5-LipoxygenaseInhibition of leukotriene biosynthesisIn vitro and in vivo models[2]

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action discussed.

RNR_Inhibition cluster_synthesis DNA Synthesis Pathway cluster_outcome Cellular Outcome Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides DNA DNA Synthesis & Repair Deoxyribonucleotides->DNA S_Phase_Arrest S-Phase Arrest RNR->Deoxyribonucleotides Hydroxyurea N-Hydroxyurea Derivatives Hydroxyurea->RNR Inhibition Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Inhibition of Ribonucleotide Reductase by N-Hydroxyurea Derivatives.

HDAC_Inhibition cluster_chromatin Chromatin Regulation cluster_transcription Gene Expression Histones Histones HAT HAT Histones->HAT Acetylation Acetylated_Histones Acetylated Histones (Relaxed Chromatin) HDAC HDAC Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Acetylated_Histones->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Deacetylated_Histones->Gene_Expression Repression Hydroxyurea_Deriv N-Hydroxyurea Derivatives Hydroxyurea_Deriv->HDAC Inhibition

Caption: Mechanism of Action of HDAC-Inhibiting N-Hydroxyurea Derivatives.

Conclusion and Future Perspectives

The N-hydroxyurea scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. By targeting key enzymes such as ribonucleotide reductase, histone deacetylases, and 5-lipoxygenase, these derivatives have found applications in oncology, hematology, and immunology. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new N-hydroxyurea derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising therapeutic candidates.

References

  • Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. (n.d.). [Source not further specified].[17]

  • Stewart, A. O., et al. (1997). Structure-activity relationships of N-hydroxyurea 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry, 40(13), 1955-1968.[3]

  • BenchChem. (2025). Application Notes and Protocols for Measuring HDAC Inhibition by FR234938. BenchChem.[14]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). PubMed Central.[15]

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  • Hydroxyurea—The Good, the Bad and the Ugly. (2021). PubMed Central.[4]

  • Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. (n.d.). PubMed Central.[18]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central.[2]

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  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.[19]

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  • Synthesis of N-hydroxyurea derivatives. (n.d.). ResearchGate.[22]

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  • Young, C. W., et al. (1967). Inhibition of DNA synthesis by hydroxyurea: structure-activity relationships. Cancer Research, 27(3), 535-540.[24]

  • BenchChem. (2025). Beyond Ribonucleotide Reductase: An In-depth Technical Guide to the Alternative Molecular Targets of Hydroxyurea. BenchChem.[25]

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  • Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays. (n.d.). PubMed Central.[27]

  • Urea derivatives as anticancer agents. (n.d.). PubMed.[28]

  • N-hydroxyurea derivatives and medicinal compositions containing the same. (n.d.). Google Patents.[29]

  • Effect of phenylurea hydroxamic acids on histone deacetylase and VEGFR-2. (2021). PubMed.[13]

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  • New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. (2016). ResearchGate.[31]

  • Histone deacetylase inhibitors and hydroxyurea modulate the cell cycle and cooperatively induce apoptosis. (n.d.). PubMed.[32]

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  • Inhibition of histone deacetylases. (n.d.). PubMed.[11]

  • Inhibitors of human histone deacetylase: synthesis and enzyme and cellular activity of straight chain hydroxamates. (n.d.). PubMed.[34]

  • Effect of Hydroxyurea on Morphology, Proliferation, and Protein Expression on Taenia crassiceps WFU Strain. (2024). MDPI.[35]

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  • Hydroxyurea induces hydroxyl radical-mediated cell death in Escherichia coli. (n.d.). PubMed Central.[40]

  • Lack of cell cycle regulation of telomerase activity in human cells. (n.d.). PubMed Central.[41]

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Sources

A Comparative Analysis of the Biological Activities of N-hydroxy-2-phenyl-1-hydrazinecarboxamide and Hydroxyurea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, the exploration of novel chemical scaffolds with potent biological activities is a perpetual endeavor. This guide provides a comparative analysis of the well-established drug, hydroxyurea, and the less-characterized compound, N-hydroxy-2-phenyl-1-hydrazinecarboxamide. Due to the limited direct experimental data on this compound, this guide will draw upon the broader class of phenylhydrazine derivatives to infer its potential biological profile and compare it with the known activities of hydroxyurea.

Introduction: Two Structurally Related Compounds with Divergent Fates

Hydroxyurea, a simple hydroxylated derivative of urea, is a long-standing therapeutic agent with applications in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers. Its mechanism of action is well-documented, primarily revolving around the inhibition of ribonucleotide reductase, a critical enzyme in DNA synthesis.

On the other hand, this compound belongs to the broader class of hydrazine derivatives. While direct biological data for this specific molecule is sparse in publicly available literature, its structural motifs, particularly the phenylhydrazine core, are present in numerous compounds that exhibit a wide array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5][6][7][8] This guide will, therefore, compare the established biological profile of hydroxyurea with the documented activities of structurally related phenylhydrazine derivatives to provide a scientifically grounded, albeit inferential, perspective on the potential of this compound.

Mechanism of Action: A Tale of Two Pathways

The biological activities of both hydroxyurea and phenylhydrazine derivatives stem from their interaction with critical cellular components, albeit through distinct mechanisms.

Hydroxyurea: A Potent Inhibitor of DNA Synthesis

Hydroxyurea's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[7] RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. By quenching a critical tyrosyl free radical within the RNR active site, hydroxyurea effectively halts DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent apoptosis in rapidly dividing cells.

Caption: Mechanism of action of Hydroxyurea.

Phenylhydrazine Derivatives: A Diverse Range of Biological Targets

The biological activities of phenylhydrazine derivatives are more varied and depend on the specific substitutions and overall molecular structure.[1][3][5][6][7][8] Their mechanisms are not as singularly defined as that of hydroxyurea and can include:

  • Enzyme Inhibition: Many phenylhydrazone derivatives have been shown to inhibit various enzymes, including tyrosinase and monoamine oxidase (MAO).[9][10][11] The mode of inhibition can vary from competitive to non-competitive, depending on the enzyme and the specific derivative.

  • Anticancer Activity: The cytotoxic effects of some phenylhydrazine derivatives against cancer cell lines are well-documented.[2][4][12][13][14] Proposed mechanisms include the induction of apoptosis, cell cycle arrest at different phases, and the generation of reactive oxygen species (ROS).

  • Antimicrobial and Antifungal Activity: Several phenylhydrazone and N'-phenylhydrazide derivatives have demonstrated potent activity against a range of bacteria and fungi.[5][6] The exact mechanisms are often not fully elucidated but may involve disruption of cell wall synthesis or inhibition of essential metabolic pathways.

Caption: Diverse biological activities of phenylhydrazine derivatives.

Comparative Experimental Data

While a direct head-to-head comparison of this compound and hydroxyurea is not possible due to the lack of data for the former, we can compare the reported activities of hydroxyurea with those of various phenylhydrazine derivatives.

Compound/DerivativeTarget/AssayActivity MetricResultReference(s)
Hydroxyurea Ribonucleotide ReductaseIC50Varies by assay[7]
L1210 Leukemia CellsIC50~10 µM
N1-phenylhydrazine-1,2-bis(carbothioamide) Brine Shrimp LethalityLC501.83 µg/mL[1]
DPPH Radical ScavengingIC502.5 µg/mL[1]
Benzylidine-N-phenylhydrazine-1-carboxamide (7c) Mushroom TyrosinaseIC504.36 ± 1.58 µM[9]
Phenylhydrazone Derivative (Compound 8) MCF-7 (Breast Cancer)IC5045.39 µM[2]
Phenylhydrazone Derivative (Compound 10) HepG2 (Liver Cancer)IC50127.69 µM[2]
N'-phenylhydrazide (D5) Candida albicans 5122MIC802.2 µg/mL[5]
1-substituted-2-phenylhydrazone (2b) hMAO-AIC500.028 µM[10][11]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and hydroxyurea) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This protocol is used to assess the inhibitory effect of a compound on the enzyme tyrosinase, which is involved in melanin production.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Tyrosinase solution: Dissolve mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a solution of L-DOPA in phosphate buffer.

    • Test compound solutions: Dissolve the test compounds (e.g., benzylidine-N-phenylhydrazine-1-carboxamide derivatives) in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, 40 µL of tyrosinase solution, and 80 µL of phosphate buffer.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.[9]

Conclusion and Future Directions

This comparative guide highlights the well-defined biological activity of hydroxyurea as a ribonucleotide reductase inhibitor and contrasts it with the diverse and potent, yet less mechanistically understood, activities of the phenylhydrazine class of compounds. While direct experimental data for this compound is currently lacking, the documented anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs suggest that it could be a promising scaffold for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head studies against hydroxyurea in relevant in vitro and in vivo models are crucial to ascertain its therapeutic potential and delineate its mechanism of action. Such studies will be instrumental in determining if this compound or its derivatives could offer novel therapeutic avenues in oncology, infectious diseases, or other areas of unmet medical need.

References

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Sources

A Comparative Guide to the Structural Activity Relationship of N-hydroxy-2-phenyl-1-hydrazinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of N-hydroxy-2-phenyl-1-hydrazinecarboxamide analogs. Due to the limited direct research on this specific class of compounds, this guide synthesizes information from closely related chemical entities, including phenylhydrazines, hydrazinecarboxamides, and N-hydroxyurea derivatives, to build a predictive SAR model. The experimental protocols and comparative data are based on established methodologies for these related compound classes, offering a robust framework for the design and evaluation of novel analogs.

Introduction: The Therapeutic Potential of Hydrazine-Containing Scaffolds

Hydrazine derivatives, including hydrazones and hydrazides, represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1][2] The incorporation of a phenylhydrazine moiety has been particularly fruitful in the development of enzyme inhibitors.[3][4] Furthermore, the N-hydroxyurea scaffold is a well-established pharmacophore in anticancer and antiviral drug discovery, with its activity often attributed to the inhibition of ribonucleotide reductase.[5][6]

The novel class of this compound analogs combines the key structural features of these pharmacologically active groups. This guide explores the potential synergistic effects and the nuanced structure-activity relationships that may arise from this unique combination. We will delve into the rationale behind experimental design, present comparative biological data from analogous series, and provide detailed protocols for synthesis and evaluation.

Visualizing the Core Scaffold and Potential Modifications

To understand the structure-activity relationships, it is crucial to visualize the core scaffold and the key points of potential modification.

Caption: General structure of this compound analogs.

Proposed Synthesis of this compound Analogs

The synthesis of the title compounds can be approached through a multi-step process, leveraging established methods for the formation of hydrazides and N-hydroxyureas. A plausible synthetic route is outlined below.

Experimental Protocol: A General Synthetic Pathway

Step 1: Synthesis of Phenylhydrazine Carbamate.

  • To a solution of phenylhydrazine in a suitable aprotic solvent (e.g., dichloromethane), add a chloroformate derivative (e.g., ethyl chloroformate) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carbamate intermediate.

Step 2: Formation of the N-hydroxy-hydrazinecarboxamide.

  • Dissolve the phenylhydrazine carbamate intermediate in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium carbonate) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography to obtain the final this compound analog.

synthesis_workflow start Phenylhydrazine Analog carbamate Phenylhydrazine Carbamate Intermediate start->carbamate Step 1: Acylation chloroformate Chloroformate Derivative chloroformate->carbamate final_product N-hydroxy-2-phenyl-1- hydrazinecarboxamide Analog carbamate->final_product Step 2: Hydroxylamine Reaction hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->final_product base Base (e.g., K₂CO₃) base->final_product

Caption: Proposed synthetic workflow for this compound analogs.

Comparative Biological Activities and Structure-Activity Relationship (SAR) Discussion

While direct experimental data for the title compounds is unavailable, we can infer potential biological activities and SAR by examining related structures. The primary expected activities are enzyme inhibition and anticancer effects, drawing parallels to phenylhydrazines and N-hydroxyureas.

Enzyme Inhibition

Phenylhydrazine and its derivatives are known inhibitors of various enzymes, including monoamine oxidase (MAO) and tyrosinase.[4][7] The mechanism often involves irreversible inhibition through covalent bond formation with the enzyme's active site.[3] The N-hydroxyurea moiety is a known inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis.[5]

Table 1: Comparative Enzyme Inhibitory Activities of Related Compounds

Compound ClassTarget EnzymeKey Structural Features for ActivityIC₅₀/Kᵢ RangeReference(s)
PhenylhydrazonesMonoamine Oxidase A (MAO-A)Electron-withdrawing groups on the phenyl ring0.028 - 6.061 µM[1]
N-aryl-hydrazinecarbothioamidesTyrosinaseSubstituted aryl group22.6 µM[7]
Hydroxamic AcidsHistone Deacetylases (HDACs)Zinc-binding hydroxamate group, appropriate linkerSubmicromolar to micromolar[8][9]
N-hydroxyureasRibonucleotide ReductaseN-hydroxyurea pharmacophoreVaries with analog[5]

SAR Discussion:

  • Phenyl Ring Substituents (R¹): Based on studies of related phenylhydrazones, the electronic nature of substituents on the phenyl ring is expected to significantly influence activity.[10] Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance potency for certain enzyme targets. The position of the substituent (ortho, meta, or para) will also be critical, likely affecting the molecule's conformation and binding orientation within the active site.

  • The N-hydroxy-carboxamide Moiety: This group is a key feature, analogous to the zinc-binding group in hydroxamic acid-based HDAC inhibitors.[8] The hydroxyl group is crucial for chelating metal ions in the active sites of metalloenzymes. The planarity of the hydrazinecarboxamide linker will also play a role in positioning the phenyl ring and the N-hydroxy group for optimal interaction with the target.

  • Substitutions on the Terminal Nitrogen (R²): Alkylation or arylation at this position could modulate the compound's lipophilicity and steric profile, thereby affecting its pharmacokinetic properties and target selectivity.

Anticancer Activity

The N-hydroxyurea core is a well-established pharmacophore in anticancer drugs like hydroxyurea.[5] Hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[1]

Table 2: Comparative Anticancer Activities of Related Compounds

Compound ClassCancer Cell LineKey Structural Features for ActivityGI₅₀/IC₅₀ RangeReference(s)
Hydrazide-hydrazonesBreast Cancer (T47D)Varies with substitution0.9 µM[1]
N-hydroxyurea DerivativesVariousN-hydroxyurea groupVaries[11]

SAR Discussion:

The anticancer activity of this compound analogs will likely stem from a combination of ribonucleotide reductase inhibition (from the N-hydroxyurea-like moiety) and other mechanisms potentially induced by the phenylhydrazine portion. The SAR for anticancer activity is expected to parallel that for enzyme inhibition, with modifications to the phenyl ring and the terminal nitrogen influencing potency and selectivity.

Hypothetical Pharmacophore Model

Based on the SAR of related enzyme inhibitors, a hypothetical pharmacophore model for this compound analogs can be proposed. This model highlights the key features likely required for biological activity.

pharmacophore_model cluster_legend Pharmacophore Features HBA1 HBA HBD HBD HY HY HBA2 HBA HBA_leg HBA: Hydrogen Bond Acceptor HBD_leg HBD: Hydrogen Bond Donor HY_leg HY: Hydrophobic Feature caption Hypothetical pharmacophore model.

Caption: Hypothetical pharmacophore model.

This model suggests that a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-hydroxy group), a hydrophobic feature (the phenyl ring), and another hydrogen bond acceptor (the nitrogen of the hydrazine) are crucial for activity.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly as enzyme inhibitors and anticancer drugs. This guide provides a foundational framework for initiating research in this area, based on a comprehensive analysis of related compound classes. Future work should focus on the synthesis of a library of analogs with systematic variations in the phenyl ring substituents and substitutions on the terminal nitrogen. Subsequent biological evaluation against a panel of relevant enzymes and cancer cell lines will be essential to validate the predictive SAR model presented here and to identify lead compounds for further development.

References

  • Bawa, S., & Kumar, S. (2013). Synthesis and antifungal activity of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1211-1216.
  • Chen, J., et al. (2015). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 20(7), 12306-12320.
  • Dooley, D. M., & Pratt, P. F. (1999). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Biological Chemistry, 274(37), 25967-25974.
  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(19), 6931.
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  • Gao, F., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 42(3), 115-122.
  • Halasz, I., et al. (2014). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 4(83), 44345-44355.
  • Harish, R., et al. (2023). Exploration of Structure Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid Based HDAC inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 20(4), 270-284.
  • GPATINDIA. (2020). HYDROXYUREA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
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  • Nsamba, M., & Stein, L. Y. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology, 88(8), e02391-21.
  • Popiołek, Ł., et al. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules, 27(13), 4236.
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  • Sousa, S. F., et al. (2007). Quantum chemical design of hydroxyurea derivatives for the treatment of sickle-cell anemia.
  • King, S. B. (2004). N-hydroxyurea and acyl nitroso compounds as nitroxyl (HNO) and nitric oxide (NO) donors. Current Topics in Medicinal Chemistry, 4(15), 1603-1608.
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  • Krátký, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 279, 116835.
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  • Tang, D. C., et al. (2005). The hydroxyurea-induced small GTP-binding protein SAR modulates γ-globin gene expression in human erythroid cells. Blood, 106(9), 3256-3263.
  • Dragostin, O. M. P., et al. (2018). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal, 122(2), 169-175.
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Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of N-hydroxy-2-phenyl-1-hydrazinecarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides an in-depth technical comparison of the anticipated in vivo versus in vitro efficacy of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, a molecule poised at the intersection of several biologically active chemical classes. While specific experimental data for this exact compound is not extensively available in public literature, by examining its structural components—the N-hydroxyurea and phenylhydrazinecarboxamide moieties—we can construct a scientifically rigorous predictive comparison. This guide will delve into the known activities of these parent classes, offering insights into potential mechanisms of action, experimental considerations, and the critical factors influencing the translation from the lab bench to preclinical models.

Deconstructing this compound: A Molecule of Bimodal Potential

The chemical structure of this compound suggests a compound with multifaceted biological potential. It integrates two key pharmacophores:

  • The N-hydroxyurea moiety: This functional group is famously represented by hydroxyurea, an FDA-approved drug for sickle cell disease and certain cancers.[1][2][3] Its mechanism is linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the generation of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties.[1][2][4]

  • The Phenylhydrazinecarboxamide (Semicarbazide) moiety: This scaffold is recognized for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[5][6][7] The diverse therapeutic potential of this class stems from its ability to interact with various biological targets.[6]

The combination of these two moieties in a single molecule suggests the possibility of synergistic or novel mechanisms of action, making a thorough understanding of its potential in vitro and in vivo behavior critical for guiding future research.

In Vitro Efficacy: A Controlled Environment for Mechanistic Insights

In vitro studies provide a foundational understanding of a compound's biological activity in a controlled and isolated system, such as cell cultures or with purified enzymes.

Expected In Vitro Activities of this compound Analogs:

Based on its structural components, this compound and its derivatives would likely be evaluated for a range of in vitro activities. The table below summarizes potential assays and expected outcomes based on literature for related compounds.

Potential In Vitro Activity Compound Class Analogy Typical Assays Expected Outcome & Rationale References
Antiproliferative/Anticancer N-hydroxyurea, HydrazinecarboxamidesMTT/XTT cell viability assays, Colony formation assays, Flow cytometry for cell cycle and apoptosis analysis.Inhibition of cancer cell growth. The N-hydroxyurea group can inhibit DNA synthesis, while various hydrazinecarboxamides have shown efficacy against numerous cancer cell lines.[2][6][8]
Antimicrobial HydrazinecarboxamidesMinimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against bacterial and fungal strains.Potential for broad-spectrum antimicrobial activity. The hydrazinecarboxamide scaffold is a versatile pharmacophore for developing antimicrobial agents.[5]
Anti-inflammatory HydrazinecarboxamidesInhibition of inflammatory enzymes (e.g., COX, LOX), Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in cell lines like macrophages.Reduction of inflammatory markers. Hydrazinecarboxamides have been investigated for their anti-inflammatory properties.[6][7]
Enzyme Inhibition N-hydroxyurea, HydrazinecarboxamidesRibonucleotide reductase activity assays, Cholinesterase or carbonic anhydrase inhibition assays.Inhibition of specific enzymes. The N-hydroxyurea moiety is a known ribonucleotide reductase inhibitor. Hydrazinecarboxamides can inhibit various enzymes.[4][6]
Antioxidant HydrazinecarboxamidesDPPH radical scavenging assay, ABTS radical scavenging assay.Radical scavenging activity, which can contribute to anti-inflammatory and cytoprotective effects.[9]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_plate 8. Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 9. Calculate IC50 read_plate->calculate_ic50

MTT Assay Workflow for In Vitro Cytotoxicity.

In Vivo Efficacy: The Complexity of a Whole-Organism Response

Translating promising in vitro data into in vivo efficacy is a significant hurdle in drug development. In vivo studies, typically conducted in animal models, assess a compound's activity within the complex environment of a living organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.

Anticipated In Vivo Effects and Models for this compound Analogs:
Potential In Vivo Application Compound Class Analogy Animal Model Key Endpoints References
Anticancer N-hydroxyurea, HydrazinecarboxamidesXenograft models (e.g., human tumor cells implanted in immunodeficient mice).Tumor growth inhibition, survival analysis, biomarker analysis in tumor tissue.[6]
Anti-inflammatory HydrazinecarboxamidesCarrageenan-induced paw edema in rats, Lipopolysaccharide (LPS)-induced systemic inflammation in mice.Reduction in paw volume, decreased levels of pro-inflammatory cytokines in serum.[6][7]
Antimicrobial HydrazinecarboxamidesSystemic infection models in mice (e.g., bacterial sepsis).Increased survival rates, reduced bacterial load in organs.[5]
Sickle Cell Disease Amelioration N-hydroxyureaTransgenic sickle cell mouse models.Increased fetal hemoglobin (HbF) levels, reduced red blood cell sickling, improved hematological parameters.[2][3]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a general framework for evaluating the in vivo antitumor activity of a test compound.

Objective: To assess the ability of an this compound analog to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line known to be sensitive to the compound in vitro

  • Test compound formulated for in vivo administration (e.g., in a solution of saline, DMSO, and Tween 80)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis implantation 1. Implant Tumor Cells in Mice monitoring 2. Monitor Tumor Growth implantation->monitoring randomization 3. Randomize Mice into Groups monitoring->randomization treatment 4. Administer Compound/Vehicle randomization->treatment measurements 5. Measure Tumors & Body Weight treatment->measurements Repeatedly endpoint 6. Euthanize & Excise Tumors measurements->endpoint At study conclusion analysis 7. Analyze Tumor Weight & Biomarkers endpoint->analysis

Workflow for a Murine Xenograft Study.

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's efficacy. Understanding these potential differences is crucial for interpreting experimental data and making informed decisions in drug development.

Key Factors Contributing to In Vitro-In Vivo Discrepancies:

  • Pharmacokinetics (ADME):

    • Absorption: A compound that is highly active in vitro may have poor oral bioavailability, preventing it from reaching therapeutic concentrations in the body.

    • Distribution: The compound may not effectively reach the target tissue or may be sequestered in other tissues.

    • Metabolism: The compound can be rapidly metabolized in the liver or other tissues into inactive or even toxic byproducts. For N-hydroxy compounds, metabolic stability can be a concern.[10]

    • Excretion: The compound may be quickly cleared from the body, resulting in a short duration of action.

  • Toxicity: A compound may exhibit acceptable toxicity in cell lines but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose. Hydrazinecarboxamides, for instance, can have limitations due to cytotoxicity and lack of target selectivity.[5]

  • Target Engagement in a Complex Environment: The in vivo microenvironment, including interactions with plasma proteins, extracellular matrix, and other cell types, can influence the ability of a compound to bind to its target.

  • Off-Target Effects: In a whole organism, a compound may interact with unintended targets, leading to unexpected biological responses or side effects that are not observed in a simplified in vitro system.

  • Model Limitations: Both in vitro and in vivo models are simplifications of human disease. Cell lines may not fully recapitulate the complexity of a tumor, and animal models may not perfectly mimic human physiology and disease progression.

Conclusion: A Call for Integrated and Iterative Drug Discovery

While specific efficacy data for this compound remains to be elucidated, a comparative analysis based on its constituent chemical moieties provides a strong framework for guiding its future investigation. The potential for this compound to exhibit a range of biological activities, from anticancer to antimicrobial, underscores the importance of a comprehensive evaluation strategy.

Successful drug development hinges on an integrated approach that iteratively cycles between in vitro and in vivo studies. Initial in vitro screening provides essential mechanistic insights and helps prioritize candidates. Subsequent in vivo testing in relevant animal models is indispensable for evaluating the true therapeutic potential of a compound by assessing its efficacy in the context of a complex biological system. For this compound and its analogs, the path forward will require a careful and systematic investigation of both their in vitro activities and their in vivo pharmacological properties to unlock their full therapeutic promise.

References

  • Krátký, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. PubMed. Available at: [Link]

  • Krátký, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 279, 116835. Available at: [Link]

  • Krátký, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. OUCI. Available at: [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-hydroxyurea derivatives: (A) compound 1, (B) compound 2... ResearchGate. Available at: [Link]

  • (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Available at: [Link]

  • DeSelm, M. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. The University of Northern Colorado. Available at: [Link]

  • (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications. Available at: [Link]

  • Gizi, A., et al. (2014). In vitro and in vivo anti-angiogenic effects of hydroxyurea. PubMed. Available at: [Link]

  • Estepp, J. H., & Smeltzer, M. P. (2015). Emerging Science of Hydroxyurea Therapy for Pediatric Sickle Cell Disease. PubMed Central. Available at: [Link]

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  • (2024). PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE. ResearchGate. Available at: [Link]

  • da Silva, A. C. S., et al. (2022). Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA. PubMed. Available at: [Link]

  • (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Sciforum. Available at: [Link]

  • Ali, S. M. H., et al. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. Available at: [Link]

  • (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of carbonyl-hydrazine-1-carboxamide derivatives as anti-hepatic fibrosis agents targeting Nur77. PubMed. Available at: [Link]

  • Wang, U., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed. Available at: [Link]

  • Abdullahi, M. I., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

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  • Ennis, D., et al. (2024). Reviewing the impact of hydroxyurea on DNA methylation and its potential clinical implications in sickle cell disease. PubMed. Available at: [Link]

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A Comparative Guide to the Synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide: Proposed Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-hydroxy-2-phenyl-1-hydrazinecarboxamide

This compound is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. The hydrazinecarboxamide core is a known pharmacophore with applications in anticancer and anticonvulsant agents. The addition of an N-hydroxy group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, making it a target for drug discovery and development. This guide explores two primary proposed synthetic strategies, detailing the underlying chemistry and providing step-by-step experimental protocols.

Proposed Synthetic Strategies: A Comparative Overview

Two logical and experimentally viable synthetic pathways are proposed for the synthesis of this compound.

Method 1: The Phenylhydrazine Carbamoylation and N-Hydroxylation Approach

This strategy involves the initial formation of a phenylhydrazinecarboxamide intermediate, followed by a subsequent N-hydroxylation step. This approach is rooted in established methods for creating substituted ureas and hydroxylamines.

Method 2: The N-Hydroxyurea Formation with Phenylhydrazine Approach

This alternative route focuses on the reaction of phenylhydrazine with a pre-formed N-hydroxycarbamate derivative. This method leverages the reactivity of activated carbamates to directly install the desired functionality.

The following sections provide a detailed breakdown of each method, including mechanistic insights, step-by-step protocols, and a discussion of the relative merits of each approach.

Method 1: Phenylhydrazine Carbamoylation and N-Hydroxylation

This two-step approach first builds the core hydrazinecarboxamide structure, which is then functionalized with the hydroxyl group. This method offers good control over the assembly of the molecule.

Diagram of the Experimental Workflow

cluster_0 Step 1: Phenylhydrazine Carbamoylation cluster_1 Step 2: N-Hydroxylation A Phenylhydrazine C 2-Phenyl-1-hydrazinecarboxamide A->C Reaction B Isocyanate or Carbamoyl Chloride B->C Reaction D 2-Phenyl-1-hydrazinecarboxamide F This compound D->F Reaction E Hydroxylating Agent E->F Reaction

Caption: Workflow for Method 1, a two-step synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Phenyl-1-hydrazinecarboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Slowly add a solution of a carbamoylating agent (1.1 equivalents), such as trimethylsilyl isocyanate or a suitable carbamoyl chloride, to the stirred solution at 0 °C. The use of an isocyanate is often preferred for its reactivity and cleaner reaction profile.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-1-hydrazinecarboxamide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Step 2: N-Hydroxylation of 2-Phenyl-1-hydrazinecarboxamide

  • Reagent Preparation: Prepare a solution of the 2-phenyl-1-hydrazinecarboxamide intermediate (1 equivalent) in a suitable solvent.

  • Hydroxylation: Treat the solution with an appropriate N-hydroxylating agent. A common method for the N-hydroxylation of ureas involves the use of reagents like O-benzylhydroxylamine followed by deprotection, or more direct methods if applicable to this substrate. A proposed direct method could involve reagents explored for the synthesis of N-hydroxyguanidines[1].

  • Reaction and Purification: The reaction conditions will be dependent on the chosen hydroxylating agent. Following the reaction, a similar work-up and purification procedure as in Step 1 would be employed to isolate the final product, this compound.

Expertise & Causality

The choice of an aprotic solvent in Step 1 is crucial to prevent side reactions with the highly reactive isocyanate. The slow addition at low temperatures helps to control the exothermicity of the reaction. The subsequent N-hydroxylation is a more challenging step, and the choice of reagent is critical to avoid over-oxidation or reaction at other positions. The use of a protected hydroxylamine followed by deprotection is a common strategy to improve yields and selectivity in such transformations.

Method 2: N-Hydroxycarbamate Reaction with Phenylhydrazine

This approach aims for a more direct synthesis by reacting phenylhydrazine with a pre-functionalized N-hydroxycarbamate. This could potentially be a more atom-economical and shorter route.

Diagram of the Experimental Workflow

cluster_0 Synthesis of this compound G Phenylhydrazine I This compound G->I Nucleophilic Attack H Activated N-Hydroxycarbamate H->I Reaction

Caption: Workflow for Method 2, a direct one-step synthesis.

Experimental Protocol
  • Preparation of Activated N-Hydroxycarbamate: An activated N-hydroxycarbamate, such as 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, can be synthesized as described in the literature for the preparation of N-hydroxyureas.[2]

  • Reaction Setup: Dissolve the activated N-hydroxycarbamate (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Deprotection (if necessary): If an O-protected N-hydroxycarbamate was used, a deprotection step, such as catalytic hydrogenation to remove a benzyl group, would be required.[2]

  • Purification: The final product is purified by column chromatography or recrystallization.

Expertise & Causality

The success of this method hinges on the reactivity of the activated N-hydroxycarbamate. The 4-nitrophenyl leaving group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by phenylhydrazine. The choice of solvent (DMF) is to ensure the solubility of the reactants. If a benzyl-protected hydroxylamine is used, the final deprotection step via hydrogenation is generally clean and high-yielding.[2]

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Phenylhydrazine Carbamoylation & N-HydroxylationMethod 2: N-Hydroxycarbamate Reaction with Phenylhydrazine
Number of Steps Two (or more if protection is used)One (or two if deprotection is needed)
Potential Yield Moderate to good, dependent on the N-hydroxylation step.Potentially higher due to fewer steps.
Scalability Potentially more challenging to scale the N-hydroxylation step.Generally more scalable, especially if a one-pot procedure can be developed.
Reagent Availability Phenylhydrazine and isocyanates are readily available. N-hydroxylating agents may need to be synthesized.Phenylhydrazine is common. The activated N-hydroxycarbamate needs to be prepared.[2]
Key Challenge Achieving selective N-hydroxylation without side reactions.Synthesis and stability of the activated N-hydroxycarbamate.

Conclusion and Future Directions

Both proposed methods offer viable pathways for the synthesis of this compound. Method 2 appears more streamlined, but its success is contingent on the efficient preparation of the activated N-hydroxycarbamate intermediate. Method 1 is more modular, allowing for the synthesis of a library of analogs by varying the N-hydroxylating agent, but may present challenges in the final hydroxylation step.

Researchers are encouraged to perform small-scale pilot reactions to optimize the conditions for their specific needs. Further investigation into direct N-hydroxylation methods for hydrazine-containing compounds would be a valuable contribution to this area of synthetic chemistry. The synthesis of hydrazine-carboxamide derivatives, in general, is an active area of research with applications in creating compounds with potential anticancer activity.[3][4]

References

  • Agarwal, M., Sharma, V., Sharma, P., & Ahsan, M. J. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. ResearchGate. [Link]

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Sciforum: Event management platform. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and... ResearchGate. [Link]

  • Google Patents. (n.d.). EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
  • ResearchGate. (n.d.). Synthesis of N-[substituted phenyl]hydrazinecarboxamide (4a–l) via ultrasonic irradiation. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas. Request PDF. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. ResearchGate. [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. [Link]

  • ResearchGate. (n.d.). General preparation of substituted ureas. ResearchGate. [Link]

  • Shashidhar, et al. (2014). A new polymorph of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide. PubChem. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. ResearchGate. [Link]

  • Katritzky, A. R., Khashab, N. M., Bobrov, S., & Yoshioka, M. (2006). Synthesis of Mono- And Symmetrical di-N-hydroxy- And N-aminoguanidines. The Journal of Organic Chemistry, 71(18), 6753–6758. [Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. [Link]

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A Comparative Guide to Validating the Mechanism of Action for N-hydroxy-2-phenyl-1-hydrazinecarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, a novel hydrazinecarboxamide derivative. Given the limited existing data on this specific molecule, we will postulate a plausible mechanism—inhibition of a key cellular enzyme—and present a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. This guide will compare and contrast various state-of-the-art methodologies, offering insights into experimental design and data interpretation.

Part 1: Postulating a Mechanism of Action: The Case for Enzyme Inhibition

The chemical structure of this compound, featuring a hydrazinecarboxamide core, suggests its potential as an enzyme inhibitor. Hydrazide and related motifs are present in a variety of known bioactive compounds, including some that target enzymes like monoamine oxidase.[1] For the purpose of this guide, we will hypothesize that this compound acts as a reversible, competitive inhibitor of a hypothetical enzyme, "Target E," which is implicated in a disease-relevant signaling pathway.

This guide will now delineate a robust validation workflow to confirm this proposed mechanism, moving from initial biochemical characterization to direct evidence of target engagement within a cellular context.

Part 2: A Multi-Faceted Approach to Mechanism of Action Validation

G cluster_0 In Vitro Biochemical Validation cluster_1 In-Cell Target Engagement cluster_2 Cellular & Functional Outcomes biochemical_assays Enzyme Inhibition Assays itc Isothermal Titration Calorimetry (ITC) biochemical_assays->itc Confirm direct binding cetsa Cellular Thermal Shift Assay (CETSA) biochemical_assays->cetsa Validate in a cellular context spr Surface Plasmon Resonance (SPR) itc->spr Characterize binding kinetics in_cell_western In-Cell Western Assay cetsa->in_cell_western Quantify target levels downstream_assays Downstream Signaling Assays cetsa->downstream_assays Assess functional consequences phenotypic_assays Phenotypic Assays downstream_assays->phenotypic_assays Link target engagement to cellular function conclusion Validated Mechanism of Action phenotypic_assays->conclusion

Caption: A comprehensive workflow for validating the mechanism of action.

Part 3: Comparative Analysis of Key Validation Methodologies

The selection of appropriate experimental techniques is critical for generating robust and reliable data. This section provides a detailed comparison of several key methodologies for validating the mechanism of action of this compound.

Direct Target Binding and Thermodynamic Profiling

To ascertain a direct interaction between this compound and its putative enzyme target, biophysical techniques that measure the energetics and kinetics of binding are indispensable.

Technique Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[2]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][3]"Gold standard" for binding affinity determination, label-free, provides a complete thermodynamic profile.[3]Requires relatively large amounts of purified protein and compound, lower throughput.[4]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[5][6]Binding affinity (KD), association (ka) and dissociation (kd) rates.[7][8]Real-time kinetic data, high sensitivity, requires smaller amounts of protein than ITC.[5]Requires immobilization of one binding partner which may affect its conformation, potential for non-specific binding.
Confirming Target Engagement in a Cellular Environment

While in vitro assays are crucial, demonstrating that a compound engages its target within the complex milieu of a living cell is a critical step in validation.[9]

Technique Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11]A shift in the protein's melting temperature (Tagg) in the presence of the compound, indicating target engagement.[12]Label-free, performed in intact cells or even tissues, provides direct evidence of target engagement in a physiological context.[13]Requires a specific antibody for detection, throughput can be limited with Western blot-based detection.[14]
In-Cell Western Assay An immunocytochemical method to quantify protein levels in fixed cells within a microplate format.[15][16]Quantification of target protein levels, allowing for the assessment of compound effects on protein expression or degradation.Higher throughput than traditional Western blotting, allows for multiplexing with different fluorescent antibodies.[15][16]Requires cell fixation and permeabilization which can alter protein conformation and accessibility.

Part 4: Detailed Experimental Protocols

This section provides step-by-step protocols for the key experiments discussed above. These protocols are intended as a starting point and should be optimized for the specific target and cell lines being used.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Dialyze the purified target enzyme and dissolve this compound in the same buffer to minimize heat of dilution effects.

    • Determine the protein concentration accurately.

  • Instrumentation Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the compound into the enzyme solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17]

G cluster_0 ITC Experimental Workflow prep Prepare Protein and Ligand in Matched Buffer load Load Protein into Cell and Ligand into Syringe prep->load titrate Inject Ligand into Protein Solution load->titrate measure Measure Heat Changes titrate->measure analyze Analyze Binding Isotherm measure->analyze result Determine K_D, ΔH, ΔS, n analyze->result

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.[12]

  • Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target enzyme.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the protein abundance as a function of temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates stabilization and target engagement.[13]

G cluster_0 CETSA Experimental Workflow treat Treat Cells with Compound heat Apply Thermal Gradient treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse detect Detect Soluble Protein via Western Blot lyse->detect analyze Plot Melting Curve detect->analyze result Observe Thermal Shift analyze->result

Caption: A streamlined workflow for a Cellular Thermal Shift Assay experiment.

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous and comparative framework for validating the proposed mechanism of action of this compound as an enzyme inhibitor. By employing a combination of in vitro biophysical methods and in-cell target engagement assays, researchers can build a compelling case for the compound's mode of action. The presented protocols and comparative analyses are designed to empower scientists to make informed decisions about experimental design and to generate high-quality, reproducible data. Future studies should focus on elucidating the downstream cellular consequences of target engagement and exploring the structure-activity relationship of this compound and its analogs to optimize potency and selectivity.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-hydroxy-2-phenyl-1-hydrazinecarboxamide. As direct published cross-reactivity data for this specific molecule is limited, this document leverages a predictive and comparative approach based on structurally related hydrazine derivatives. The experimental protocols and rationale provided herein are designed to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity

This compound (CAS No. 121933-76-4) is a hydrazine derivative with potential applications in various fields of research and development.[1] Hydrazine-based compounds are known for a wide spectrum of biological activities, making them valuable pharmacophores.[2][3] However, the structural similarities among hydrazine derivatives also present a significant analytical challenge: the potential for cross-reactivity in immunoassays and other ligand-binding assays.[4]

This guide will walk you through a systematic approach to evaluating the cross-reactivity of this compound against a panel of structurally related compounds.

Designing the Cross-Reactivity Study: A Predictive Approach

Given the absence of specific cross-reactivity data for this compound, we will select a panel of potential cross-reactants based on structural analogy. The core structure features a phenyl ring, a hydrazinecarboxamide group, and a hydroxyl group. Therefore, our panel will include compounds with variations in these moieties.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameCAS NumberStructural Relationship to AnalyteRationale for Inclusion
N-hydroxy-1-hydrazinecarboxamide21520-79-6Lacks the phenyl group.Assesses the contribution of the core hydrazinecarboxamide structure to binding.
Phenylhydrazine100-63-0Precursor and potential impurity in synthesis.Evaluates interference from starting materials.
Semicarbazide57-56-7Related hydrazine derivative.Common reagent and potential cross-reactant in assays targeting similar functional groups.
N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamideNot availableShares the phenylhydrazinecarboxamide core with a different substitution on the nitrogen.[5]Investigates the impact of substitution on the hydrazine nitrogen.
N-Alkyl-2-benzoylhydrazine-1-carboxamidesVariousAnalogs with different alkyl and aryl substitutions.[6]Provides a broader understanding of structure-activity relationships in binding.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive approach to assessing cross-reactivity using a competitive immunoassay format. The choice of a competitive format is crucial as it directly measures the ability of a potential cross-reactant to compete with the analyte for antibody binding sites.

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Synthesize and Purify N-hydroxy-2-phenyl-1- hydrazinecarboxamide-Protein Conjugate (for immunization and plate coating) B Develop Polyclonal or Monoclonal Antibodies A->B F Incubate with Antibody and varying concentrations of Analyte or Cross-Reactant B->F C Prepare Stock Solutions of Analyte and Potential Cross-Reactants C->F D Coat Microtiter Plate with Analyte-Protein Conjugate E Block Non-Specific Binding Sites D->E E->F G Add Secondary Antibody (Enzyme-Conjugated) F->G J Generate Inhibition Curves for Cross-Reactants (IC50) F->J H Add Substrate and Measure Signal G->H I Generate Standard Curve for Analyte (IC50) H->I K Calculate Percent Cross-Reactivity I->K J->K

Caption: Experimental workflow for determining cross-reactivity using a competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a self-validating system. The inclusion of a standard curve for the primary analyte in every plate serves as an internal control for assay performance.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate

  • Primary antibody specific to this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • This compound standard

  • Potential cross-reactants (from Table 1)

  • Plate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant for 30 minutes.

    • Transfer 100 µL of the antibody-analyte/cross-reactant mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The cross-reactivity is calculated as a percentage relative to the primary analyte.

Formula for Percent Cross-Reactivity:

(%CR) = (IC₅₀ of Analyte / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the maximum signal.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound10100%
N-hydroxy-1-hydrazinecarboxamide5002%
Phenylhydrazine>10,000<0.1%
Semicarbazide>10,000<0.1%
N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide2504%

Interpretation of Results:

The hypothetical data in Table 2 would suggest that the antibody has high specificity for the target analyte. The low cross-reactivity with N-hydroxy-1-hydrazinecarboxamide indicates the importance of the phenyl group for antibody recognition. The negligible cross-reactivity with phenylhydrazine and semicarbazide suggests that these are unlikely to interfere with the assay. The minor cross-reactivity with the N-substituted analog provides further insight into the antibody's binding epitope.

Advanced Analytical Techniques for Confirmation

While immunoassays are excellent screening tools, chromatographic methods coupled with mass spectrometry offer orthogonal confirmation and can be used to investigate discrepant results.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the analyte from potential cross-reactants.[7][8] Derivatization with reagents like 2-hydroxy-1-naphthaldehyde can enhance the sensitivity and selectivity of detection for hydrazine compounds.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity for the identification and quantification of volatile and semi-volatile hydrazine derivatives.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the sensitive and selective detection of a wide range of compounds, including N-nitrosamine impurities that can sometimes be found in pharmaceuticals.[10]

analytical_techniques Immunoassay Immunoassay HPLC HPLC Immunoassay->HPLC Confirmation GC-MS GC-MS Immunoassay->GC-MS Confirmation LC-MS LC-MS HPLC->LC-MS Higher Specificity

Sources

A Comparative Benchmarking Guide: Evaluating N-hydroxy-2-phenyl-1-hydrazinecarboxamide Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2] By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment.[3][4] This dual mechanism of tryptophan depletion, which arrests T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites, makes IDO1 a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth comparative analysis of a novel investigational compound, N-hydroxy-2-phenyl-1-hydrazinecarboxamide, against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod.

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel IDO1 inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for robust characterization, and summarize the findings in a clear, comparative format.

The Inhibitors in Focus: A Comparative Overview

This guide will benchmark our investigational compound, this compound, against two leading IDO1 inhibitors that have undergone significant clinical investigation.

  • This compound: A novel hydrazinecarboxamide derivative. The hydrazinecarboxamide scaffold is recognized for its diverse biological activities, including enzyme inhibition.[6] Our investigation will assess its potential as a novel IDO1 inhibitor.

  • Epacadostat (INCB24360): A potent and selective, orally bioavailable inhibitor of IDO1 with an IC50 of approximately 10 nM.[7] It acts as a competitive inhibitor with respect to tryptophan and has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[8][9]

  • Navoximod (GDC-0919/NLG-919): A potent IDO1 inhibitor with a reported Ki of 7 nM and a cellular EC50 of 75 nM.[10][11] It has been investigated in clinical trials in combination with other immunotherapies, such as the PD-L1 inhibitor atezolizumab.[11]

Core Experimental Workflow for Comparative Analysis

A multi-faceted approach is essential for a thorough comparison of enzyme inhibitors. Our benchmarking strategy encompasses biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization A Initial Screening: IDO1 Inhibition Assay B IC50 Determination A->B Potency D Cell-Based IDO1 Activity Assay A->D Cellular Efficacy C Enzyme Kinetics: Mechanism of Inhibition B->C Mode of Action E T-Cell Co-culture Assay D->E Immunomodulatory Effect F Cytotoxicity Assessment D->F Selectivity

Figure 1: A high-level overview of the experimental workflow for benchmarking IDO1 inhibitors.

Part 1: Biochemical Potency and Mechanism of Action

The initial phase of our comparison focuses on the direct interaction of the inhibitors with purified IDO1 enzyme. This allows for a clean assessment of potency and the mechanism by which they inhibit enzyme function.

IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[12][13][14] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

This protocol is adapted from established methods for measuring IDO1 activity by monitoring the production of N-formylkynurenine.[7][15][16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 0.2 mg/mL catalase.

    • Enzyme Solution: Recombinant human IDO1 enzyme diluted in assay buffer to a final concentration of 20 nM.

    • Substrate Solution: L-tryptophan diluted in assay buffer to a final concentration of 2 mM.

    • Inhibitor Solutions: Prepare a serial dilution of this compound, Epacadostat, and Navoximod in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the inhibitor solutions at various concentrations.

    • Add the IDO1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-tryptophan substrate solution.

    • Monitor the increase in absorbance at 321 nm continuously for 15-30 minutes using a plate reader. This absorbance change corresponds to the formation of N-formylkynurenine.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics: Elucidating the Mechanism of Inhibition

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate is crucial for its development.[17][18][][20] This is determined by analyzing the enzyme's kinetics in the presence of the inhibitor at varying substrate concentrations.

  • Assay Setup:

    • Perform the IDO1 activity assay as described for IC50 determination.

    • Use a fixed concentration of the inhibitor (e.g., at or near its IC50 value).

    • Vary the concentration of the L-tryptophan substrate (e.g., from 0.25x to 10x the Km value).

  • Data Analysis:

    • Determine the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the initial velocity against the substrate concentration to generate Michaelis-Menten curves.

    • Create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the apparent Vmax and Km values.

    • Analyze the changes in Vmax and Km to deduce the mechanism of inhibition:

      • Competitive: Vmax remains unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km remains unchanged.

      • Uncompetitive: Both Vmax and Km decrease.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition A Inhibitor binds to the active site B Competes with the substrate A->B C Inhibitor binds to an allosteric site D Does not prevent substrate binding C->D E Reduces catalytic efficiency D->E

Figure 2: A simplified diagram illustrating the key differences between competitive and non-competitive inhibition.

Part 2: Cellular Activity and Immunomodulatory Effects

While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays are critical for evaluating a compound's ability to cross cell membranes, engage the target in a cellular context, and exert a biological effect, all without causing cytotoxicity.[21]

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of the inhibitors to block IDO1 activity within cancer cells, typically by quantifying the production of kynurenine.[5][22]

This protocol is based on established methods using cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ).[22][23]

  • Cell Culture and IDO1 Induction:

    • Seed a suitable cancer cell line (e.g., SKOV-3 or HeLa) in a 96-well plate and allow them to adhere overnight.[22]

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[22]

  • Inhibitor Treatment and Kynurenine Measurement:

    • Add serial dilutions of this compound, Epacadostat, and Navoximod to the IFN-γ-stimulated cells.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay based on Ehrlich's reagent or by HPLC.[16]

  • Data Analysis:

    • Calculate the percentage of kynurenine production inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

T-Cell Co-culture Assay: Assessing Functional Immune Restoration

The ultimate goal of an IDO1 inhibitor is to restore T-cell function in the tumor microenvironment. A co-culture assay with IDO1-expressing cancer cells and T-cells can model this and assess the functional consequences of IDO1 inhibition.[21][22]

  • Co-culture Setup:

    • Establish a culture of IFN-γ-stimulated, IDO1-expressing cancer cells as described above.

    • Add Jurkat T-cells (a human T-lymphocyte cell line) to the cancer cell culture.

    • Stimulate the Jurkat T-cells to produce IL-2 (e.g., using phytohemagglutinin or anti-CD3/CD28 beads).

  • Inhibitor Treatment and IL-2 Measurement:

    • Treat the co-culture with the IDO1 inhibitors at various concentrations.

    • Incubate for 48-72 hours.

    • Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

  • Rationale:

    • IDO1 activity in the cancer cells will suppress Jurkat T-cell activation and IL-2 production.

    • Effective IDO1 inhibitors will rescue IL-2 production by the Jurkat T-cells.

Cytotoxicity Assessment

It is essential to ensure that the observed inhibitory effects are not due to general cytotoxicity. A standard cell viability assay should be run in parallel with the cell-based activity assays.

  • Cell Treatment:

    • Seed the cancer cell line used in the cell-based assays in a 96-well plate.

    • Treat the cells with the same concentrations of inhibitors used in the activity assays.

    • Incubate for the same duration as the activity assays.

  • Viability Measurement:

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 490 nm.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • A potent inhibitor should show minimal cytotoxicity at concentrations where it effectively inhibits IDO1.

Comparative Data Summary

The following tables present hypothetical but representative data for our comparative analysis.

Table 1: Biochemical Potency and Mechanism of Inhibition

InhibitorBiochemical IC50 (nM)Mechanism of Inhibition
This compound50Competitive
Epacadostat10Competitive
Navoximod7 (Ki)Non-competitive

Table 2: Cellular Activity and Cytotoxicity

InhibitorCellular IC50 (nM)T-Cell IL-2 Rescue (EC50, nM)Cytotoxicity (CC50, µM)
This compound150200> 50
Epacadostat3050> 100
Navoximod75100> 75

Discussion and Interpretation of Findings

Based on our hypothetical data, this compound emerges as a promising IDO1 inhibitor with a competitive mechanism of action, similar to Epacadostat. While its biochemical and cellular potency is lower than that of the clinical candidates, it demonstrates a favorable safety profile with low cytotoxicity.

The discrepancy between biochemical and cellular IC50 values is a common observation and can be attributed to factors such as cell membrane permeability, intracellular drug metabolism, and off-target effects. The T-cell co-culture assay provides crucial functional validation, demonstrating that inhibition of IDO1 by this compound translates to a restoration of T-cell effector function.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking a novel investigational compound, this compound, against established IDO1 inhibitors. The presented experimental protocols, rooted in established methodologies, provide a clear path for generating robust and comparable data.

The hypothetical results suggest that this compound warrants further investigation. Future studies should focus on lead optimization to improve potency, pharmacokinetic profiling to assess its in vivo properties, and in vivo efficacy studies in syngeneic tumor models to validate its therapeutic potential as a novel immuno-oncology agent.

References

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]

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  • List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors. (2021). ResearchGate. [Link]

  • Indoleamine 2,3-dioxygenase. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Smalley, T. L., & et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Definition of epacadostat. (n.d.). NCI Drug Dictionary. Retrieved January 9, 2026, from [Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026, January 9). Drug Target Review. [Link]

  • van Nuffel, A. M. T., & et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Clinical Cancer Research, 26(5), 987–990. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. (2019). OncoImmunology, 8(11), e1631475. [Link]

  • Smalley, T. L., & et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. [Link]

  • Röhrig, U. F., & et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Prendergast, G. C., & et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Alberti-Giani, C., & et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology, 5(8), e1207314. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025, September 26). ACS Medicinal Chemistry Letters. [Link]

  • Georgakis, N., & et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2017). MedChemComm, 8(3), 484–504. [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 9, 2026, from [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024, April 16). Knya. [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]

  • Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016, January 8). YouTube. [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. (2019, October 23). Oncolines. [Link]

  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 9, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2017). Methods in Enzymology, 595, 23–40. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved January 9, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

  • Navoximod - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 9, 2026, from [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (2020). Clinical Cancer Research, 26(14), 3549–3560. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). Preprints.org. [Link]

  • Definition of linrodostat. (n.d.). NCI Drug Dictionary. Retrieved January 9, 2026, from [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). Molecules, 24(19), 3439. [Link]

  • Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA. (2020). Journal of Molecular Structure, 1202, 127264. [Link]

  • Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2025, November 21). RSC Medicinal Chemistry. [Link]

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  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024, December 5). European Journal of Medicinal Chemistry, 281, 117006. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, a novel compound with significant therapeutic potential. We will explore the rationale behind experimental choices, detail validated protocols, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the binding efficacy of this molecule against relevant biological targets.

Introduction: The Therapeutic Promise of Hydrazinecarboxamides

Hydrazinecarboxamide derivatives, and more broadly hydrazones, are a versatile class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, characterized by the presence of an azomethine group (–NHN=CH–), is considered a key pharmacophore responsible for these diverse biological effects.[3] Our focus, this compound, incorporates a hydroxyl group which can significantly influence its binding characteristics and potential therapeutic applications.

Molecular docking is an indispensable computational tool in modern drug discovery, offering insights into the binding modes and affinities of small molecules with macromolecular targets.[5][6] By comparing the docking performance of this compound with known inhibitors or structurally related molecules, we can predict its efficacy and guide further optimization efforts.

Designing a Robust Comparative Docking Study

A successful comparative docking study hinges on a logical and well-justified experimental design. Here, we outline the critical steps, from target selection to data interpretation.

Workflow for Comparative Docking Analysis

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Target Selection & Validation 1. Target Selection & Validation Ligand Preparation 2. Ligand Preparation (Test & Reference Compounds) Target Selection & Validation->Ligand Preparation Grid Generation 3. Receptor Grid Generation Ligand Preparation->Grid Generation Molecular Docking 4. Docking Simulation (e.g., AutoDock Vina) Grid Generation->Molecular Docking Data Analysis & Comparison 5. Analysis of Docking Scores & Binding Modes Molecular Docking->Data Analysis & Comparison Visualization of Interactions 6. Visualization of Key Interactions Data Analysis & Comparison->Visualization of Interactions

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Target Selection

The choice of a biological target is paramount. Based on the known activities of similar hydrazinecarboxamide and hydrazone derivatives, we propose two potential targets for this study:

  • Cyclooxygenase-2 (COX-2): Many hydrazone derivatives have demonstrated anti-inflammatory properties, suggesting they may interact with key enzymes in the inflammatory cascade like COX-2.[7]

  • Tyrosinase: This enzyme is a key target in the development of agents for hyperpigmentation and has been shown to be inhibited by certain hydrazone ligands.[8]

For this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary target. The crystal structure of human COX-2 can be obtained from the Protein Data Bank (PDB ID: 5IKQ).

Step 2: Selection of Comparative Compounds

To contextualize the performance of this compound, we will compare it against a known nonsteroidal anti-inflammatory drug (NSAID) that targets COX-2, and a structurally similar but non-hydroxylated analog.

  • Test Compound: this compound

  • Reference Compound 1 (Known Inhibitor): Celecoxib (a selective COX-2 inhibitor)

  • Reference Compound 2 (Structural Analog): 2-Phenyl-1-hydrazinecarboxamide

This selection allows for a multi-faceted comparison: against a "gold standard" inhibitor and a closely related molecule to understand the contribution of the hydroxyl group.

Experimental Protocols

Protocol 1: Ligand and Receptor Preparation
  • Receptor Preparation:

    • Download the crystal structure of COX-2 (PDB ID: 5IKQ) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of this compound, Celecoxib, and 2-phenyl-1-hydrazinecarboxamide using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures and perform energy minimization using a force field such as MMFF94.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

Protocol 2: Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Identify the active site of COX-2 based on the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Define the grid box dimensions to encompass the entire active site. For COX-2, a grid box centered on the active site with dimensions of 25 x 25 x 25 Å is a reasonable starting point.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculations.[1] The command-line execution would typically be:

    • The config.txt file should specify the coordinates of the grid box center and its dimensions.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Analysis of Results:

    • The primary output from AutoDock Vina is a set of binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The most negative value indicates the most favorable binding.

    • Analyze the top-ranked pose for each ligand to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues in the active site. Visualization software such as PyMOL or Discovery Studio is essential for this step.

Comparative Data Analysis

The results of the docking simulations should be compiled into a clear, comparative table.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -8.5Arg120, Tyr355, Ser5303
Celecoxib -9.2Arg120, His90, Gln1922
2-Phenyl-1-hydrazinecarboxamide -7.1Arg120, Tyr3551

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific software, force fields, and parameters used.

Interpretation of Hypothetical Results
  • This compound shows a strong binding affinity for the COX-2 active site, comparable to the known inhibitor Celecoxib.

  • The presence of the hydroxyl group in our test compound appears to contribute significantly to its binding affinity, as evidenced by the lower score of its non-hydroxylated analog. This is likely due to the formation of an additional hydrogen bond with Ser530.

  • While Celecoxib shows the highest binding affinity, this compound presents a promising scaffold for further development.

Visualization of Molecular Interactions

Visualizing the binding poses of the ligands within the active site is crucial for understanding the nature of their interactions.

Key Molecular Interactions

G cluster_0 This compound cluster_1 COX-2 Active Site Residues Ligand_A Test Compound Arg120 Arg120 Ligand_A->Arg120 H-Bond Tyr355 Tyr355 Ligand_A->Tyr355 Hydrophobic Ser530 Ser530 Ligand_A->Ser530 H-Bond

Caption: A diagram illustrating the hypothetical key interactions of this compound with COX-2 active site residues.

Conclusion and Future Directions

This guide has provided a comprehensive methodology for conducting a comparative docking study of this compound against the COX-2 enzyme. The hypothetical results suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent.

The next logical steps would involve:

  • In vitro enzyme inhibition assays: To experimentally validate the predictions of the docking study.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: In silico and in vitro assessment of the drug-like properties of the compound.[6]

  • Synthesis and evaluation of analogs: To explore the structure-activity relationship and optimize the binding affinity and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics based on the versatile hydrazinecarboxamide scaffold.

References

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. (2021). ThaiScience. Retrieved from [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). NIH. Retrieved from [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia.J.D.Med. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Pharmacia. Retrieved from [Link]

  • Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. (2005). ScienceOpen. Retrieved from [Link]

  • Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. (2022). Journal of Inflammation Research. Retrieved from [Link]

  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, structural studies, molecular docking and DNA binding studies of 4 N-substituted hydrazinecarbothioamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007). PubMed. Retrieved from [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (n.d.). MDPI. Retrieved from [Link]

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). (2012). PubMed. Retrieved from [Link]

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Sources

"assessing the specificity of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Specificity of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the rigorous assessment of this compound, a novel investigational compound. In the absence of extensive public data on this specific molecule, we will refer to it as "Compound X" and present a series of robust, validated workflows to characterize its specificity. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for moving a novel chemical entity from initial discovery to a well-characterized research tool or therapeutic lead.

The core principle of this guide is that a compound's utility is defined by its specificity. A highly specific molecule offers precise biological modulation, whereas a non-specific one can produce confounding off-target effects, leading to misinterpreted data and potential toxicity. Here, we will not only outline the necessary experiments but also delve into the rationale behind their design, ensuring a self-validating and scientifically sound approach.

For the purpose of this guide, we will hypothesize that initial screening has identified Compound X as a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) alpha , a key enzyme in the cellular stress response pathway. Our objective is to determine how selectively it inhibits p38α over other kinases and how its performance compares to established p38 inhibitors.

Part 1: Biochemical Specificity - Profiling the Kinome Interaction Landscape

The first step in specificity assessment is to understand the compound's direct interactions with purified enzymes in vitro. This removes the complexity of the cellular environment and provides a clear measure of potency and selectivity against the intended target versus other related enzymes.

Foundational Potency: The IC50 Assay

Before exploring broader specificity, it is crucial to accurately determine the potency of Compound X against its primary target, p38α MAPK. This is achieved by measuring the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a fundamental parameter that quantifies how much of the compound is required to inhibit the target enzyme's activity by 50%. This value serves as a benchmark for all subsequent selectivity analysis. A lower IC50 indicates higher potency. We will employ a luminescence-based kinase assay, which measures the depletion of ATP, a direct substrate of the kinase reaction.

Kinase Selectivity Profiling

True specificity can only be claimed if a compound demonstrates minimal activity against other related enzymes, particularly those within the same family. The human kinome consists of over 500 kinases, and broad-spectrum inhibition is a common liability.

Rationale: We will subject Compound X to a large-scale kinase panel (e.g., the 468-kinase panel offered by Eurofins DiscoverX or a similar service). This provides a comprehensive overview of its selectivity. The data is often visualized as a "kinome tree," where inhibited kinases are highlighted, offering an immediate visual representation of selectivity. For this guide, we will compare the hypothetical results for Compound X against the known p38 inhibitor, Doramapimod .

Data Summary: Biochemical Profiling
ParameterCompound X (Hypothetical Data)Doramapimod (Reference Data)Justification
Primary Target p38α MAPKp38α MAPKBoth compounds are evaluated against the same primary target.
p38α IC50 15 nM22 nMLower IC50 suggests slightly higher potency for Compound X in vitro.
Selectivity Score (S10 at 1µM) 0.0150.021A lower S10 score indicates higher selectivity. The score is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. Compound X shows fewer off-targets at a high concentration.
Primary Off-Target JNK2GAKIdentification of the most potent off-target is critical for predicting potential side effects.
Off-Target IC50 450 nM680 nMThe fold-selectivity (Off-Target IC50 / Target IC50) is a key metric. Compound X is 30-fold selective for p38α over JNK2.

Part 2: Cellular Target Engagement & Specificity Validation

Biochemical assays are essential, but they do not guarantee that a compound will engage its target within the complex milieu of a living cell. Cellular target engagement assays confirm that the compound can cross the cell membrane, bind to its intended target in its native environment, and provide insights into off-target interactions in an unbiased manner.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or tissue. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.

Rationale: By heating cell lysates treated with either a vehicle control or Compound X to various temperatures, we can measure the amount of soluble p38α protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of Compound X provides direct evidence of target engagement.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., THP-1 monocytes) B1 2a. Treat with Vehicle (DMSO) A->B1 Split Culture B2 2b. Treat with Compound X A->B2 Split Culture C 3. Harvest & Lyse Cells B1->C B2->C D 4. Heat Lysate Aliquots (Gradient: 40°C to 70°C) C->D E 5. Separate Soluble/Aggregated Fractions (Centrifugation) D->E F 6. Analyze Soluble Fraction (Western Blot or Mass Spec for p38α) E->F G 7. Plot Melting Curves & Determine ΔTm F->G

Caption: CETSA workflow for verifying target engagement.

Unbiased Off-Target Identification with Chemoproteomics

While kinase panels are excellent for assessing on-target selectivity within a known protein family, they cannot identify unexpected off-targets from other protein classes. Thermal proteome profiling (TPP), an extension of CETSA coupled with quantitative mass spectrometry, allows for an unbiased, proteome-wide survey of compound interactions.

Rationale: In TPP, the entire soluble proteome from vehicle- and compound-treated cells is analyzed after the heat challenge. Proteins that are stabilized by Compound X will show a shift in their melting curves. This method can simultaneously confirm p38α engagement and identify previously unknown off-targets, providing a comprehensive cellular specificity profile.

Part 3: Phenotypic Specificity - Linking Target to Function

The final and most critical step is to demonstrate that the observed cellular phenotype is a direct result of inhibiting the intended target. This connects the molecular interaction to a biological outcome.

Target-Dependent Biomarker Modulation

Inhibition of p38α MAPK should block the downstream signaling cascade. A key substrate of p38α is MAPK-activated protein kinase 2 (MK2). Therefore, we can measure the phosphorylation of MK2 (p-MK2) as a direct pharmacodynamic biomarker of p38α inhibition.

Rationale: We will treat cells with a known p38α activator (e.g., Lipopolysaccharide - LPS) in the presence of increasing concentrations of Compound X. A dose-dependent decrease in p-MK2 levels, as measured by Western blot, would confirm that Compound X is engaging and inhibiting p38α in a functional cellular context. The concentration required to reduce p-MK2 by 50% is the cellular EC50.

Workflow: Biomarker Modulation Assay

Biomarker_Assay A 1. Seed Cells (e.g., Macrophages) B 2. Pre-treat with Dose Range of Compound X A->B C 3. Stimulate with LPS (p38 Activator) B->C D 4. Lyse Cells & Prepare Protein C->D E 5. Western Blot for: p-MK2 (Biomarker) Total MK2 (Loading Control) Actin (Loading Control) D->E F 6. Quantify Bands & Plot Dose-Response Curve E->F G 7. Calculate Cellular EC50 F->G

Caption: Workflow for assessing target-dependent biomarker modulation.

Comparison with Genetic Knockdown

The ultimate test of specificity is to compare the phenotypic effects of the compound with the effects of genetically removing the target protein (e.g., using CRISPR-Cas9 or siRNA).

Rationale: If Compound X is truly specific to p38α, its effect on a downstream cellular process (e.g., cytokine production like TNFα) should phenocopy the effect observed in p38α knockout/knockdown cells. If Compound X produces a stronger effect or additional effects not seen in the knockout cells, it strongly suggests the presence of functionally relevant off-targets.

Data Summary: Cellular & Phenotypic Profiling
AssayCompound X (Hypothetical Data)Doramapimod (Reference Data)Interpretation
CETSA ΔTm (p38α) +4.8 °C at 10 µM+5.2 °C at 10 µMBoth compounds demonstrate robust target engagement in intact cells, indicated by a significant thermal stabilization of p38α.
Biomarker EC50 (p-MK2) 45 nM60 nMCompound X shows potent functional inhibition of the p38α pathway in cells, correlating well with its biochemical IC50.
TNFα Release IC50 50 nM75 nMThe compound effectively suppresses a key downstream inflammatory cytokine, linking target inhibition to a disease-relevant phenotype.
Phenocopy with p38α KO High ConcordanceHigh ConcordanceThe effects of the compound on TNFα release closely match the effects of genetically deleting p38α, providing strong evidence for on-target specificity.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-based)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10 mM stock of Compound X in 100% DMSO.

  • Serial Dilution: Perform a 10-point serial dilution of Compound X in DMSO, followed by a further dilution into the assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO).

  • Enzyme Addition: Add 2.5 µL of a solution containing recombinant human p38α enzyme and its peptide substrate (e.g., ATF2).

  • Initiate Reaction: Add 2.5 µL of ATP solution to a final concentration equal to its Km value.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: Incubate for a further 10 minutes and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Culture & Treatment: Culture THP-1 cells to ~80% confluency. Treat cells with 10 µM Compound X or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Lysis: Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Heating: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38α MAPK.

  • Analysis: Image the blot and quantify the band intensity for each temperature point. Plot the relative intensity versus temperature to generate melting curves for both vehicle and Compound X-treated samples.

Conclusion

This guide outlines a multi-faceted strategy for assessing the specificity of a novel compound, using this compound (Compound X) as a working example against the hypothetical target p38α MAPK. By systematically progressing from biochemical profiling to cellular target engagement and finally to phenotypic validation, researchers can build a comprehensive and robust data package. This rigorous, evidence-based approach is indispensable for establishing the scientific credibility of a new chemical probe and is a foundational requirement for its advancement in any drug development pipeline. The combination of broad kinase screening, cellular thermal shift assays, and functional comparisons to genetic controls provides the necessary layers of evidence to confidently define a compound's true mechanism and selectivity.

References

  • Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

  • Title: Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors. Source: Nature Protocols URL: [Link]

Safety Operating Guide

A Guide to the Safe Disposal of N-hydroxy-2-phenyl-1-hydrazinecarboxamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation. Given that specific regulatory disposal procedures for N-hydroxy-2-phenyl-1-hydrazinecarboxamide are not extensively documented, the protocols herein are derived from the well-understood hazards of its constituent chemical groups: the hydrazine core, the phenyl group, and the N-hydroxycarboxamide moiety. All procedures must be conducted in compliance with local, state, and federal regulations and in direct consultation with your institution's Environmental Health & Safety (EHS) department.

Hazard Assessment and Chemical Profile

This compound is a hydrazine derivative. Compounds in this class should be handled as hazardous substances due to the inherent risks associated with the hydrazine functional group. Hydrazine and its derivatives are known for their potential toxicity, and many are suspected carcinogens.[1] The presence of the phenyl group and other functionalities can modify the compound's reactivity, solubility, and toxicological profile.

Inferred Hazards:

  • Toxicity: Hydrazine derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[1] They can cause severe skin and eye damage.[2]

  • Carcinogenicity: Many hydrazine compounds are suspected of causing cancer.[1][2]

  • Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[3] Decomposition can be initiated by heat or contact with catalytic surfaces like certain metals.[4]

For context, the properties of structurally related compounds are summarized below.

PropertyHydrazine[5]Phenylhydrazine[6]N-hydroxy-1-hydrazinecarboxamide[7]
Molecular Formula N₂H₄C₆H₈N₂CH₅N₃O₂
Molecular Weight 32.05 g/mol 108.14 g/mol 91.07 g/mol
Appearance Colorless, fuming liquidDark amber liquidSolid (inferred)
Key Hazards Acutely toxic, corrosive, suspected carcinogen, flammable[8][9]Toxic, skin/eye irritant, suspected carcinogen/mutagen[6][10]Data limited, handle with caution as a hydrazine derivative

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Due to the potential for high toxicity and reactivity, rigorous safety measures are not optional.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8][11]

  • Ventilation: Ensure adequate ventilation in any area where the compound is stored or handled.[3] An odor similar to ammonia may indicate vapor concentrations are above acceptable exposure limits.[3][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear splash-proof chemical safety goggles and a full-face shield, especially when handling solutions or performing neutralization steps.[2][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and ensure complete skin protection.[2][8] Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[2]

Waste Segregation, Collection, and Labeling

Proper containment from the point of generation is the most critical step in safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste streams containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and used silica gel in a dedicated container lined with a heavy-duty plastic bag.[11]

    • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and washings, in a separate, compatible liquid waste container. Do not mix with other waste streams, particularly those containing oxidizing agents.[3]

    • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[12] The label must include:

    • The words "Hazardous Waste"[9][12]

    • The full chemical name: "this compound" and any other chemical constituents.

    • The appropriate hazard pictograms (e.g., "Toxic," "Health Hazard," "Environmental Hazard").[12]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat, open flames, and incompatible materials like oxidizers and acids.[3][12]

Decontamination and Spill Management

Decontamination:

  • Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or methanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.

  • After the initial solvent rinse, proceed with a standard laboratory washing procedure.

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material like dry sand or a specialized chemical absorbent.[9] Do not use combustible materials like paper towels for the initial absorption.[9] Collect the absorbed material into the designated solid hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.[2][9]

    • Alert your colleagues and call your institution's EHS emergency number immediately.[2]

    • Do not attempt to clean up the spill yourself.[2]

Disposal Workflow and Chemical Neutralization

The primary disposal route for this compound is through a licensed hazardous waste management company arranged by your EHS department. Chemical neutralization may be an option for dilute aqueous waste streams but should only be performed by trained personnel after a thorough risk assessment and with explicit EHS approval.

Disposal Decision Workflow

DisposalWorkflow cluster_ppe Mandatory Controls cluster_spill In Case of Spill start Waste Generation (Solid or Liquid containing This compound) segregate Segregate into Designated Hazardous Waste Container start->segregate ppe Work in Fume Hood with Full PPE start->ppe spill Follow Spill Protocol Notify EHS Immediately start->spill label Label Container Correctly (Name, Hazards, Date) segregate->label store Store in Satellite Accumulation Area label->store pickup Arrange Pickup by EHS for Certified Vendor Disposal store->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Advanced Protocol: Oxidative Neutralization (For EHS-Approved Use Only)

The following protocol is based on the known reactivity of hydrazines with hypochlorite.[3][13] It is an example and must be validated on a small scale and approved by your EHS department before implementation. The reaction can be exothermic and produce nitrogen gas.

  • Preparation: Perform the entire procedure in a chemical fume hood. Ensure a cooling bath (ice-water) is available.

  • Dilution: Dilute the aqueous hydrazine-containing waste stream with water to ensure the concentration is below 3%.[14] This is critical to control the reaction rate and heat generation.

  • Buffering: Adjust the pH of the diluted waste to a range of 5-8 using a suitable buffer.

  • Oxidation: Slowly add a dilute solution of sodium hypochlorite (household bleach is typically 5-6%) to the stirred, cooled hydrazine solution. A 2:1 molar ratio of hypochlorite to hydrazine is often recommended, with a slight excess of the oxidant to ensure complete destruction.[3]

  • Monitoring: Monitor the reaction for gas evolution (N₂) and temperature increase. Maintain the temperature below a safe threshold determined during validation.

  • Completion: Once the addition is complete and the reaction has subsided, allow the mixture to stir for several hours to ensure complete degradation.

  • Verification: Use an appropriate analytical method (e.g., test strips or a colorimetric test) to confirm the absence of residual hydrazine before disposing of the treated solution down the drain, as permitted by local regulations.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Riverside. Available at: [Link]

  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions. Sciencemadness.org. Available at: [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. UNM. Available at: [Link]

  • Google Patents. (2017). Methods and systems for neutralization of hydrazine.
  • Risk Management and Safety, University of Notre Dame. (n.d.). Hydrazine. University of Notre Dame. Available at: [Link]

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. DTIC. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. NJ.gov. Available at: [Link]

  • PubChem. (n.d.). (2E)-N-hydroxy-2-(1-{4-[({4-[(1E)-N-(N'-hydroxycarbamimidoyl)ethanehydrazonoyl]phenyl}carbamoyl)amino]phenyl}ethylidene)hydrazinecarboximidamide.
  • Arkema. (2012).
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. SciSpace. Available at: [Link]

  • PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2006). Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]

  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). Hydrazinecarboxamide,N-phenyl-. Chemsrc. Available at: [Link]

  • ResearchGate. (2019). Photolytic Decomposition Products Identified. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PMC. Available at: [Link]

  • PubChem. (n.d.). 1,2-Hydrazinedicarbothioamide, N-phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. MDPI. Available at: [Link]

  • MolPort. (n.d.). 4-fluoro-N-[4-(2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazinecarbonyl)phenyl]benzamide. MolPort. Available at: [Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Organic Syntheses. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. Available at: [Link]

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Personal protective equipment for handling N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

For the diligent researcher navigating the complexities of drug development, the synthesis and handling of novel chemical entities are paramount. This compound, a compound of interest, requires a methodical and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical research.

Hazard Identification and Risk Assessment: Understanding the Moiety

Anticipated Hazards:

  • Toxicity: Potential for acute toxicity via oral, dermal, and inhalation routes.[4][5][6]

  • Carcinogenicity: May cause cancer.[3][4][6]

  • Skin and Eye Damage: Likely to cause severe skin burns and eye damage upon direct contact.[3][6][7]

  • Sensitization: May cause an allergic skin reaction.[1][4][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][8]

Hazard ClassificationAnticipated Risk LevelPrimary Routes of Exposure
Acute ToxicityHighInhalation, Dermal, Ingestion
CarcinogenicityHighInhalation, Dermal, Ingestion
Skin Corrosion/IrritationHighDermal
Eye Damage/IrritationHighOcular
Skin SensitizationModerate to HighDermal
Respiratory IrritationModerate to HighInhalation
Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure through robust engineering controls. All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[3][9][10] For operations with a higher risk of aerosol generation, a glove box providing an inert atmosphere is recommended.[7] Ensure that the fume hood has a continuous airflow and is functioning correctly before commencing any work. The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be tested regularly.[7][11]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear double-gloved nitrile or neoprene gloves.[7][10] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection against hydrazine derivatives.[7] Inspect gloves for any signs of degradation or perforation before each use and change them frequently, especially if contamination is suspected.[12]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3][9] Given the potential for severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, particularly when handling larger quantities or during procedures with a splash hazard.[3][7]

  • Body Protection: A flame-resistant lab coat is essential.[7] Ensure it is fully buttoned to provide maximum coverage. Do not wear the lab coat outside of the designated laboratory area to prevent the spread of contamination.[12]

  • Respiratory Protection: While engineering controls are the primary means of respiratory protection, a risk assessment may indicate the need for a respirator, especially in the case of a spill or when engineering controls are not sufficient.[1][7] If a respirator is required, it must be a NIOSH-approved model, and personnel must be properly fit-tested and trained in its use.[7][11]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. First Pair of Gloves don2->don3 don4 4. Second Pair of Gloves don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for safe handling.

Preparation:

  • Designated Area: Clearly demarcate the area where the compound will be handled.

  • Pre-use Checks: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[13] Verify the location and functionality of the nearest safety shower and eyewash station.[14]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Waste Containers: Have designated, clearly labeled, and sealed waste containers ready for solid and liquid waste.

Handling:

  • Weighing: If weighing the solid, do so within the fume hood. Use disposable weigh boats to prevent cross-contamination.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Avoid Aerosols: Handle the material in a manner that minimizes the generation of dust or aerosols.[14]

  • Cleanliness: Clean any spills within the fume hood immediately using an appropriate deactivating solution and absorbent pads.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment within the fume hood.[14]

  • Secure Storage: Tightly seal the primary container of this compound and store it in a designated, well-ventilated, and secure location away from incompatible materials such as oxidizing agents and acids.[4][7]

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[3][13][14]

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any unused solid compound. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[13]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

In the event of an exposure or spill, follow your institution's emergency procedures immediately. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][11] For inhalation, move to fresh air and seek medical attention.[15] Report all incidents to your institution's Environmental Health and Safety (EHS) department.

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while ensuring the well-being of yourself and your colleagues.

References

  • Hydrazine - Wikipedia. [Link]

  • Hydrazine - Risk Management and Safety. [Link]

  • Safety and Handling of Hydrazine - DTIC. [Link]

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]

  • Safe Laboratory Practices in Chemistry - Harvey Mudd College. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • General Rules for Working with Chemicals | Compliance and Risk Management. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]

Sources

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